molecular formula C10H13NO2 B1350924 Amino(2,5-dimethylphenyl)acetic acid CAS No. 293330-04-8

Amino(2,5-dimethylphenyl)acetic acid

Cat. No.: B1350924
CAS No.: 293330-04-8
M. Wt: 179.22 g/mol
InChI Key: AQGAYMKBJASMIE-UHFFFAOYSA-N
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Description

Amino(2,5-dimethylphenyl)acetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAYMKBJASMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397994
Record name amino(2,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293330-04-8
Record name amino(2,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Amino(2,5-dimethylphenyl)acetic acid: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(2,5-dimethylphenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substituted phenyl moiety makes it a valuable component in the design of novel pharmaceutical agents and complex organic molecules. This guide provides an in-depth examination of the chemical synthesis of this compound, with a primary focus on the highly efficient and well-established Strecker synthesis. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical process parameters that ensure a successful outcome. Additionally, the Bucherer-Bergs reaction is presented as a viable alternative pathway. This document is intended to be a comprehensive resource, blending theoretical principles with practical, field-proven insights for professionals engaged in chemical research and development.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of a target molecule begins with a logical deconstruction, or retrosynthesis, to identify readily available starting materials and efficient reaction pathways. For this compound, the most direct approach involves the formation of the α-amino acid structure from an aldehyde precursor.

The key C-C and C-N bonds at the α-carbon can be traced back to a carbonyl compound, an ammonia source, and a cyanide source. This retrosynthetic disconnection points directly to 2,5-dimethylbenzaldehyde as the ideal starting material.[1][2][3] Two classical named reactions are particularly well-suited for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis : This method offers a direct, two-step route involving the formation of an α-aminonitrile intermediate, followed by hydrolysis.[4][5][6] Its simplicity and efficiency make it the preferred pathway for this guide.

  • Bucherer-Bergs Reaction : This is another powerful method that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[7][8][9] It serves as an excellent alternative and will be discussed for comparative purposes.

This guide will focus on the Strecker synthesis due to its straightforward execution and high yields.

G Target This compound Intermediate α-Aminonitrile Target->Intermediate Hydrolysis StartingMaterial 2,5-Dimethylbenzaldehyde Intermediate->StartingMaterial Strecker Reaction (+ NH₃, + CN⁻)

Caption: Retrosynthetic analysis of this compound.

The Strecker Synthesis: A Detailed Walkthrough

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[4] It is a two-step process that reliably converts an aldehyde into a racemic α-amino acid. The overall transformation for our target molecule is outlined below.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis Aldehyde 2,5-Dimethylbenzaldehyde Reagents1 + NH₄Cl + KCN Aldehyde->Reagents1 Aminonitrile 2-Amino-2-(2,5-dimethylphenyl)acetonitrile Reagents1->Aminonitrile Aminonitrile_ref 2-Amino-2-(2,5-dimethylphenyl)acetonitrile Product This compound Reagents2 + HCl (aq) + Heat Reagents2->Product Aminonitrile_ref->Reagents2

Caption: Overall workflow of the Strecker synthesis for the target molecule.

Step 1: Synthesis of 2-Amino-2-(2,5-dimethylphenyl)acetonitrile

The first stage of the Strecker synthesis is a one-pot, three-component reaction that forms the crucial α-aminonitrile intermediate.

Reaction Mechanism: The reaction begins with the condensation of 2,5-dimethylbenzaldehyde with ammonia (generated in situ from ammonium chloride) to form a Schiff base, specifically an imine. This is followed by protonation to yield an iminium ion, which is a potent electrophile. The cyanide ion, a strong nucleophile, then attacks the iminium carbon to form the stable α-aminonitrile.[4][10]

G cluster_mech Mechanism of α-Aminonitrile Formation A Aldehyde + NH₃ B Iminium Ion (Protonated Imine) A->B Condensation - H₂O C α-Aminonitrile B->C Nucleophilic Attack by CN⁻

Caption: Mechanism for the formation of the α-aminonitrile intermediate.

Experimental Protocol:

  • To a stirred solution of ammonium chloride (NH₄Cl) in water, add an aqueous solution of potassium cyanide (KCN) at 0-5 °C. Causality: Using ammonium chloride and potassium cyanide is a safer and more practical alternative to handling highly toxic hydrogen cyanide (HCN) gas and ammonia (NH₃) directly.[6] The ammonium chloride provides the ammonia source and helps buffer the solution.

  • Add 2,5-dimethylbenzaldehyde to the cyanide/ammonium solution. The aldehyde can be added neat or as a solution in a water-miscible solvent like methanol to aid solubility.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Upon completion, the product often precipitates from the aqueous solution. If not, the mixture can be extracted with an organic solvent such as ethyl acetate.

  • The crude aminonitrile can be isolated by filtration if it precipitates, or by evaporation of the organic solvent after extraction and drying. It is often of sufficient purity to be carried forward to the next step without extensive purification.

Data Presentation: Reagent Table for Step 1

ReagentFormulaMW ( g/mol )Molar Eq.Example Quantity
2,5-DimethylbenzaldehydeC₉H₁₀O134.18[1]1.013.4 g (0.1 mol)
Potassium CyanideKCN65.121.17.16 g (0.11 mol)
Ammonium ChlorideNH₄Cl53.491.26.42 g (0.12 mol)
Water / MethanolH₂O / CH₃OH--As required
Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile functional group of the intermediate to a carboxylic acid. This transformation requires harsh conditions due to the stability of the nitrile group.[5]

Reaction Mechanism: Under strong acidic conditions (e.g., concentrated HCl), the nitrile nitrogen is protonated, making the carbon atom highly electrophilic. Water molecules then attack this carbon in a series of steps, leading to the formation of a carboxylic acid and the liberation of an ammonium ion.[6]

G cluster_hydrolysis Mechanism of Nitrile Hydrolysis Start α-Aminonitrile ProtonatedNitrile Protonated Nitrile Start->ProtonatedNitrile + H⁺ Intermediate Carboximidic Acid Intermediate ProtonatedNitrile->Intermediate + H₂O, - H⁺ Amide Amide Intermediate Intermediate->Amide Tautomerization Product Amino Acid + NH₄⁺ Amide->Product + H₂O, + H⁺

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol:

  • The crude 2-amino-2-(2,5-dimethylphenyl)acetonitrile from Step 1 is suspended in concentrated hydrochloric acid.

  • The mixture is heated to reflux. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC. Causality: The high temperature and strong acid are necessary to drive the hydrolysis of the stable nitrile group to completion.

  • After the reaction is complete, the solution is cooled to room temperature.

  • The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-7) using a base such as ammonium hydroxide or sodium hydroxide. Trustworthiness: This step is critical. At its isoelectric point, the amino acid has a net-zero charge and minimum solubility in water, causing it to precipitate out of the solution, which is a key purification step.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude amino acid is washed with cold water and then with a solvent like ethanol or acetone to remove residual impurities.

  • For higher purity, the product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.

Data Presentation: Reagents and Conditions for Step 2

Reagent/ConditionSpecificationPurpose
α-AminonitrileFrom Step 1Starting Material
Hydrochloric AcidConcentrated (e.g., 12 M)Reagent & Catalyst
TemperatureReflux (approx. 100-110 °C)Reaction Condition
Base (e.g., NH₄OH)Aqueous solutionNeutralization for Product Isolation

Alternative Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[7][8][11] These hydantoins can then be hydrolyzed to produce the target α-amino acid.

Reaction Scheme: The process involves the initial formation of a 5-(2,5-dimethylphenyl)hydantoin intermediate from 2,5-dimethylbenzaldehyde. This cyclic intermediate is then subjected to hydrolysis to yield this compound.[9][12]

G Aldehyde 2,5-Dimethylbenzaldehyde Reagents1 + KCN + (NH₄)₂CO₃ Aldehyde->Reagents1 Hydantoin 5-(2,5-dimethylphenyl)hydantoin Reagents1->Hydantoin Reagents2 Hydrolysis (Acid or Base) Hydantoin->Reagents2 Product This compound Reagents2->Product

Caption: The Bucherer-Bergs reaction pathway.

While this method is also highly effective, it introduces an additional intermediate, the hydantoin. The choice between the Strecker and Bucherer-Bergs syntheses often depends on the specific substrate, desired scale, and ease of purification of the intermediates. For many applications, the directness of the Strecker synthesis is advantageous.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. This guide has detailed the Strecker synthesis as a primary and robust pathway, beginning with the commercially available 2,5-dimethylbenzaldehyde. By understanding the underlying mechanisms and the rationale behind each experimental step, researchers can confidently and safely produce this valuable amino acid derivative. The protocols described herein are designed to be self-validating, emphasizing control over reaction parameters and purification techniques to ensure high purity of the final product, making it suitable for applications in drug discovery and development.

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikidata. (2024). This compound. Retrieved from [Link]

  • StudyMarcos. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

Sources

Biological activity of substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetic acid (PAA) scaffold is a remarkably versatile chemical framework that serves as the foundation for a wide array of biologically active molecules. Simple substitutions on the phenyl ring and the acetic acid side chain can dramatically alter the compound's physical properties and pharmacological effects, leading to its adoption in fields as diverse as agriculture, inflammation, and oncology. This guide provides a comprehensive technical overview of the major biological activities associated with substituted phenylacetic acids. We will delve into the specific mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for assessing these activities. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics and agrochemicals based on this privileged scaffold.

Introduction: The Phenylacetic Acid Core

Phenylacetic acid is a simple organic compound consisting of a phenyl group attached to the alpha-carbon of a carboxylic acid. Its inherent chemical properties, including moderate lipophilicity and the presence of an ionizable carboxylic acid group, make it an ideal starting point for chemical modification. By strategically adding, removing, or altering functional groups on the phenyl ring, scientists can fine-tune the molecule's interaction with biological targets, thereby eliciting a range of specific physiological responses. This guide will explore three of the most significant and well-characterized areas of PAA bioactivity: phytohormonal (auxin) effects, anti-inflammatory properties, and anticancer applications.

Chapter 1: Phytohormonal Activity: Phenylacetic Acids as Auxins

Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones that are critical for regulating numerous growth and developmental processes.[1] While its activity is generally weaker than the principal plant auxin, indole-3-acetic acid (IAA), PAA and its derivatives play a significant role in plant biology and have been developed as synthetic herbicides and growth regulators.[1][2]

Mechanism of Action: The TIR1/AFB Pathway

Substituted phenylacetic acids with auxin activity function by hijacking the plant's natural hormone signaling pathway. They bind to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[2] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-responsive elements in the promoters of target genes, initiating a cascade of gene expression that drives auxin-mediated physiological responses like cell elongation, root formation, and tropic responses.[2]

Auxin_Signaling cluster_nucleus Nucleus PAA Phenylacetic Acid (Auxin) TIR1_AFB TIR1/AFB Receptor PAA->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF_Inactive Inactive ARF-Aux/IAA Complex SCF_Complex->Aux_IAA Ubiquitinates ARF_Active Active ARF AuxRE Auxin Response Element (Promoter) ARF_Active->AuxRE Binds ARF_Inactive->ARF_Active Releases Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates caption Auxin Signaling Pathway. COX_Inhibition Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX Enzyme COX_Enzyme COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Peroxidase Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Synthases Inflammation Pain & Inflammation Prostaglandins->Inflammation PAA_NSAID Phenylacetic Acid NSAID (e.g., Diclofenac) PAA_NSAID->COX_Enzyme Inhibits caption COX Inhibition Pathway.

Sources

The Strategic Application of Amino(2,5-dimethylphenyl)acetic Acid as a Chiral Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules that serve as foundational units in the construction of complex chiral targets, are therefore indispensable tools. Among these, non-proteinogenic amino acids have garnered significant attention due to their structural diversity and their ability to impart unique conformational constraints and biological activities to target molecules. This guide focuses on one such valuable entity: Amino(2,5-dimethylphenyl)acetic acid . Its distinct substitution pattern on the phenyl ring offers a unique steric and electronic profile, making it a compelling building block for the synthesis of novel chemical entities with potential therapeutic applications, particularly in the realms of neurological and psychiatric disorders, as well as in the development of new antimicrobial agents.[1] This document serves as a comprehensive technical resource, detailing the synthesis, chiral resolution, and strategic applications of this versatile chiral building block.

I. Synthesis of Racemic this compound: A Practical Approach via Strecker Synthesis

The most direct and widely applicable method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[2][3][4][5] This robust, one-pot, three-component reaction provides a straightforward route to the racemic form of this compound from the readily accessible precursor, 2,5-dimethylbenzaldehyde.

A. Synthesis of the Precursor: 2,5-Dimethylbenzaldehyde

A reliable method for the preparation of 2,5-dimethylbenzaldehyde involves the Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring.[6]

Experimental Protocol: Synthesis of 2,5-Dimethylbenzaldehyde [6]

Materials:

  • p-Xylene

  • Cuprous chloride (CuCl)

  • Aluminum chloride (AlCl₃)

  • Carbon monoxide (CO)

  • Hydrogen chloride (HCl) gas

  • Ice

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a gas inlet tube and a stirrer, a mixture of p-xylene and cuprous chloride is prepared.

  • A stream of a mixture of carbon monoxide and hydrogen chloride gas is passed through the suspension while stirring vigorously.

  • Aluminum chloride is added portion-wise to the reaction mixture, maintaining the temperature between 20-25 °C. The reaction is typically exothermic and may require external cooling.

  • After the addition of aluminum chloride is complete, the reaction mixture is stirred for several hours until the absorption of the gas mixture ceases.

  • The resulting dark, viscous reaction complex is carefully poured onto crushed ice to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the crude 2,5-dimethylbenzaldehyde is purified by vacuum distillation.

B. Strecker Synthesis of Racemic this compound

The Strecker synthesis proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid.[2][3][4][5]

Experimental Protocol: Strecker Synthesis of this compound

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth (optional)

Procedure:

Part 1: α-Aminonitrile Formation

  • In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared.

  • A separate aqueous solution of sodium cyanide is prepared.

  • In a round-bottom flask, 2,5-dimethylbenzaldehyde is dissolved in methanol. The flask is cooled in an ice bath.

  • The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring.

  • Following this, the sodium cyanide solution is added dropwise while maintaining the low temperature.

  • The reaction mixture is allowed to stir at a controlled temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure. The crude α-aminonitrile can be collected by filtration and washed with cold water.

Part 2: Hydrolysis to the Amino Acid

  • The crude α-aminonitrile is suspended in concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

  • After cooling, the precipitated racemic this compound hydrochloride is collected by filtration.

  • To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to its isoelectric point (typically around pH 5-6) using a base such as aqueous sodium hydroxide or ammonia.

  • The precipitated racemic amino acid is collected by filtration, washed with cold water, and dried.

Strecker_Synthesis aldehyde 2,5-Dimethylbenzaldehyde aminonitrile α-Amino(2,5-dimethylphenyl)acetonitrile aldehyde->aminonitrile ammonia NH₃ ammonia->aminonitrile cyanide CN⁻ cyanide->aminonitrile amino_acid This compound (racemic) aminonitrile->amino_acid Hydrolysis h3o H₃O⁺, Δ h3o->amino_acid

Caption: The Strecker synthesis of racemic this compound.

II. Chiral Resolution: Isolating the Enantiomers

The synthesis of the racemic amino acid is the first step. For its application as a chiral building block, the separation of the enantiomers is paramount. Two common and effective methods for chiral resolution are diastereomeric salt formation and enzymatic resolution.

A. Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1R,2R)-(-)-1,2-Diaminocyclohexane)

  • Solvent (e.g., ethanol, methanol, or a mixture)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • The racemic this compound is dissolved in a suitable solvent, and a solution of the chiral resolving agent (in a molar ratio of 1:1 or 0.5:1) in the same solvent is added.

  • The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • The precipitated salt is collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.

  • The resolved diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free enantiomerically enriched amino acid.

  • The aqueous solution is washed with an organic solvent to remove the chiral resolving agent.

  • The aqueous layer is then acidified with HCl to the isoelectric point to precipitate the enantiomerically pure amino acid.

  • The solid is collected by filtration, washed with cold water, and dried. The other enantiomer can be recovered from the mother liquor by a similar process.

Diastereomeric_Salt_Resolution racemate Racemic Amino Acid diastereomers Diastereomeric Salts (mixture) racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers less_soluble Less Soluble Diastereomer (crystal) diastereomers->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomer (in solution) diastereomers->more_soluble enantiomer1 Enantiomer 1 less_soluble->enantiomer1 Liberation enantiomer2 Enantiomer 2 more_soluble->enantiomer2 Liberation

Caption: General workflow for chiral resolution by diastereomeric salt formation.

B. Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis of an ester derivative of one enantiomer of the amino acid, leaving the other enantiomer's ester unreacted.[3][7][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound methyl or ethyl ester

  • Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))

  • Phosphate buffer (pH ~7)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Reagents for esterification (e.g., methanol/thionyl chloride or ethanol/sulfuric acid)

  • Reagents for hydrolysis (e.g., LiOH)

Procedure:

Part 1: Esterification of the Racemic Amino Acid

  • The racemic amino acid is esterified using standard methods, for example, by reacting with an alcohol (methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or sulfuric acid.

  • The resulting racemic amino acid ester is purified.

Part 2: Enzymatic Hydrolysis

  • The racemic amino acid ester is dissolved in a suitable organic solvent or a biphasic system with a phosphate buffer.

  • The chosen lipase is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (typically 30-40 °C) and monitored for conversion (ideally to ~50%).

  • Once ~50% conversion is reached, the enzyme is filtered off.

  • The reaction mixture is then separated. One enantiomer is now the free acid (in the aqueous phase if using a biphasic system), and the other is the unreacted ester (in the organic phase).

  • The free amino acid can be isolated by adjusting the pH of the aqueous phase to its isoelectric point.

  • The unreacted ester can be hydrolyzed (e.g., using LiOH) to obtain the other enantiomer of the amino acid.

Enzymatic_Resolution racemic_ester Racemic Amino Acid Ester acid_enantiomer (S)-Amino Acid racemic_ester->acid_enantiomer Selective Hydrolysis ester_enantiomer (R)-Amino Acid Ester racemic_ester->ester_enantiomer Unreacted lipase Lipase lipase->acid_enantiomer final_enantiomer (R)-Amino Acid ester_enantiomer->final_enantiomer Hydrolysis

Caption: Lipase-catalyzed kinetic resolution of a racemic amino acid ester.

III. Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NO₂[9]
Molecular Weight 179.22 g/mol [9]
Appearance White to off-white solidGeneral observation
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in polar organic solventsPredicted
pKa ~2 (COOH), ~9 (NH₃⁺)Estimated
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.15-7.00 (m, 3H, Ar-H), 4.85 (s, 1H, α-CH), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃)Predicted
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 175 (C=O), 136, 135, 131, 129, 128, 127 (Ar-C), 58 (α-C), 21, 19 (Ar-CH₃)Predicted
IR (KBr, cm⁻¹) ~3400-2800 (O-H, N-H, C-H), ~1700 (C=O), ~1600, 1500 (aromatic C=C)Predicted
Mass Spectrum (ESI-MS) m/z: 180.0968 [M+H]⁺Calculated

Note: Spectroscopic data are predicted and may vary based on experimental conditions.

IV. Applications in Asymmetric Synthesis and Drug Discovery

The true value of this compound lies in its application as a chiral building block to introduce specific stereochemistry and structural motifs into target molecules. Its use has been noted in the synthesis of intermediates for active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The 2,5-dimethylphenyl group provides a unique steric hindrance that can influence the conformation of the resulting molecule and its interaction with biological targets.

A. Case Study: A Scaffold for Novel Antimicrobial Agents

Recent research has explored the use of N-2,5-dimethylphenylthioureido acid derivatives as potential scaffolds for new antimicrobial candidates. While not a direct incorporation of the amino acid, this highlights the interest in the 2,5-dimethylphenyl moiety in bioactive compounds. The corresponding amino acid can serve as a versatile starting material for the synthesis of a library of such derivatives with defined stereochemistry at the α-carbon, allowing for a detailed investigation of structure-activity relationships.

B. Conceptual Application: Synthesis of Chiral Ligands and Auxiliaries

The amino and carboxylic acid functionalities of this compound make it an excellent candidate for the synthesis of novel chiral ligands for asymmetric catalysis or as a chiral auxiliary itself. The defined stereochemistry and the bulky aromatic side chain can create a specific chiral environment to induce stereoselectivity in a variety of chemical transformations.

V. Conclusion and Future Outlook

This compound represents a valuable and underexplored chiral building block with significant potential in medicinal chemistry and asymmetric synthesis. The synthetic and resolution methodologies outlined in this guide provide a practical framework for its preparation in enantiomerically pure form. As the demand for novel, structurally diverse, and stereochemically defined drug candidates continues to grow, the strategic application of unique chiral building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.

References

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 1996, 8(6), 418-22. [Link]

  • 2-Amino-2-(2,5-dimethylphenyl)acetic Acid Hydrochloride. MySkinRecipes. [Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA, 1997, 51(6), 310-314. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • PREPARATION OF 2.5-DIMETHYLBENZALDEHYDE. Journal of the American Chemical Society, 1901, 23(10), 738-742. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. ResearchGate. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

  • This compound. Wikidata. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

  • Strecker Synthesis. Scribd. [Link]

Sources

Unlocking New Therapeutic Frontiers: The Medicinal Chemistry Potential of Amino(2,5-dimethylphenyl)acetic Acid as a Novel Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutics. This guide delves into the untapped potential of Amino(2,5-dimethylphenyl)acetic acid as a foundational core for new antimicrobial agents. While direct applications of this specific molecule in medicinal chemistry are yet to be extensively documented, compelling evidence from structurally related compounds, particularly those containing the 2,5-dimethylphenyl moiety, points towards a promising future in combating drug-resistant pathogens. This document provides a comprehensive analysis of the underlying scientific rationale, proposes a strategic pathway for synthesis and derivatization, and outlines detailed protocols for the biological evaluation of this intriguing scaffold.

Introduction: The Case for a New Scaffold

The relentless evolution of multidrug-resistant bacteria and fungi poses a grave threat to global health. The discovery of new antimicrobial agents has slowed, creating a critical need for innovative approaches in drug design. Unnatural amino acids represent a promising class of building blocks for therapeutic development, offering structural diversity and metabolic stability.[1] this compound, a non-proteinogenic amino acid, presents a unique and underexplored scaffold. The presence of the sterically hindered 2,5-dimethylphenyl group is hypothesized to confer favorable pharmacokinetic properties and novel interactions with biological targets.

Recent studies have highlighted the antimicrobial and antifungal activities of various derivatives containing the 2,5-dimethylphenyl scaffold.[2][3] For instance, N-2,5-dimethylphenylthioureido acid derivatives have demonstrated significant activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium.[4][5] Furthermore, 2,5-dimethyl phenyl chalcones have also been investigated for their antimicrobial properties.[3] These findings provide a strong impetus for the systematic investigation of this compound as a core structure for the development of a new class of antimicrobial agents.

Synthetic Strategy: Accessing the Core Scaffold and its Analogs

A robust and versatile synthetic route is paramount for exploring the medicinal chemistry potential of this compound. A modified Strecker synthesis, a classic and reliable method for the preparation of α-amino acids, is proposed as the primary route to the target molecule.

Proposed Synthesis of this compound

The synthesis commences with the readily available 2,5-dimethylbenzaldehyde.

Step 1: Formation of the α-aminonitrile

2,5-dimethylbenzaldehyde is reacted with ammonia and potassium cyanide in a suitable solvent such as aqueous ethanol. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile.

Step 2: Hydrolysis of the α-aminonitrile

The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the target molecule, this compound.

Experimental Protocol: Synthesis of this compound via Strecker Synthesis

  • Step 1: α-Aminonitrile Formation

    • To a solution of 2,5-dimethylbenzaldehyde (1.0 eq) in ethanol (5 mL/g), add a solution of potassium cyanide (1.2 eq) in water (2 mL/g).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of ammonium chloride (1.5 eq) in water (2 mL/g), maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 2: Hydrolysis

    • To the crude α-aminonitrile, add a 6 M solution of hydrochloric acid (10 mL/g).

    • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Derivatization Strategy

With the core scaffold in hand, a library of analogs can be synthesized to explore the structure-activity relationship (SAR). Key modifications can include:

  • N-acylation: Reaction of the amino group with various acyl chlorides or anhydrides to introduce different substituents.

  • Esterification: Conversion of the carboxylic acid to a range of esters to modulate lipophilicity.

  • Amide formation: Coupling of the carboxylic acid with a diverse set of amines to explore the impact of amide substituents on biological activity.

  • Thioureido derivatives: Based on the promising activity of N-2,5-dimethylphenylthioureido acid derivatives, the synthesis of thiourea analogs of the target amino acid is a high-priority avenue for investigation.[6][7][8][9][10]

Biological Evaluation: A Roadmap for Antimicrobial Screening

A systematic biological evaluation is crucial to ascertain the antimicrobial potential of this compound and its derivatives. The following tiered screening approach is recommended.

Primary Antimicrobial Screening

The initial screening will determine the broad-spectrum antimicrobial activity of the synthesized compounds.

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create wells (6 mm diameter) in the agar using a sterile cork borer.[11]

  • Add a defined concentration (e.g., 1 mg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

  • Include a positive control (a known antibiotic/antifungal) and a negative control (solvent alone).

  • Incubate the plates at the appropriate temperature (37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[11]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Compounds showing promising activity in the primary screen should be further evaluated to quantify their potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[1][12][13]

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Experimental Protocol: MBC/MFC Determination

  • Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto fresh agar plates.

  • Incubate the plates for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

To evaluate the therapeutic potential of the lead compounds, it is essential to assess their toxicity towards mammalian cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological evaluation will be instrumental in establishing a preliminary SAR for this novel class of compounds.

Compound ID Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli IC50 (µM) vs. HEK293
Core Scaffold->128>128>100
Analog 1N-benzoyl6412885
Analog 2Ethyl ester128>128>100
Analog 3N-phenylthioureido166450

Table 1: Hypothetical data for SAR analysis.

The goal of lead optimization will be to enhance antimicrobial potency while minimizing cytotoxicity. Key structural features that contribute to potent and selective activity will be identified to guide the design of next-generation analogs.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The demonstrated activity of related compounds containing the 2,5-dimethylphenyl moiety provides a strong rationale for its investigation. The synthetic and biological evaluation strategies outlined in this guide offer a clear path forward for researchers in the field of drug discovery. Future work should focus on elucidating the mechanism of action of the most potent compounds and evaluating their efficacy in in vivo models of infection. The exploration of this novel chemical space may lead to the discovery of a new generation of therapeutics to combat the growing threat of antimicrobial resistance.

Visualizations

Proposed Synthetic Pathway

Synthesis 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 2,5-Dimethylbenzaldehyde->alpha-Aminonitrile NH3, KCN This compound This compound alpha-Aminonitrile->this compound H3O+ (Hydrolysis)

Caption: Proposed Strecker synthesis of the core scaffold.

Antimicrobial Drug Discovery Workflow

Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Core Scaffold Derivatization Analog Synthesis Synthesis->Derivatization PrimaryScreen Primary Antimicrobial Screen (Agar Well Diffusion) Derivatization->PrimaryScreen MIC_MBC MIC & MBC/MFC Determination (Broth Microdilution) PrimaryScreen->MIC_MBC Cytotoxicity Cytotoxicity Assay (MTT) MIC_MBC->Cytotoxicity SAR SAR Analysis Cytotoxicity->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Design

Caption: Integrated workflow for discovery and optimization.

References

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • PubMed Central. (2012). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Science Alert. (2011). Synthesis and Antibacterial Activity of Thioureido Amide of Fluoroquinolone. [Link]

  • PubMed Central. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • PubMed. (2024). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 2-(ALKYLOXY)-N-(2,5-DIMETHYLBENZYL)-N,N-DIMETHYL-2-OXOETHANAMMONIUM CHLORIDES. [Link]

  • PubMed. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • ResearchGate. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. [Link]

  • MDPI. (2022). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. [Link]

  • Science Alert. (2011). Synthesis and Antibacterial Activity of Thioureido Amide of Fluoroquinolone. [Link]

  • ResearchGate. (2019). (PDF) Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones. [Link]

  • PubMed Central. (2021). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. [Link]

  • MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • PubMed. (2019). Chemical and antibacterial data of synthesized thioureido derivatives. [Link]

Sources

An In-depth Technical Guide to Amino(2,5-dimethylphenyl)acetic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(2,5-dimethylphenyl)acetic acid is a non-proteinogenic amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug discovery. Unlike their protein-building counterparts, these unique amino acids offer novel side-chain functionalities and structural constraints that can be exploited to design peptides and small molecules with enhanced pharmacological properties, such as increased metabolic stability, improved receptor affinity, and unique conformational preferences. This guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, serving as a valuable resource for researchers in the field.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • CAS Number: 293330-04-8[1]

  • Chemical Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol

  • Canonical SMILES: Cc1ccc(C)c(C(N)C(=O)O)c1[1]

  • InChI Key: AQGAYMKBJASMIE-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be logically approached through established methods for α-amino acid synthesis, starting from the corresponding aldehyde, 2,5-dimethylbenzaldehyde. Two of the most prominent and versatile methods are the Strecker synthesis and the Bucherer-Bergs reaction.

Starting Material: 2,5-Dimethylbenzaldehyde

The key precursor for the synthesis of this compound is 2,5-dimethylbenzaldehyde. This aromatic aldehyde is commercially available and its properties are well-documented.

PropertyValue
CAS Number 5779-94-2[3][4]
Molecular Formula C₉H₁₀O[3]
Molecular Weight 134.18 g/mol [4]
Appearance Colorless to yellow liquid[3]
Boiling Point 220 °C at 760 mmHg; 104.5-106.5 °C at 14 mmHg[4][5]
Density 0.95 g/mL at 25 °C[4]
Refractive Index n20/D 1.544[4]
Proposed Synthetic Pathway 1: Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[6] It involves the formation of an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Workflow for Strecker Synthesis of this compound

Strecker_Synthesis Start 2,5-Dimethylbenzaldehyde Intermediate α-Amino(2,5-dimethylphenyl)acetonitrile Start->Intermediate Step 1: Aminonitrile Formation Reagents1 NH₃, KCN Product This compound Intermediate->Product Step 2: Hydrolysis Reagents2 H₃O⁺, Heat

Caption: Proposed Strecker synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from general Strecker synthesis procedures):

Step 1: Synthesis of α-Amino(2,5-dimethylphenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • An aqueous solution of potassium cyanide is added to the ammonium chloride solution, followed by the addition of 2,5-dimethylbenzaldehyde.

  • The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the α-aminonitrile.

  • The product can be extracted with an organic solvent and the solvent evaporated to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • The crude α-aminonitrile is then subjected to acidic hydrolysis by heating with a strong acid, such as hydrochloric acid.

  • This process converts the nitrile group to a carboxylic acid.

  • After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The use of ammonia and cyanide in the first step facilitates the formation of the aminonitrile intermediate. The subsequent acid hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.

Proposed Synthetic Pathway 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate. This multicomponent reaction utilizes a carbonyl compound, ammonium carbonate, and a cyanide source.

Workflow for Bucherer-Bergs Synthesis of this compound

Bucherer_Bergs_Reaction Start 2,5-Dimethylbenzaldehyde Intermediate 5-(2,5-Dimethylphenyl)hydantoin Start->Intermediate Step 1: Hydantoin Formation Reagents1 (NH₄)₂CO₃, KCN Product This compound Intermediate->Product Step 2: Hydrolysis Reagents2 Base, Heat then H₃O⁺

Caption: Proposed Bucherer-Bergs synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from general Bucherer-Bergs reaction procedures):

Step 1: Synthesis of 5-(2,5-Dimethylphenyl)hydantoin

  • A mixture of 2,5-dimethylbenzaldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, such as aqueous ethanol.

  • The mixture is heated in a sealed vessel to a temperature typically ranging from 60-100 °C.

  • The reaction is monitored until completion, after which the hydantoin product may precipitate upon cooling or after acidification.

  • The crude hydantoin is collected by filtration and washed.

Step 2: Hydrolysis to this compound

  • The isolated 5-(2,5-dimethylphenyl)hydantoin is then hydrolyzed to the corresponding amino acid.

  • This is typically achieved by heating the hydantoin with a strong base, such as sodium hydroxide, followed by acidification of the reaction mixture.

  • The amino acid product is then isolated by adjusting the pH to its isoelectric point, filtration, and purification.

Causality Behind Experimental Choices: The multicomponent nature of the Bucherer-Bergs reaction allows for the efficient one-pot synthesis of the hydantoin intermediate. The subsequent hydrolysis of the stable hydantoin ring requires relatively harsh conditions (strong base and heat) to yield the final amino acid.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural features suggest several potential applications in medicinal chemistry and peptide science. The incorporation of non-proteinogenic amino acids into peptide-based drugs is a well-established strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.

The 2,5-dimethylphenyl side chain of this amino acid can introduce unique steric and electronic properties into a peptide sequence. This can influence the peptide's conformation and its interaction with biological targets. For instance, the bulky and hydrophobic nature of the dimethylphenyl group could enhance binding to hydrophobic pockets in enzymes or receptors.

Furthermore, a protected form of this amino acid, 2-((tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid, is commercially available, indicating its utility as a building block in solid-phase peptide synthesis or solution-phase synthesis of more complex molecules.

Potential Research Directions:

  • Peptide Mimetics: Incorporation into peptide sequences to create analogues of bioactive peptides with improved stability and potency.

  • Asymmetric Synthesis: Development of stereoselective synthetic routes to obtain enantiomerically pure forms of the amino acid for use in chiral drug synthesis.

  • Pharmacological Screening: Evaluation of the amino acid and its derivatives for various biological activities, including antimicrobial, anticancer, and antiviral properties.

Conclusion

This compound represents a valuable yet underexplored building block for medicinal chemistry and drug discovery. While specific experimental data on this compound is limited, its synthesis can be readily achieved through established methodologies such as the Strecker and Bucherer-Bergs reactions, starting from the commercially available 2,5-dimethylbenzaldehyde. The unique structural features of this non-proteinogenic amino acid offer exciting possibilities for the design of novel peptides and small molecules with tailored pharmacological profiles. Further research into the synthesis, properties, and biological evaluation of this compound is warranted to fully unlock its potential in the development of new therapeutic agents.

References

  • PubChem. 2,5-Dimethylbenzaldehyde. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • The Good Scents Company. 2,5-dimethyl benzaldehyde. [Link]

  • Wikidata. This compound. [Link]

  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • Cheméo. Chemical Properties of Benzaldehyde, 2,5-dimethyl- (CAS 5779-94-2). [Link]

  • PubChem. 2,5-Dimethylphenylacetic acid. [Link]

  • Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Wikipedia. 4C-I. [Link]

  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Wikipedia. 2,5-Dimethoxybenzaldehyde. [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • PubChem. 2-Aminophenylacetic acid. [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

Sources

An In-depth Technical Guide to Amino(2,5-dimethylphenyl)acetic Acid: From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Amino(2,5-dimethylphenyl)acetic acid, a non-proteinogenic amino acid with potential for further investigation. While specific research on this molecule is limited, this guide synthesizes established chemical principles and contextualizes its potential within the broader landscape of medicinal chemistry.

Introduction: The Significance of Phenylglycine Scaffolds

Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that are integral components of various biologically active natural products, including glycopeptide antibiotics.[1][2] The unique structural and stereochemical properties of phenylglycines contribute to the bioactivity of these molecules, making them attractive building blocks in medicinal chemistry and drug discovery. The substitution pattern on the phenyl ring can significantly influence the molecule's conformation, electronic properties, and interactions with biological targets. This compound, registered under CAS number 293330-04-8, represents a specific, synthetically accessible yet under-explored member of this important class of compounds.[3][4][5] This guide will explore its synthesis and potential applications based on established methodologies for related compounds.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the precursor, 2,5-dimethylphenylacetic acid. A well-documented route for this precursor starts from p-xylene.[6][7]

Synthesis of 2,5-Dimethylphenylacetic Acid

A common industrial method involves a Friedel-Crafts acylation of p-xylene, followed by a series of reactions including ketalization, rearrangement, and hydrolysis.[6][7]

Experimental Protocol:

  • Friedel-Crafts Acylation: p-Xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. The excess p-xylene can serve as the solvent.[7]

  • Ketalization: The resulting ketone is protected as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[7]

  • Rearrangement: The ketal undergoes a rearrangement reaction. This can be catalyzed by a zinc salt.[6]

  • Hydrolysis: The rearranged product is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield 2,5-dimethylphenylacetic acid.[6][7]

Quantitative Data for 2,5-Dimethylphenylacetic Acid Synthesis (Optimized Conditions):

StepReactantsCatalyst/ReagentsSolventYield
1. Friedel-Crafts Acylationp-Xylene, Chloroacetyl chlorideAluminum chloridep-XyleneHigh
2. Ketalization2-chloro-1-(2,5-dimethylphenyl)ethanone, Ethylene glycolp-Toluenesulfonic acidToluene~93.7%[7]
3. RearrangementKetal intermediateZinc saltToluene-
4. Hydrolysis & AcidificationRearranged intermediateSodium hydroxide, Hydrochloric acidWater/Toluene-
Overall Yield p-Xylene ~63.4% [6]

Experimental Workflow for the Synthesis of 2,5-Dimethylphenylacetic Acid:

A p-Xylene B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) A->B C 2-chloro-1-(2,5-dimethylphenyl)ethanone B->C D Ketalization (Ethylene glycol, p-TsOH) C->D E Ketal Intermediate D->E F Rearrangement (Zinc salt) E->F G Rearranged Intermediate F->G H Hydrolysis & Acidification (NaOH, HCl) G->H I 2,5-Dimethylphenylacetic Acid H->I

Caption: Multi-step synthesis of 2,5-dimethylphenylacetic acid from p-xylene.

Amination of 2,5-Dimethylphenylacetic Acid

With 2,5-dimethylphenylacetic acid in hand, the next critical step is the introduction of the amino group at the alpha-position. A common and effective method for this transformation is the Strecker synthesis or variations thereof.

Experimental Protocol (Hypothetical Adaptation):

  • Bromination: The carboxylic acid is first converted to an acyl halide, for example, with thionyl chloride, and then subjected to alpha-bromination using N-bromosuccinimide (NBS) and a radical initiator.

  • Amination: The resulting alpha-bromo acid is then reacted with an ammonia source, such as aqueous ammonia, to displace the bromide and form the racemic amino acid.

  • Resolution (Optional): If a specific enantiomer is required, the racemic mixture can be resolved using chiral resolving agents or enzymatic methods.

Experimental Workflow for the Amination Step:

A 2,5-Dimethylphenylacetic Acid B Alpha-Bromination (e.g., NBS) A->B C alpha-Bromo-2,5-dimethylphenylacetic acid B->C D Amination (e.g., NH3) C->D E Racemic this compound D->E F Chiral Resolution (Optional) E->F G Enantiomerically Pure this compound F->G

Caption: Proposed synthesis of this compound from its precursor.

Potential Biological Activity and Therapeutic Applications (Hypothetical)

While no specific biological activity has been reported for this compound, the broader class of phenylglycine derivatives has shown promise in various therapeutic areas. For instance, phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants.[8]

Hypothetical Mechanism of Action:

Drawing parallels from related structures, this compound could potentially act as a modulator of ion channels or as a mimetic of a natural amino acid to interfere with a specific metabolic pathway. The 2,5-dimethyl substitution pattern could provide steric bulk that influences binding to a target protein, potentially leading to antagonist or allosteric modulator activity.

Proposed Signaling Pathway for Investigation:

A This compound B Hypothetical Target Protein (e.g., Ion Channel, Enzyme) A->B C Conformational Change/ Inhibition of Substrate Binding B->C D Downstream Signaling Cascade (e.g., reduced neuronal excitability) C->D E Therapeutic Effect (e.g., Anticonvulsant Activity) D->E

Caption: Hypothetical mechanism of action for this compound.

Future Research Directions

To fully elucidate the potential of this compound, a structured research program would be necessary.

Recommended Research Workflow:

  • Synthesis and Characterization: Optimize the synthesis of both racemic and enantiomerically pure forms of the compound. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography is essential.

  • In Vitro Screening: Screen the compound against a panel of common drug targets, such as ion channels, G-protein coupled receptors, and enzymes, to identify potential biological activity.

  • In Vivo Studies: If promising in vitro activity is observed, proceed to in vivo studies in relevant animal models to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with different substitution patterns on the phenyl ring to develop a structure-activity relationship and optimize for potency and selectivity.

References

  • This compound | 293330-04-8. (URL: )
  • 293330-04-8(this compound). (URL: )
  • {[(benzyloxy)carbonyl]amino}(2,5-dimethylphenyl)acetic acid - ChemicalBook. (URL: )
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (URL: )
  • 2-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid ... - Chemikart. (URL: )
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google P
  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine Deriv
  • Early drug discovery and the rise of pharmaceutical chemistry - Scalettar. (URL: [Link])

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (URL: [Link])

  • Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Publishing. (URL: [Link])

  • CN105939988A - Process of production of 2,5-dimethylphenol - Google P
  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google P

Sources

Technical Guide to the Safe Handling of Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety considerations and handling protocols for Amino(2,5-dimethylphenyl)acetic acid (CAS No. 4333-40-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available safety data with established best practices for handling powdered chemical reagents of uncertain toxicological profiles. The core focus is on a proactive approach to risk mitigation, emphasizing engineering controls, appropriate personal protective equipment (PPE), and detailed procedural workflows to ensure personnel safety and experimental integrity. While detailed toxicological and biological data for this specific compound are limited, this guide establishes a conservative and robust framework for its safe use in a laboratory setting.

Introduction and Scope

This compound is a substituted amino acid derivative that, like many specialized reagents in research and development, lacks an extensive body of published literature regarding its specific biological activity or a comprehensive toxicological profile. Its primary intended use is for research and development purposes.[1][2] The structural alerts within the molecule—an amino acid moiety and an aromatic ring—suggest potential biological activity and a need for careful handling.

The causality behind the stringent protocols detailed in this guide stems from a principle of prudent practice: in the absence of comprehensive data, we must treat novel compounds with a heightened level of caution. The consensus from multiple chemical suppliers, based on the Globally Harmonized System (GHS), classifies this compound as a significant irritant.[3][4] Therefore, this guide is built upon the foundational assumption that minimizing all routes of exposure (inhalation, dermal, ocular) is paramount.

Compound Identification and Properties

Correctly identifying the compound is the first critical step in a self-validating safety system. Misidentification, especially with isomers, could lead to the application of incorrect safety protocols.

PropertyValueSource
Chemical Name This compound[1][5]
Synonyms 2-Amino-2-(2,5-dimethylphenyl)acetic acid[6]
CAS Number 4333-40-0[1][5]
Molecular Formula C₁₀H₁₃NO₂[5][7]
Molecular Weight 179.22 g/mol [5][6]
Appearance White to off-white powder/solid[6]
Purity Typically ≥97%[8]

Note on Isomers: It is crucial to distinguish this compound from its isomers, which may have different CAS numbers and potentially different safety profiles. Always verify the CAS number (4333-40-0) on the supplier label and Safety Data Sheet (SDS) before use.

Hazard Analysis and Risk Assessment

A thorough risk assessment is not merely a procedural step but the logical foundation of safe laboratory practice. It involves identifying the intrinsic hazards of the material and evaluating the risks associated with the specific experimental procedures planned.

GHS Hazard Classification

While one supplier SDS indicates the substance does not meet classification criteria, the overwhelming consensus from multiple independent suppliers and regulatory databases classifies it as follows.[1][2][3][4] In any situation with conflicting data, the most protective classification should be adopted.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation.
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.

Source: Consolidated data from multiple suppliers and PubChem.[2][4]

Toxicological Data Gaps

A critical aspect of the risk assessment for this compound is the acknowledgment of what is not known. There is no publicly available data on:

  • Chronic toxicity

  • Carcinogenicity

  • Mutagenicity

  • Reproductive toxicity

  • Endocrine-disrupting properties

This lack of data necessitates treating the compound as potentially hazardous beyond its known irritant properties and reinforces the need for stringent containment and exposure control.

Risk Assessment Workflow

The following workflow diagram illustrates a self-validating system for assessing risk before handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_exp Experiment-Specific Analysis cluster_action Action & Review start Identify Need for This compound review_sds Review Multiple Supplier SDS start->review_sds identify_hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) review_sds->identify_hazards assess_gaps Acknowledge Data Gaps (e.g., Chronic Toxicity) identify_hazards->assess_gaps analyze_proc Analyze Procedure: - Quantity used? - Dust generation? - Heating? assess_gaps->analyze_proc det_controls Determine Controls: - Fume Hood? - Glovebox? - PPE Level? analyze_proc->det_controls dev_sop Develop Specific Standard Operating Procedure (SOP) det_controls->dev_sop proceed Proceed with Experiment dev_sop->proceed Risk Acceptable stop Re-evaluate or Substitute dev_sop->stop Risk Unacceptable

Caption: Risk assessment workflow for this compound.

Safe Handling and Engineering Controls

The primary safety strategy is to use a hierarchy of controls, prioritizing engineering controls to minimize the potential for exposure.

Engineering Controls

The choice of engineering control is dictated by the procedure's potential to generate airborne particles (dust).

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the minimum requirement.

  • Ventilated Balance Enclosure (VBE): For weighing operations, a VBE (also known as a powder hood) is highly recommended as it provides a less turbulent environment than a standard fume hood, minimizing sample loss and contamination while ensuring containment.

  • Glovebox: For procedures involving larger quantities or those with a high potential for aerosolization, a glovebox provides the highest level of containment.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to be compatible with the identified hazards.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashing, chemical splash goggles must be worn. A full-face shield should be used in conjunction with goggles when handling larger quantities.

  • Skin Protection:

    • Gloves: Nitrile gloves are standard for incidental contact. They must be inspected before use and removed promptly if contaminated. Use proper removal technique to avoid skin contact. For prolonged handling or when preparing solutions, consider double-gloving or using a heavier-duty glove. Always consult the manufacturer's compatibility chart.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are tucked into gloves.

    • Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: If engineering controls (fume hood, VBE) are not feasible or fail, respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is appropriate for nuisance exposures. For higher-level protection, a respirator with combination organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2) should be used. All respirator use must be part of a formal respiratory protection program.

Detailed Experimental Protocols

Adherence to detailed, step-by-step protocols is essential for reproducibility and safety.

Protocol: Weighing and Transfer of Solid Powder

This protocol is designed to minimize dust generation and ensure accurate measurement.

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Designate Area: Perform all work within a designated area inside a chemical fume hood or VBE. Line the work surface with an absorbent, disposable bench liner.

  • Tare Container: Place a clean, sealable receiving vial on the analytical balance within the enclosure and tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared vial. Avoid dropping powder from a height.

  • Seal and Clean: Securely cap both the stock bottle and the receiving vial immediately after the transfer. Carefully wipe the spatula and any external surfaces of the vials with a damp cloth before removing them from the enclosure.

  • Decontamination: Dispose of the bench liner and cleaning cloth into a designated solid hazardous waste container.

Protocol: Solution Preparation
  • Initial Steps: Follow steps 1-5 from the weighing protocol (5.1).

  • Solvent Addition: While the vial containing the weighed powder is still inside the fume hood, slowly add the desired solvent down the side of the vial to avoid splashing and aerosol generation.

  • Dissolution: Cap the vial and mix via gentle swirling, vortexing, or sonication as required for dissolution. If heating is necessary, use a controlled heating block and ensure adequate ventilation to handle any solvent vapors.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate GHS hazard pictograms.

Storage and Stability

Proper storage is critical for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, well-ventilated area. Several suppliers recommend refrigeration at 2-8°C and protection from light.[6][8]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The compound is reported to be stable under normal storage conditions.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Emergency Procedures and Waste Disposal

A pre-planned emergency response is a self-validating system that ensures correct actions are taken under stress.

Exposure Response

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event Occurs skin_wash Immediately flush skin with plenty of soap and water for at least 15 minutes. exposure->skin_wash eye_rinse Immediately flush eyes with cautious, low-pressure water for at least 15 minutes. Remove contact lenses if present. exposure->eye_rinse inh_air Move person to fresh air. exposure->inh_air skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_med Seek medical attention if irritation persists. skin_remove->skin_med eye_med Seek immediate medical attention. eye_rinse->eye_med inh_med Seek medical attention if feeling unwell. inh_air->inh_med

Caption: First aid response flowchart for exposure incidents.

Spill Response
  • Minor Spill (Contained in Fume Hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Carefully sweep or wipe up the material, avoiding dust creation.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (Outside Containment):

    • Evacuate the immediate area.

    • Alert colleagues and notify the institutional Environmental Health & Safety (EHS) office.

    • Restrict access to the area.

    • Await response from trained emergency personnel.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain. Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This compound is a research chemical that must be handled with care, reflecting its classification as a skin, eye, and respiratory irritant. The significant gaps in its toxicological profile demand a conservative and proactive approach to safety. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and adhering to meticulous handling protocols—researchers can effectively mitigate the risks associated with this compound. This guide provides the framework for a self-validating safety system, ensuring that the pursuit of scientific discovery is not compromised by avoidable laboratory incidents.

References

  • PubChem. (n.d.). 2-Amino-2-(2,5-dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • A-Success-Story. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound: Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Incorporating Sterically Hindered Amino(2,5-dimethylphenyl)acetic acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the incorporation of the sterically hindered, non-natural amino acid, Amino(2,5-dimethylphenyl)acetic acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of Cα,α-disubstituted amino acids like this one is of great interest for creating conformationally constrained peptides with potentially enhanced pharmacological properties.[1][2] This document details the challenges posed by steric hindrance, the selection of appropriate high-efficiency coupling reagents, step-by-step protocols for synthesis and purification, and robust analytical methods for characterization.

Introduction: The Challenge of Steric Hindrance

This compound is a Cα-substituted amino acid, presenting significant steric bulk around the carboxylic acid and amine functionalities due to the ortho- and meta-methyl groups on the phenyl ring. This steric hindrance poses a formidable challenge during peptide synthesis, as it drastically slows the kinetics of amide bond formation.[3] Traditional coupling reagents often fail to drive the reaction to completion, leading to low yields and deletion sequences.

Therefore, successful incorporation requires specialized reagents and optimized protocols. High-power aminium/uronium salt-based coupling reagents, such as HATU, are essential as they form highly reactive OAt-active esters that can overcome the steric barrier.[1][4] This guide provides a field-proven methodology to navigate these challenges effectively.

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
CAS Number 293330-04-8[5][6]
Canonical SMILES Cc1ccc(C)c(C(N)C(=O)O)c1[5]
Structure Chemical structure of this compoundPubChem CID: 3925231[5]

Preliminary Protocol: Fmoc Protection

Before incorporation into SPPS, the free amino acid must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure for preparing amino acids for Fmoc-based SPPS.[7][8]

Protocol 2.1: Fmoc-Protection of this compound
  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as 10% aqueous sodium carbonate or a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.[7]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) dissolved in dioxane.[7][9]

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Acidification: After the reaction is complete (monitored by TLC), cool the mixture to 0°C and acidify with 1M HCl until the pH is approximately 2.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure Fmoc-Amino(2,5-dimethylphenyl)acetic acid.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual SPPS process on a 0.1 mmol scale using a standard Fmoc-compatible resin (e.g., Rink Amide resin). The key to success is the coupling step for the sterically hindered residue.

SPPS Workflow Overview

Caption: Workflow for SPPS incorporating the hindered amino acid.

Materials & Reagents
  • Fmoc-Rink Amide Resin

  • Fmoc-protected amino acids (standard and the custom Fmoc-Amino(2,5-dimethylphenyl)acetic acid)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4][10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

Step-by-Step SPPS Protocol
  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5-10 mL) and gently agitate for 30-60 minutes.[7] Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF (5 mL). Agitate for 5 minutes, then drain. Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.[7] Drain the solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (x5), DCM (x3), and DMF (x3).

  • Critical Step: Coupling of Fmoc-Amino(2,5-dimethylphenyl)acetic acid

    • Rationale: HATU is selected for its ability to form a highly reactive OAt-active ester, which is crucial for coupling sterically demanding residues.[11] The reaction is facilitated by the non-nucleophilic base DIPEA. Pre-activation of the amino acid is recommended to maximize coupling efficiency.

    • Pre-activation: In a separate vial, dissolve Fmoc-Amino(2,5-dimethylphenyl)acetic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~3 mL). Add DIPEA (8 eq., 0.8 mmol) and allow the mixture to stand for 5-10 minutes.[4]

    • Coupling: Add the pre-activated amino acid solution to the drained resin. Agitate the mixture for 2-4 hours at room temperature.

    • Quantitative Parameters:

      Parameter Recommended Value Rationale
      Amino Acid Equiv. 4 eq. High excess drives the difficult reaction forward.
      HATU Equiv. 3.9 eq. Stoichiometric to the amino acid for activation.
      DIPEA Equiv. 8 eq. Sufficient base for carboxylate formation and catalysis.

      | Reaction Time | 2-4 hours | Extended time needed to overcome steric hindrance. |

  • Monitoring Coupling Completion (Kaiser Test)

    • Rationale: The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.[12][13] A negative result (colorless/yellow beads) indicates successful coupling. A positive result (intense blue beads) signifies incomplete coupling.[14][15]

    • Protocol:

      • Take a small sample of resin beads (~5-10 mg) and wash thoroughly with DMF.

      • Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in butanol), and C (phenol in butanol).[14]

      • Heat the vial at 100-110°C for 5 minutes.

      • Interpretation:

        • Yellow/Colorless Beads: Coupling is complete. Proceed to the next step.

        • Blue Beads: Coupling is incomplete.[14] Drain the reaction vessel and repeat the coupling step (Step 4) with a freshly prepared activation mixture. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[15]

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (x5).

  • Chain Elongation: Repeat steps 2-6 for the subsequent standard amino acids in your sequence. Coupling times for standard amino acids can typically be reduced to 30-60 minutes.

Peptide Cleavage, Purification, and Analysis

Post-Synthesis Workflow

Caption: Workflow for post-synthesis processing and analysis.

Protocol: Cleavage and Precipitation
  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Washing & Drying: Wash the peptide-resin with DMF (x3), DCM (x5), and MeOH (x3). Dry the resin thoroughly under high vacuum for at least 4 hours.[16]

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin (~10 mL per gram of resin).[17][18] Gently agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Air-dry the crude peptide to remove residual ether.

Protocol: Purification and Characterization
  • Purification by RP-HPLC:

    • Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[19][20][21]

    • Method: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). Purify using a preparative C18 column with a water/acetonitrile gradient containing 0.1% TFA.[22] Collect fractions corresponding to the major peak detected at 210-220 nm.[19]

  • Characterization by Mass Spectrometry:

    • Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, ensuring the successful incorporation of all amino acids, including the hindered residue.[23][24][25]

    • Method: Analyze the purified fractions using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to obtain the exact mass of the peptide.[26][27] Compare the observed mass with the calculated theoretical mass.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete coupling due to steric hindrance; Inefficient activation.Extend coupling time to 4 hours or overnight. Perform a second coupling with fresh reagents. Ensure HATU and amino acid are fully dissolved before adding DIPEA.
Guanidinylation of N-terminus Side reaction of excess HATU with the free amine, especially during slow couplings.[28]Use phosphonium-based reagents (e.g., PyBOP) as an alternative, which do not cause this side reaction. Avoid large excesses of HATU if possible.
Low Yield of Crude Peptide Incomplete cleavage from the resin; Loss during precipitation.Ensure resin is completely dry before cleavage. Extend cleavage time to 3-4 hours. Ensure ether is ice-cold and use a sufficient volume for precipitation.
Multiple Peaks in HPLC Presence of deletion sequences (from incomplete coupling); Racemization.Optimize the coupling step for the hindered amino acid (double couple, extended time). HATU is known to suppress racemization effectively.

References

  • Meldal, M., & Tornøe, C. W. (2000). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 65(18), 5650–5655. Retrieved from [Link]

  • Cohen, S. L., & Chait, B. T. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link] Merrifield-resin-s-6.html

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Springer Protocols. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide and protein analysis with mass spectrometry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]

  • BGI-PT. (n.d.). What mass spectrometry methods are used for peptide identification. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

  • Thieme Gruppe. (2023). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Protecting Group Chemistry for Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic application of protecting groups for Amino(2,5-dimethylphenyl)acetic acid, a non-proteinogenic amino acid (NPAA). The incorporation of NPAAs into peptide structures is a powerful strategy for enhancing therapeutic properties, including metabolic stability and conformational control.[1][2] Success in synthesizing peptides with such unique residues is critically dependent on a robust and orthogonal protecting group strategy.[3][4] We present an in-depth analysis of protecting group selection for both the α-amino and α-carboxylic acid functionalities, taking into account the specific steric and electronic properties of the 2,5-dimethylphenyl moiety. This guide offers detailed, field-proven protocols for the introduction and removal of key protecting groups, troubleshooting insights, and a logical framework for strategic planning in complex synthetic workflows.

Introduction: The Synthetic Challenge and Strategic Imperative

This compound belongs to the growing class of non-proteinogenic amino acids used to design novel peptide therapeutics with improved pharmacological profiles.[2] Unlike the 20 canonical amino acids, its structure, featuring a sterically demanding 2,5-dimethylphenyl group at the α-position, presents unique challenges for chemical synthesis. The bifunctional nature of the molecule, containing both a nucleophilic amino group and an acidic carboxyl group, necessitates the use of temporary blocking groups—known as protecting groups—to prevent self-polymerization and ensure controlled, site-specific reactions during peptide elongation.[4][5][6]

The selection of a protecting group strategy is not arbitrary; it is the cornerstone of the entire synthetic plan. An ideal strategy employs "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting other groups in the molecule.[3] This guide will focus on the most prevalent and reliable protecting groups in modern peptide chemistry: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the amine, and the hydrogenolysis-labile benzyl (Bn) group for the carboxylic acid.

Molecular Considerations: The Impact of the Dimethylphenyl Group

The chemical behavior of this compound is dictated by its three key components:

  • α-Amino Group: A primary amine that is nucleophilic and basic. Its reactivity must be masked to prevent side reactions during carboxyl group activation.

  • α-Carboxylic Acid Group: An acidic function that requires activation (e.g., as an active ester) to form a peptide bond. It must be protected if the amino group is the intended site of reaction.

  • 2,5-Dimethylphenyl Group: This bulky, electron-donating aromatic ring introduces significant steric hindrance around the α-carbon. This can decrease the rate of both protection and deprotection reactions compared to sterically unhindered amino acids like glycine or alanine. Experimental protocols must account for potentially sluggish kinetics.

Protecting the α-Amino Group: A Tale of Two Strategies

The choice between the Boc and Fmoc protecting groups for the α-amino function is typically dictated by the overall synthetic scheme, particularly whether solution-phase or solid-phase peptide synthesis (SPPS) is employed.[7]

The Boc (tert-Butyloxycarbonyl) Group: Acid-Labile Protection

The Boc group is a cornerstone of classical peptide synthesis and remains highly relevant for solution-phase work and specific SPPS strategies.[] It is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[9][10]

  • Mechanism of Protection: The amine is acylated using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. The reaction is driven by the formation of stable byproducts.[11]

  • Mechanism of Deprotection: Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine.[9][12][13] The liberated tert-butyl cation can potentially alkylate sensitive residues, necessitating the use of scavengers.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Base-Labile Protection

The Fmoc group is the dominant protecting group in modern SPPS due to its cleavage under very mild, non-acidic conditions.[14][15] This allows for the use of acid-labile protecting groups on amino acid side chains, providing a fully orthogonal strategy.[3]

  • Mechanism of Protection: The amine is typically reacted with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[15]

  • Mechanism of Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring.[14] This triggers the elimination of dibenzofulvene and carbon dioxide, liberating the free amine. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene intermediate.[14][16]

Protecting the α-Carboxylic Acid Group: The Benzyl Ester

For solution-phase synthesis or the preparation of C-terminal fragments, the carboxylic acid must be protected. The benzyl (Bn) ester is an excellent choice due to its robustness and orthogonal removal conditions.[17]

  • Rationale for Use: Benzyl esters are stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection.[18] This makes them highly versatile.

  • Mechanism of Protection: Typically formed via Fischer-Speier esterification, where the amino acid is heated with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH).[19]

  • Mechanism of Deprotection: The benzyl group is removed by catalytic hydrogenolysis. Using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, the C-O bond is cleaved to yield the free carboxylic acid and toluene.[20][21] This method is exceptionally mild and clean.

Strategic Synthesis Planning

The choice of protecting groups must be made in concert, considering the final synthetic goal. The table below summarizes the compatibility of the discussed protecting groups.

Protecting GroupFunction ProtectedStable ToLabile To (Cleavage Reagent)
Boc α-AminoBase (Piperidine), H₂/Pd-CStrong Acid (TFA)[9]
Fmoc α-AminoMild Acid, H₂/Pd-CBase (Piperidine)[14]
Bn (ester) α-CarboxylStrong Acid (TFA), Base (Piperidine)Catalytic Hydrogenolysis (H₂/Pd-C)[20][21]

This orthogonality allows for selective deprotection at any stage of the synthesis.

G cluster_amine Amine Protection Strategy cluster_acid Carboxyl Protection Strategy cluster_deprotection Selective Deprotection start Start with This compound boc N-Boc Protected start->boc (Boc)₂O, Base fmoc N-Fmoc Protected start->fmoc Fmoc-OSu, Base bn_boc N-Boc, C-Bn Protected boc->bn_boc BnOH, TsOH bn_fmoc N-Fmoc, C-Bn Protected fmoc->bn_fmoc BnOH, TsOH free_amine_bn Free Amine, C-Bn Protected bn_boc->free_amine_bn TFA free_acid_boc N-Boc Protected, Free Acid bn_boc->free_acid_boc H₂/Pd-C bn_fmoc->free_amine_bn Piperidine free_acid_fmoc N-Fmoc Protected, Free Acid bn_fmoc->free_acid_fmoc H₂/Pd-C

Caption: Orthogonal protection and deprotection workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the α-amino group using di-tert-butyl dicarbonate.[9]

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • Sodium hydroxide (NaOH, 2.0 eq)

    • 1,4-Dioxane

    • Water (deionized)

    • Ethyl acetate

    • 1N Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of dioxane and water containing NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours. The steric hindrance may require a longer reaction time than for simpler amino acids.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous layer with ethyl acetate (2x) to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

    • Validation: Confirm structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Fmoc Protection of this compound

This protocol uses 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester for a clean reaction.[15]

  • Materials:

    • This compound (1.0 eq)

    • Fmoc-OSu (1.05 eq)

    • Sodium bicarbonate (NaHCO₃, 2.5 eq)

    • Acetone

    • Water (deionized)

    • 1N Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the amino acid in a 10% aqueous solution of NaHCO₃.

    • In a separate flask, dissolve Fmoc-OSu in acetone.

    • Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at room temperature.

    • Stir the reaction mixture for 4-8 hours.

    • Monitoring: Monitor by TLC for the disappearance of the starting amino acid.

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with diethyl ether (2x) to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1N HCl while cooling in an ice bath. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane).

    • Validation: Confirm structure and purity by ¹H NMR and Mass Spectrometry.

Protocol 3: Benzyl Esterification of N-Protected this compound

This protocol uses a Fischer-Speier esterification suitable for an N-protected amino acid.

  • Materials:

    • N-Boc or N-Fmoc-Amino(2,5-dimethylphenyl)acetic acid (1.0 eq)

    • Benzyl alcohol (large excess, acts as solvent)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq, catalyst)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine the N-protected amino acid, benzyl alcohol, and TsOH·H₂O in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add toluene to fill the Dean-Stark trap.

    • Heat the mixture to reflux and continue until water is no longer collected in the trap (typically 4-12 hours).

    • Monitoring: Monitor by TLC until the starting acid is consumed.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove toluene and excess benzyl alcohol.

    • Purify the resulting residue by flash column chromatography on silica gel.

    • Validation: Confirm ester formation via ¹H NMR (appearance of benzyl protons ~5.2 ppm and ~7.4 ppm) and loss of the carboxylic acid proton.

Caption: A generalized workflow for peptide synthesis.

References

  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
  • Amino Acid-Protecting Groups. SciSpace by Typeset.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Methods for Removing the Fmoc Group. Springer.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Protecting Groups in Peptide Synthesis.
  • Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.
  • Conventional approaches for the synthesis of peptides using unprotected amino acids.
  • A Mild and Convenient Procedure for the Esterification of Amino Acids.
  • This compound. ChemicalBook.
  • Benzyl Esters. Organic Chemistry Portal.
  • Benzyl Protection. Common Organic Chemistry.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • BOC-amino acids. BOC Sciences.
  • This compound.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amino Acid Benzyl Esters [C-Protected Amino Acids]. Tokyo Chemical Industry Co., Ltd.
  • Carboxyl protecting groups. GCW Gandhi Nagar Jammu.
  • What are different ways to convert Amino Acid carboxylic acid into ester?.
  • General method to prepare amino acids benzyl esters and to isolate them as hydrochloride or hydrobromide salts.
  • Dual protection of amino functions involving Boc. Royal Society of Chemistry.

Sources

Coupling reagents for sterically hindered amino acids like "Amino(2,5-dimethylphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Selection of Coupling Reagents for Sterically Hindered Amino Acids such as Amino(2,5-dimethylphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides and peptidomimetics containing sterically hindered amino acids is a formidable challenge in medicinal chemistry and drug development. Non-natural amino acids, such as α,α-disubstituted residues or those with bulky side chains like this compound, are crucial for designing molecules with constrained conformations, enhanced proteolytic stability, and improved pharmacological profiles. However, the very features that grant these residues their unique properties—namely, steric bulk around the α-carbon and the amine or carboxylate groups—dramatically impede the kinetics of amide bond formation.[1]

Conventional coupling methods, often sufficient for proteinogenic amino acids, frequently fail in these scenarios, leading to slow reaction rates, low yields, and an increased risk of epimerization.[1] This guide serves as an in-depth technical resource for selecting and utilizing the appropriate coupling reagents to efficiently overcome these steric barriers. We will explore the mechanistic basis for reagent efficacy, provide a comparative analysis of modern coupling agents, and offer detailed, field-proven protocols for their successful implementation.

The Underlying Problem: Why Steric Hindrance Impedes Amide Bond Formation

The formation of a peptide bond is a two-step process: activation of the C-terminal carboxylic acid, followed by a nucleophilic attack from the N-terminal amine of the incoming amino acid.[2] Steric hindrance obstructs both stages:

  • Slowed Carboxylate Activation: The bulky substituents of the hindered amino acid can shield the carboxyl group, making it less accessible to the coupling reagent.

  • Impeded Nucleophilic Attack: Even if the active intermediate is formed, the nucleophilic amine of the coupling partner (which may itself be hindered) struggles to approach the activated carbonyl carbon. This is often the rate-limiting step and the primary reason for reaction failure.

Traditional reagents like dicyclohexylcarbodiimide (DCC) alone are often too slow, allowing side reactions to dominate.[1] Therefore, modern peptide synthesis relies on highly reactive "in-situ" activating reagents that generate potent intermediates capable of forcing the reaction to completion.[3]

A Mechanistic Overview of Modern Coupling Reagents

The evolution of coupling reagents has led to two dominant and highly effective classes: phosphonium salts and aminium (uronium) salts . These reagents, in the presence of a non-nucleophilic base, convert the carboxylic acid into a highly reactive ester intermediate, which is then readily attacked by the amine.[3]

The Role of Additives: Beyond Racemization Suppression

Initially introduced to suppress the epimerization of the activated amino acid, additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) also accelerate the coupling reaction by forming reactive esters.[4]

  • HOAt-based reagents (e.g., HATU) are more reactive than their HOBt counterparts (e.g., HBTU). This is due to the lower pKa of HOAt and the "anchimeric assistance" provided by the pyridine nitrogen, which stabilizes the transition state of the aminolysis step.[3]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a modern, non-explosive additive that serves as a highly effective and safer alternative to HOBt and HOAt.[2][5] Reagents incorporating this moiety, like COMU, exhibit reactivity comparable to the best HOAt-based reagents.[2]

Aminium/Uronium Salts: The Workhorses of Difficult Couplings

This class of reagents is arguably the most popular for challenging sequences.[2] Despite their historical "uronium" names, structural studies have confirmed they possess an aminium (guanidinium) structure.[6]

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): Widely regarded as the gold standard for difficult couplings, including N-methyl and other sterically hindered residues.[3][6] Its high reactivity stems from the formation of a highly potent OAt active ester.[3]

  • HBTU/TBTU: Effective and economical reagents that generate OBt esters. While powerful, they are generally less reactive than HATU.[3] A critical drawback is that excess reagent can react with the free N-terminal amine, causing a guanidinylation side reaction that permanently caps the peptide chain.[3][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation aminium salt with performance comparable to HATU.[2][7] Its key advantages are enhanced safety (it is based on OxymaPure and is not explosive), superior solubility, and water-soluble byproducts, making it an excellent choice for both solid-phase and solution-phase synthesis, as well as "green" chemistry applications.[2][8]

Phosphonium Salts: Clean and Efficient Alternatives

Phosphonium salts operate via a similar mechanism, forming reactive esters, but offer a distinct advantage: they do not cause the guanidinylation side reaction seen with aminium salts.[3][9]

  • BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents. Its use has declined significantly due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A direct and safer replacement for BOP, generating a non-carcinogenic byproduct.[6] It is highly effective for many difficult couplings.[3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU. It combines the high reactivity of the OAt ester with the clean reaction profile of phosphonium salts, making it an excellent, albeit more expensive, choice for critical and hindered couplings.[3]

G

Reagent Selection Guide: A Comparative Analysis

Choosing the optimal reagent requires balancing reactivity, cost, safety, and the specific nature of the steric hindrance. For a residue like This compound , which is an arylglycine, the risk of epimerization is a significant concern in addition to steric bulk.[4]

ReagentClassActivating GroupKey AdvantagesKey DisadvantagesBest For
HATU AminiumHOAtGold standard for reactivity; excellent for hindered residues and N-methyl amino acids.[3][6]Potential for guanidinylation side reaction; higher cost; based on potentially explosive HOAt.[3][6][9]The most challenging couplings where yield is paramount.
COMU AminiumOxymaPureReactivity comparable to HATU; enhanced safety (non-explosive); water-soluble byproducts.[2][7][8]Can also cause guanidinylation if used improperly.High-performance, safer alternative to HATU for difficult couplings.
PyBOP PhosphoniumHOBtNo guanidinylation side reaction; safer byproduct than BOP.[3]Generally less reactive than HATU or COMU for the most extreme cases.Routine synthesis and moderately hindered couplings where side reactions are a concern.
DIC/Oxyma CarbodiimideOxymaPureCost-effective; soluble urea byproduct (unlike DCC); Oxyma provides high reactivity and low racemization.[2][6]Generally slower than onium salts; may require longer reaction times or double coupling.Economical choice for less severe steric hindrance or when optimizing cost.
DEPBT PhosphoniumHOOBtSpecifically noted for causing very little epimerization, particularly with arylglycines.[6]Less commonly used than other onium salts; may be less readily available.Couplings involving epimerization-prone residues like arylglycines.

Recommendation for this compound:

  • HATU or COMU: These are the primary recommendations due to their high reactivity, which is necessary to overcome the significant steric bulk.

  • DEPBT: A strong secondary consideration, especially if epimerization is detected with other reagents, given its proven success with arylglycines.[6]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for solution-phase or solid-phase peptide synthesis (SPPS). For SPPS, equivalents are based on the initial resin loading. For solution-phase, they are based on the limiting reagent.

G start Start: Resin with free amine (or amine in solution) preactivate Pre-activation (Optional but Recommended): Mix Amino Acid, Reagent, & Base (e.g., HATU/DIPEA) ~1-5 min start->preactivate couple Coupling Step: Add pre-activated mix to resin/amine. Agitate for 2-12 hours. preactivate->couple monitor Monitor Reaction (e.g., Ninhydrin Test for SPPS) couple->monitor monitor->couple Incomplete (Recouple) wash Wash Resin / Work-up Solution monitor->wash Complete deprotect N-terminal Deprotection (e.g., Piperidine for Fmoc) wash->deprotect end Cleave from Resin / Purify wash->end Final Amino Acid next_cycle Proceed to next coupling cycle deprotect->next_cycle

Protocol 1: HATU-Mediated Coupling (Gold Standard)

This protocol leverages the high reactivity of HATU. Pre-activation is recommended to ensure the rapid formation of the active ester before introduction to the N-terminal amine, minimizing potential side reactions.

Materials:

  • N-α-Fmoc-Amino(2,5-dimethylphenyl)acetic acid (1.5 eq.)

  • HATU (1.45 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Resin-bound peptide with free N-terminal amine (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a clean, dry vessel, dissolve the N-α-Fmoc-Amino(2,5-dimethylphenyl)acetic acid and HATU in a minimal volume of DMF.

  • Add the DIPEA to the mixture. The solution may turn yellow, which is characteristic of OAt ester formation. Allow the mixture to stand for 2-5 minutes at room temperature. Causality: This short pre-activation ensures the highly reactive species is formed before it can interact with the free amine on the resin, preventing potential guanidinylation.

  • Coupling: Add the pre-activated solution to the vessel containing the swelled and deprotected resin.

  • Agitate the mixture at room temperature. For highly hindered couplings, a reaction time of 2 to 4 hours is typical. In exceptionally difficult cases, coupling can be extended overnight.

  • Monitoring (SPPS): Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Recoupling (if necessary): If the ninhydrin test is positive (blue beads), drain the reaction vessel and repeat steps 1-5, potentially with a longer coupling time.

  • Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: COMU-Mediated Coupling (High-Performance & Safety)

This protocol uses COMU, a safer yet equally potent alternative to HATU. Its high solubility is an advantage.

Materials:

  • N-α-Fmoc-Amino(2,5-dimethylphenyl)acetic acid (1.5 eq.)

  • COMU (1.5 eq.)

  • DIPEA (3.0 eq.)

  • Resin-bound peptide with free N-terminal amine (1.0 eq.)

  • Anhydrous DMF or a "greener" solvent like 2-MeTHF.[8]

Procedure:

  • Reagent Preparation: In a single vessel, dissolve the N-α-Fmoc-Amino(2,5-dimethylphenyl)acetic acid and COMU in the chosen solvent.

  • Add the DIPEA to the solution.

  • Coupling: Immediately add this solution to the deprotected resin. Unlike with HATU, a lengthy pre-activation is generally not required due to COMU's rapid activation kinetics.

  • Agitate the mixture at room temperature for 2 to 4 hours.

  • Monitoring & Wash: Follow steps 5 and 7 from the HATU protocol. The byproducts of COMU are highly water-soluble, which can simplify subsequent purification steps in solution-phase synthesis.[8]

Protocol 3: DIC/OxymaPure®-Mediated Coupling (Economical & Effective)

This carbodiimide-based method is a robust and cost-effective option. The use of OxymaPure ensures high efficiency and minimizes racemization.

Materials:

  • N-α-Fmoc-Amino(2,5-dimethylphenyl)acetic acid (2.0 eq.)

  • OxymaPure® (2.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq.)

  • Resin-bound peptide with free N-terminal amine (1.0 eq.)

  • Anhydrous DMF

Procedure:

  • Reagent Preparation: In a reaction vessel, dissolve the N-α-Fmoc-Amino(2,5-dimethylphenyl)acetic acid and OxymaPure® in DMF.

  • Add the solution to the deprotected resin and agitate briefly.

  • Activation & Coupling: Add the DIC to the resin slurry. Causality: DIC acts as the dehydrating agent, facilitating the formation of the Oxyma active ester in situ. Unlike onium salts, this method does not require a tertiary base like DIPEA, which can help minimize base-catalyzed side reactions like epimerization.[2]

  • Agitate the mixture at room temperature. Carbodiimide couplings are generally slower, so allow for 4-6 hours, or overnight for very difficult cases.

  • Monitoring & Wash: Follow steps 5 and 7 from the HATU protocol. The byproduct, diisopropylurea, is soluble in DMF and DCM and will be removed during the wash steps.[6]

Conclusion

The successful incorporation of sterically demanding amino acids like this compound is achievable with a strategic approach to reagent selection. While traditional methods may falter, modern onium salts—particularly HATU and its safer, highly efficient counterpart COMU —provide the necessary reactivity to drive these challenging reactions to completion. By understanding the mechanistic principles behind these reagents and employing robust, validated protocols, researchers can confidently synthesize complex, sterically hindered peptides, unlocking new possibilities in drug discovery and materials science.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 134-148. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • MDPI. (2023). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • ACS Publications. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

Sources

Application Note: A Comprehensive Guide to the NMR Characterization of Peptides Incorporating Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Unnatural Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug development is increasingly leveraging the incorporation of unnatural amino acids (npAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] NpAAs can enforce specific secondary structures, enhance resistance to proteolysis, and introduce novel functionalities, making them invaluable tools in medicinal chemistry.[2][3] One such npAA is Amino(2,5-dimethylphenyl)acetic acid (herein referred to as DmpA), a bulky aromatic residue. Its phenylglycine scaffold, substituted with two methyl groups, introduces significant steric hindrance and a unique electronic environment.

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the comprehensive Nuclear Magnetic Resonance (NMR) characterization of peptides containing the DmpA residue. We will move beyond a simple listing of experiments to explain the causality behind the strategic choices required to unambiguously determine the structure and conformation of these modified peptides.

Strategic Considerations for Analyzing DmpA-Containing Peptides

The unique structure of DmpA presents specific challenges and opportunities in NMR analysis that must be addressed with a tailored experimental strategy.

  • De Novo Resonance Assignment: As a non-proteinogenic residue, DmpA lacks reference chemical shift data in standard databases like the Biological Magnetic Resonance Bank (BMRB). Therefore, its spin system must be identified and assigned from scratch.

  • Spectral Complexity: The protons of the 2,5-dimethylphenyl ring (three aromatic protons and two methyl groups) add complexity to the ¹H spectrum. The aromatic signals (typically 6.8-7.5 ppm) may overlap with those from natural aromatic residues (Phe, Tyr, Trp, His), necessitating high-resolution 2D experiments for unambiguous assignment.

  • Conformational Probing: The steric bulk of the DmpA side chain is expected to significantly influence the local backbone torsion angles (φ, ψ) of both the DmpA residue itself and its neighbors. This conformational impact is a key feature to be investigated, primarily through Nuclear Overhauser Effect (NOE) data.[4]

  • Chemical Shift Perturbations: The electronic properties of the dimethylphenyl group can induce chemical shift perturbations on spatially proximal protons of neighboring residues, providing additional, albeit complex, structural information.[5][6][7]

Experimental Workflow: From Sample Preparation to Data Acquisition

A successful NMR characterization relies on a meticulously planned workflow. The following diagram outlines the logical progression from a purified peptide to a set of acquired NMR data ready for analysis.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition Purity Peptide Synthesis & Purification (>95%) Dissolution Dissolution in Appropriate NMR Buffer Purity->Dissolution QC Final Sample QC (Concentration, pH) Dissolution->QC OneD 1D ¹H Spectrum (Quality Check) QC->OneD Proceed to NMR TOCSY 2D TOCSY (Spin System ID) OneD->TOCSY NOESY 2D NOESY / ROESY (Through-Space Correlations) TOCSY->NOESY Hetero Optional: Heteronuclear (¹H-¹⁵N HSQC, ¹H-¹³C HSQC/HMBC) NOESY->Hetero G cluster_i cluster_DmpA cluster_i_plus_2 Res_i Residue (i) Res_DmpA DmpA (i+1) Res_i_plus_2 Residue (i+2) HNi HN HN_DmpA HN HNi->HN_DmpA dNN(i, i+1) Hai Hai->HN_DmpA dαN(i, i+1) Aro_DmpA Aromatic Hs Hai->Aro_DmpA Inter-residue Ha_DmpA Ha_DmpA->Aro_DmpA Intra-residue HNi2 HN Ha_DmpA->HNi2 dαN(i+1, i+2) Hai2

Sources

Application Note: Mass Spectrometric Characterization of Peptides Incorporating the Unnatural Amino Acid Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and target specificity. Amino(2,5-dimethylphenyl)acetic acid, a bulky aromatic UAA, presents unique challenges and opportunities in peptide design. This application note provides a comprehensive guide to the mass spectrometric analysis of peptides containing this modification. We will delve into the expected fragmentation patterns under collision-induced dissociation (CID) and provide detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and quantify peptides modified with this and similar bulky, hydrophobic UAAs.

Introduction: The Role of this compound in Peptide Therapeutics

The chemical synthesis of peptides allows for the incorporation of non-proteinogenic amino acids, which can significantly alter the biological and chemical characteristics of a peptide.[1] this compound, with its sterically hindered and hydrophobic side chain, can be utilized to modulate peptide conformation, improve resistance to enzymatic degradation, and enhance binding affinity to therapeutic targets. The successful development of such modified peptides relies on robust analytical techniques to confirm their identity, purity, and structure.

Mass spectrometry is an indispensable tool for the characterization of peptides and proteins.[2] However, the presence of a bulky and non-standard residue like this compound can influence ionization efficiency and fragmentation behavior, requiring optimized analytical methods. This application note will address these specific challenges and provide a framework for the successful mass spectrometric analysis of these novel peptide entities.

Predicted Fragmentation Behavior of Peptides Containing this compound

Under low-energy collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, generating characteristic b- and y-ions.[3] The presence of the this compound residue is expected to influence this fragmentation in several ways:

  • Dominant Backbone Cleavage: The primary fragmentation pathway will likely remain cleavage of the peptide amide bonds, producing a series of b- and y-ions that allow for sequence confirmation.

  • Side Chain Fragmentation: While less common for aromatic amino acids under low-energy CID, some fragmentation of the dimethylphenyl side chain may occur. This could manifest as the loss of methyl groups or fragmentation of the phenyl ring, although these are generally less favored pathways compared to backbone cleavage. More energetic dissociation techniques, such as higher-energy collisional dissociation (HCD), may be required to induce significant side-chain fragmentation.

  • Influence on Fragmentation Propensity: The bulky nature of the side chain may sterically hinder fragmentation at adjacent peptide bonds, potentially leading to a less complete fragment ion series compared to peptides composed solely of natural amino acids.

  • Characteristic Immonium Ion: The presence of a unique immonium ion corresponding to the this compound residue can be a diagnostic marker for its presence in a peptide. The theoretical m/z of this immonium ion would be calculated based on the structure of the amino acid.

The following diagram illustrates the primary expected fragmentation of a peptide bond involving this compound (abbreviated as Dmp).

cluster_peptide Peptide Backbone cluster_fragments CID Fragmentation P1 ...-NH-CH(R)-CO- Dmp NH-CH(C₈H₉)-CO- P2 NH-CH(R')-CO-... b_ion b-ion (...-NH-CH(R)-CO+) Dmp->b_ion  Cleavage y_ion y-ion (Hâ‚‚N+-CH(C₈H₉)-CO-NH-CH(R')-CO-...) Dmp->y_ion  Cleavage

Caption: Predicted CID fragmentation of a peptide containing this compound.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful LC-MS/MS analysis, especially for synthetic peptides which may contain residual salts and protecting groups from the synthesis process.[4][5]

Protocol: Desalting and Solubilization of Synthetic Peptides

  • Initial Solubilization: Dissolve the crude or purified lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid. For highly hydrophobic peptides, the percentage of acetonitrile may be increased to 80%.

  • Desalting (if necessary): If the peptide preparation contains significant amounts of non-volatile salts (e.g., from HPLC purification with phosphate buffers), desalting is required. Use a C18 solid-phase extraction (SPE) cartridge.

    • Equilibrate the SPE cartridge with 100% acetonitrile.

    • Wash the cartridge with 0.1% formic acid in water.

    • Load the peptide sample.

    • Wash the cartridge with 0.1% formic acid in water to remove salts.

    • Elute the peptide with 80% acetonitrile in water with 0.1% formic acid.

  • Final Concentration: Dry the desalted peptide solution using a vacuum centrifuge. Reconstitute the peptide in the LC-MS mobile phase A (see section 3.2.2) to a final concentration of approximately 1 mg/mL for stock solutions. Further dilutions should be made using the initial mobile phase conditions.

Table 1: Key Considerations for Sample Preparation

ParameterRecommendationRationale
Solvent HPLC-grade water and acetonitrileMinimizes contamination and ensures reproducibility.
Acid Modifier 0.1% Formic AcidPromotes protonation for positive mode ESI and provides good chromatography. Avoid TFA for MS analysis due to ion suppression.[6]
Additives to Avoid Non-volatile salts (NaCl, Kâ‚‚HPOâ‚‚), detergents (SDS, Triton X-100)These can interfere with ionization and contaminate the mass spectrometer.[4]
LC-MS/MS Analysis

The hydrophobicity of the this compound residue necessitates adjustments to standard peptide LC-MS/MS methods.

Sample Peptide Sample LC HPLC System Sample->LC Column Reversed-Phase Column (C8 or C4) LC->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data

Caption: Workflow for LC-MS/MS analysis of modified peptides.

Table 2: Recommended LC Parameters

ParameterRecommendationRationale
Column C8 or C4 reversed-phase, 1.7-2.1 mm ID, 50-150 mm lengthLess hydrophobic than C18, allowing for better elution of the modified peptide.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient Start with a higher initial percentage of Mobile Phase B (e.g., 10-20%) and use a shallow gradient.Prevents precipitation of the hydrophobic peptide on the column and improves peak shape.
Flow Rate 200-400 µL/min (for 2.1 mm ID column)Standard flow rate for analytical LC-MS.
Column Temperature 40-60 °CElevated temperature can improve peak shape and reduce viscosity.

Table 3: Recommended MS Parameters

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI)Peptides readily form positive ions by protonation.
MS1 Scan Range 300-2000 m/zTo detect the precursor ions of the peptide.
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)To generate fragment ions for sequencing.
Collision Energy Stepped or ramped collision energyTo ensure fragmentation of all precursor ions.
Data Acquisition Data-Dependent Acquisition (DDA)To automatically select precursor ions for MS/MS.

Data Analysis and Interpretation

The analysis of the acquired MS/MS data should focus on:

  • Precursor Ion Mass Confirmation: Verify that the measured mass of the peptide precursor ion matches the theoretical mass, accounting for the mass of the this compound residue.

  • Sequence Confirmation: Use the b- and y-ion series to confirm the amino acid sequence of the peptide. Specialized software for de novo sequencing or sequence matching can be employed.

  • Identification of Diagnostic Ions: Look for the presence of the unique immonium ion and any characteristic fragment ions arising from the this compound side chain.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires careful consideration of the unique properties of this unnatural amino acid. By optimizing sample preparation and LC-MS/MS methods, it is possible to obtain high-quality data for the confident identification and characterization of these novel therapeutic candidates. The protocols and guidelines presented in this application note provide a solid foundation for researchers working with peptides containing this and other bulky, hydrophobic modifications.

References

  • BenchChem. (2025).
  • Annu Rev Biochem. (1992). Mass spectrometry of peptides and proteins. [Link]

  • NIH. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics Incorporating Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics containing the sterically hindered non-canonical amino acid, Amino(2,5-dimethylphenyl)acetic acid. We will explore both solid-phase and solution-phase synthetic strategies, addressing the unique challenges posed by the bulky nature of this building block and offering field-proven insights to ensure successful synthesis and characterization.

Introduction: The Rationale for Incorporating this compound

Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of natural peptides while overcoming their inherent limitations, such as poor stability against enzymatic degradation.[4] The introduction of this compound, a bulky aromatic amino acid, into a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The sterically demanding 2,5-dimethylphenyl side chain can effectively shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo half-life of the resulting peptidomimetic.

  • Conformational Rigidity: The steric bulk of the side chain can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation and potentially increasing receptor binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the dimethylphenyl group can influence the overall lipophilicity of the peptidomimetic, which is a critical parameter for membrane permeability and oral bioavailability.

The primary challenge in incorporating such a sterically hindered amino acid lies in achieving efficient coupling during peptide synthesis.[5][6][7] This guide will provide detailed protocols to address this challenge.

Synthetic Strategies: A Comparative Overview

The synthesis of peptidomimetics containing this compound can be approached via two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The choice of strategy depends on the desired scale, complexity of the target molecule, and available resources.

Synthetic Strategy Advantages Disadvantages Best Suited For
Solid-Phase Peptide Synthesis (SPPS) Faster and more efficient for linear peptides; purification is simplified.[8][9]Can be costly for large-scale synthesis; challenges with aggregation for long or hydrophobic sequences.Rapid synthesis of peptide libraries and shorter peptidomimetics.
Solution-Phase Synthesis More scalable for large quantities; allows for purification of intermediates.[2][10][11]More time-consuming and labor-intensive; purification can be challenging.Large-scale synthesis of a specific target peptidomimetic.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the most common method for synthesizing peptides and peptidomimetics due to its efficiency and ease of automation.[9] The following protocol is a general guideline for incorporating Fmoc-protected this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Wash3 DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[12]

  • Amino Acid Coupling (Incorporating this compound):

    • Rationale: Due to the steric hindrance of this compound, a potent coupling reagent such as HCTU or HATU is recommended to ensure efficient amide bond formation.[1][13] A double coupling step may be necessary.

    • In a separate vial, dissolve Fmoc-Amino(2,5-dimethylphenyl)acetic acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) or HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • (Optional but recommended) Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.[13]

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[12]

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17]

Solution-Phase Synthesis Protocol

Solution-phase synthesis is a classical approach that offers flexibility and scalability.[2][10][11] The following is a general protocol for the synthesis of a dipeptide containing this compound.

Materials and Reagents
  • Boc-protected this compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc)

  • Aqueous solutions: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous MgSO₄ or Na₂SO₄

Solution-Phase Synthesis Workflow Diagram

Solution_Phase_Workflow Reactants Boc-Amino(2,5-dimethylphenyl)acetic acid + Amino Acid Ester HCl + Base Activation Addition of Coupling Reagent (DCC/HOBt or EDC) in DCM Reactants->Activation Reaction Reaction at 0°C to RT Activation->Reaction Filtration Filtration of DCU (if using DCC) Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Workup Drying Drying over MgSO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for solution-phase dipeptide synthesis.

Step-by-Step Protocol
  • Reactant Preparation:

    • Dissolve Boc-Amino(2,5-dimethylphenyl)acetic acid (1 equivalent) and HOBt (1.1 equivalents) in DCM.

    • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add TEA or DIPEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes.

  • Coupling Reaction:

    • Cool the solution of Boc-Amino(2,5-dimethylphenyl)acetic acid and HOBt to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to this solution and stir for 15 minutes.

    • Add the neutralized amino acid ester solution to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the dipeptide using NMR spectroscopy and mass spectrometry.[14][15][16][17]

Multicomponent Reactions: The Ugi Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of peptide-like molecules.[18][19][20][21] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can be used as the carboxylic acid component.

Ugi Reaction Workflow Diagram

Ugi_Reaction Components Aldehyde + Amine + This compound + Isocyanide Reaction One-pot reaction in Methanol Components->Reaction Workup Solvent Evaporation and Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the Ugi four-component reaction.

General Protocol for Ugi Reaction
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent), amine (1 equivalent), and this compound (1 equivalent) in methanol.

  • Isocyanide Addition: Add the isocyanide (1 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the product by column chromatography.

  • Characterization: Analyze the product by NMR and mass spectrometry.

Characterization of Peptidomimetics

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized peptidomimetics.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about the proton environment and can be used to confirm the presence of the this compound residue.[14][15]

    • ¹³C NMR can be used to confirm the carbon framework.

    • 2D NMR techniques such as COSY, TOCSY, and NOESY can be employed to assign all proton resonances and to gain insights into the conformation of the peptidomimetic in solution.[14][15][16][17][22]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is essential for determining the purity of the final product.

Conclusion and Future Perspectives

The incorporation of this compound offers a promising avenue for the design of novel peptidomimetics with enhanced therapeutic potential. While its steric bulk presents synthetic challenges, the use of potent coupling reagents and optimized protocols, as detailed in this guide, can lead to successful synthesis. The continued development of novel coupling reagents and synthetic methodologies will further facilitate the incorporation of such sterically demanding building blocks, expanding the chemical space for drug discovery.

References

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(1), 297–302.
  • Al-awar, R. S., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • Vankay, V. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.).
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
  • Solution-phase-peptide synthesis via the group-assisted purification (GAP)
  • Katritzky, A. R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Sharma, S. (2016). Solution phase peptide synthesis. Slideshare.
  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
  • Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
  • Ugi Four-Component Reactions Using Altern
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Alajarin, M., et al. (2021).
  • Schellman, J. A., & Schellman, C. (1963). STERIC FACTORS IN THE CHEMISTRY OF POLYPEPTIDES, POLY-ALPHAAMINO ACIDS AND PROTEINS. Science, 142(3592), 577–579.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). Cambridge Open Engage.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC.
  • Bio-Catalysis in Multicomponent Reactions. (n.d.). MDPI.
  • Process for preparation of dipeptides. (1992).
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Katritzky, A. R., et al. (2005). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Figshare.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • peptide nmr. (n.d.). ETH Zurich.
  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online.
  • Bader, T. K., et al. (2019).
  • Bader, T. K., et al. (2019).
  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.

Sources

Topic: A Strategic Guide to Screening Amino(2,5-dimethylphenyl)acetic Acid-Based Compound Libraries for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Amino(2,5-dimethylphenyl)acetic acid scaffold represents a versatile and synthetically tractable starting point for the construction of diverse small molecule libraries. The 2,5-dimethylphenyl moiety is a structural feature found in various bioactive compounds, including those with antimicrobial properties, making it a scaffold of significant interest for drug discovery.[1] This application note provides a comprehensive, experience-driven guide for researchers embarking on screening campaigns with compound libraries derived from this core structure. We move beyond rigid protocols to explain the causal logic behind experimental design, from the initial choice of screening strategy to the critical hit validation cascade required to identify robust, progressible lead compounds. Detailed methodologies for a high-throughput screening (HTS) campaign against an enzyme target are provided, alongside a framework for the essential hit validation process designed to eliminate artifacts and build confidence in your results.

The this compound Scaffold: A Privileged Core for Library Design

The selection of a core scaffold is a foundational decision in any library-based drug discovery effort. The this compound structure offers several advantages. Its carboxylic acid and amino groups provide two orthogonal points for chemical modification, allowing for the rapid generation of a diverse library of amides, esters, and substituted amines. Furthermore, the phenyl ring itself can be further functionalized, although modifications at the two available handles are often sufficient to explore a vast chemical space. This synthetic accessibility allows for the creation of libraries with a wide range of physicochemical properties, crucial for probing interactions with various biological targets. Compounds featuring the 2,5-dimethylphenyl scaffold have been investigated for their potential as antimicrobial agents, suggesting this core may be predisposed to favorable biological interactions.[1]

Designing the Screening Strategy: HTS vs. Fragment-Based Approaches

Before any bench work begins, a critical strategic decision must be made: which screening methodology is best suited for your target and resources? The two dominant paradigms are High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).[2] HTS involves testing every compound in a large library (often >50,000 molecules) for activity, seeking potent "hits" from the outset.[3] In contrast, FBDD screens smaller, less complex molecules ("fragments") at higher concentrations, identifying weak but highly efficient binders that are then chemically elaborated into more potent leads.[4][5][6]

Expert Insight: The choice is not merely technical; it's philosophical. HTS is a direct search for potency, while FBDD is a search for efficiency and a starting point for rational design. FBDD often yields novel chemical matter and is particularly powerful when structural biology capabilities (like X-ray crystallography) are available to guide the fragment evolution process.[7] HTS is a robust, well-established method for rapidly surveying large libraries when a highly sensitive activity-based assay is available.[8]

Table 1: Comparison of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s to millions of compounds[4]A few thousand compounds[4]
Compound MW ~500 Da (Lead-like)[4][9]<300 Da ("Rule of Three")[2][6]
Hit Affinity Nanomolar (nM) to low Micromolar (µM)[4]Micromolar (µM) to Millimolar (mM)[4]
Screening Method Primarily biochemical/cell-based activity assays[10]Primarily biophysical (NMR, SPR, X-ray)[6][7]
Hit Rate Typically low (0.1 - 5%)[11]Typically higher (5 - 10%)
Follow-up Strategy Hit-to-Lead optimization, SARFragment growing, linking, or merging[7]

Protocol: High-Throughput Screening (HTS) for Enzyme Inhibitors

This section provides a detailed protocol for a typical HTS campaign designed to identify inhibitors of a target enzyme (e.g., a protein kinase, protease) from an this compound-based library. Enzyme assays are a cornerstone of modern drug discovery.[12][13]

Assay Development and Optimization

Rationale: An HTS campaign is only as good as its assay. A robust, reproducible, and sensitive assay is paramount.[10] This phase involves establishing the optimal conditions for the enzymatic reaction and ensuring its compatibility with an automated HTS workflow.[14]

Step-by-Step Protocol:

  • Reagent Procurement & QC: Obtain high-purity enzyme, substrate, and any necessary co-factors. Perform quality control on each lot of enzyme to ensure consistent specific activity.[14]

  • Buffer Optimization: Determine the optimal pH, salt concentration, and any required additives (e.g., DTT, BSA) for maximal enzyme activity and stability.

  • Enzyme Kinetics (Michaelis-Menten): Perform kinetic studies to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[12]

    • Expert Insight: For screening competitive inhibitors, the substrate concentration should be set at or below its Kₘ value.[14] This ensures that weakly binding compounds are not outcompeted by high concentrations of substrate, thus increasing the sensitivity of the assay to potential hits.

  • Assay Miniaturization: Adapt the assay from a 96-well format to a 384- or 1536-well plate format suitable for HTS.[10][15] This involves reducing reaction volumes to conserve reagents and increase throughput.

  • Assay Validation (Z'-factor): Perform a "dry run" using only positive controls (potent known inhibitor) and negative controls (DMSO vehicle).[15] Calculate the Z'-factor to assess the quality and robustness of the assay.

    • Trustworthiness: A Z'-factor > 0.5 is considered the industry standard for an excellent HTS assay, indicating a large separation between the control signals and low data variability.[15] This metric validates that the assay can reliably distinguish hits from noise.

Workflow for HTS Campaign

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis AssayDev Assay Development & Optimization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal Pilot Pilot Screen (~2,000 Compounds) AssayVal->Pilot HTS Full Library HTS (Single Concentration, e.g., 10 µM) Pilot->HTS Proceed if Z' & Z > 0.5 DataNorm Data Normalization (% Inhibition) HTS->DataNorm HitPick Hit Selection (e.g., >50% Inhibition) DataNorm->HitPick DataReview Data Review & Artifact Flagging HitPick->DataReview Hit_List Hit_List DataReview->Hit_List Primary Hit List

Caption: High-Throughput Screening (HTS) Workflow.

Primary HTS Campaign and Data Analysis

Step-by-Step Protocol:

  • Library Plating: The this compound library, typically stored in DMSO, is acoustically dispensed into 384-well assay plates at a single final concentration (e.g., 10 µM).[15]

  • HTS Execution: Using automated liquid handlers, enzyme and substrate are added to the plates to initiate the reaction. Plates are incubated for a predetermined time.

  • Signal Detection: A plate reader measures the assay signal (e.g., fluorescence, luminescence).

  • Data Normalization: Raw data from each plate is normalized using the on-plate positive and negative controls to calculate the percent inhibition for each compound.

  • Hit Selection: A statistical cutoff is applied to identify primary "hits." A common threshold is three standard deviations from the mean of the negative controls, or a simple percent inhibition cutoff (e.g., >50% inhibition).

  • Preliminary SAR: HTS data is analyzed to identify any preliminary structure-activity relationships (SAR) among the active compounds.[15] This can help prioritize chemical scaffolds for follow-up.

Protocol: The Essential Hit Validation Cascade

Rationale: A primary HTS campaign will inevitably identify numerous false positives—compounds that appear active but are not genuine, specific inhibitors of the target.[16] A rigorous hit validation cascade is essential to triage these artifacts and focus resources on the most promising chemical matter.[17][18][19] This process builds confidence in the hits before committing to expensive medicinal chemistry efforts.

The Hit Validation Funnel

Validation_Cascade PrimaryHits Primary HTS Hits (~1000s of compounds) Reconfirm 1. Hit Confirmation (Fresh Powder, Re-test) PrimaryHits->Reconfirm DoseResponse 2. Dose-Response (IC50) (Determine Potency) Reconfirm->DoseResponse ~70-80% confirm Orthogonal 3. Orthogonal Assay (Rule out technology artifacts) DoseResponse->Orthogonal Triage weak/flat curves Biophysical 4. Biophysical Validation (Confirm direct binding, e.g., SPR, DSF) Orthogonal->Biophysical ~50-60% confirm Selectivity 5. Selectivity & Promiscuity (Counter-screens, PAINS filter) Biophysical->Selectivity Confirm direct binders ValidatedHits Validated, Progressible Hits (~2-3 Chemical Series) Selectivity->ValidatedHits Identify selective, non-PAINS hits

Caption: A prototypical hit validation cascade.

Step-by-Step Protocol:

  • Hit Confirmation: Repurchase or re-synthesize the primary hit compounds.[18] This crucial step eliminates hits that were due to sample degradation, contamination, or incorrect identity in the original screening library. Re-test in the primary assay.

  • Dose-Response Curves & IC₅₀ Determination: Test all confirmed hits in a multi-point concentration gradient (typically 8-10 points) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).[14] This quantifies the compound's potency.

  • Orthogonal Assay Confirmation: Re-test the compounds in an assay that uses a different detection technology (e.g., if the primary screen was fluorescence-based, use a label-free mass spectrometry-based assay).[16]

    • Trustworthiness: This step is critical for identifying and removing compounds that interfere with the primary assay technology (e.g., autofluorescent compounds) rather than inhibiting the target enzyme.[16]

  • Biophysical Validation: Use a biophysical method to confirm direct physical binding between the compound and the target protein. Common techniques include:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics (kₒₙ, kₒբբ) and affinity (Kₔ) data.[6][16]

    • Differential Scanning Fluorimetry (DSF): A high-throughput method that detects thermal stabilization of the protein upon ligand binding.[16]

  • Promiscuity and PAINS Filtering:

    • Counter-Screening: Test the hits against related enzymes to assess selectivity.

    • PAINS Filtering: Computationally and experimentally check for Pan-Assay Interference Compounds (PAINS). These are known chemical structures that frequently appear as hits in many assays through non-specific mechanisms like aggregation.[16]

Alternative Strategies: Virtual and Fragment-Based Screening

While HTS is a powerful tool, it is not the only option. For the this compound library, other approaches could be highly effective.

  • Virtual Screening: This computational technique uses the 3D structure of the target protein to dock library members in silico, predicting which compounds are most likely to bind.[11][20][21] It can be used to pre-filter a large library down to a smaller, more manageable set for experimental testing, thereby reducing costs and increasing the hit rate.[22] Virtual screening can be structure-based (if the target structure is known) or ligand-based (using the structure of known active molecules as a template).[11][20][]

  • Fragment-Based Drug Discovery (FBDD): If the library contains smaller derivatives of the core scaffold (MW < 300 Da), FBDD is an excellent strategy.[2] Fragments are screened using sensitive biophysical techniques like NMR or X-ray crystallography to identify weak binders.[6][7] The detailed structural information obtained from these methods then guides a more rational, structure-based design process to "grow" the fragments into highly potent and specific leads.[2][5]

Conclusion

Screening an this compound-based compound library is a strategic undertaking that begins with a clear understanding of the project's goals and resources. The choice between HTS and FBDD, the development of a robust primary assay, and, most importantly, the implementation of a rigorous hit validation cascade are all critical determinants of success. By systematically eliminating artifacts and confirming direct target engagement, researchers can transform a long list of primary hits into a small set of high-quality, validated chemical series. These validated hits provide a solid foundation for successful hit-to-lead and lead optimization campaigns, ultimately accelerating the path toward novel therapeutics.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central.
  • Fragment-based lead discovery - Wikipedia. Wikipedia.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science.
  • Fragment-Based Approaches in Drug Discovery and Chemical Biology | Biochemistry.
  • High-Throughput Screening Libraries for Small-Molecule Drug Discovery. Thermo Fisher Scientific.
  • What are fragment based drug design methods?. In Silico Drug Design Services.
  • What is Virtual Screening? | NVIDIA Glossary. NVIDIA.
  • Fragment-based drug discovery | Medicinal Chemistry Class Notes. Fiveable.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Virtual Screening in Drug Discovery Techniques & Trends. Chem-space.com.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). UCSF.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Small Molecule Libraries - SPARC Drug Discovery. SickKids Research Institute.
  • Prototypical screening cascade for hit generation and validation.
  • Hit Validation for Suspicious Minds.
  • High-Throughput Inhibitor Assays and Screening.
  • Virtual screening - Wikipedia. Wikipedia.
  • Virtual screening of chemical libraries - PMC. NIH.
  • Scheme 9. Cascade for hit evaluation and validation. - ResearchGate.
  • Virtual Screening Library - Compound Library Design. BOC Sciences.
  • Hit Identification and Valid
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem.
  • 2-((2,5-Dimethylphenyl)amino)acetic acid. BLDpharm.
  • (S)-2-Amino-2-(2,6-dimethylphenyl)acetic acid. PubChem.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • This compound | 293330-04-8. ChemicalBook.
  • Method for producing 2,5-dimethylphenyl acetic acid.
  • Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Troubleshooting & Optimization

Preventing racemization of "Amino(2,5-dimethylphenyl)acetic acid" during activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during the activation of the sterically hindered, non-proteinogenic amino acid, Amino(2,5-dimethylphenyl)acetic acid. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with sterically hindered N-aryl amino acids like this compound.

Q1: Why is this compound particularly prone to racemization during activation?

A1: The increased susceptibility to racemization stems from two primary factors:

  • Steric Hindrance: The bulky 2,5-dimethylphenyl group slows down the desired coupling reaction. This extended reaction time increases the window of opportunity for the activated intermediate to undergo racemization.

  • Electronic Effects of the Aryl Group: The aryl group can stabilize the formation of a planar enolate intermediate through resonance, which is a key step in the racemization pathway. The electron-donating methyl groups on the phenyl ring can further influence this stability.

Q2: What is the primary mechanism of racemization for this type of amino acid?

A2: The predominant mechanism is through the formation of a 5(4H)-oxazolone intermediate.[1] Following activation of the carboxylic acid, intramolecular cyclization can occur to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture. A secondary mechanism involves direct enolization of the activated carboxylic acid derivative, also facilitated by a base.[2]

Q3: Can the choice of protecting group on the amino function influence racemization?

A3: Absolutely. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are generally effective at suppressing racemization. This is because the electron-withdrawing nature of the carbonyl group in the urethane linkage reduces the acidity of the α-proton, making it less susceptible to abstraction by a base.

Q4: Is racemization a concern during both solution-phase and solid-phase peptide synthesis (SPPS)?

A4: Yes, racemization is a significant concern in both methodologies. In SPPS, the repeated cycles of activation and coupling, often at room temperature or elevated temperatures (in microwave-assisted synthesis), can exacerbate the problem. The choice of resin and linker can also play a role.

II. Troubleshooting Guide: Strategies to Minimize Racemization

This section provides detailed strategies and protocols to mitigate racemization during the activation and coupling of this compound.

Understanding the Key Factors

Successful prevention of racemization hinges on controlling three critical experimental parameters: the activating agent , the base , and the reaction conditions .

Selection of the Activating Agent and Additives

The choice of coupling reagent is paramount. For sterically hindered amino acids, a highly reactive activating agent is necessary to ensure rapid coupling, thereby minimizing the lifetime of the racemization-prone activated intermediate.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveAdvantagesDisadvantagesRacemization Risk
HATU None (contains HOAt)High reactivity, fast coupling kinetics, low racemization.[3]Higher cost.Very Low
HBTU HOBtGood reactivity, widely used.Can be less effective for highly hindered systems than HATU.Low
PyBOP NoneHigh reactivity, good for hindered couplings.Byproducts can be difficult to remove.Low
COMU None (contains Oxyma)High reactivity, safer alternative to benzotriazole-based reagents.Relatively newer, may require optimization.Very Low
DCC/DIC HOBt, HOAt, OxymaCost-effective.Formation of insoluble urea byproduct (DCC), can be slower.Moderate to High (without additives)

Recommendation: For this compound, HATU or COMU are the recommended first-line choices due to their high reactivity and inherent suppression of racemization. The use of carbodiimides like DCC or DIC without an additive is strongly discouraged.

The Critical Role of the Base

The base used during activation plays a dual role: it deprotonates the incoming amine nucleophile and can also facilitate the unwanted abstraction of the α-proton from the activated amino acid.

Table 2: Impact of Base Selection on Racemization

BasepKa (approx.)CharacteristicsRecommendation
DIEA (Hünig's base) 10.7Sterically hindered, non-nucleophilic. Widely used.Use with caution; can still promote racemization in sensitive cases.
NMM (N-Methylmorpholine) 7.4Weaker base than DIEA, often a better choice to minimize racemization.Recommended
2,4,6-Collidine 7.4Sterically hindered and a weak base.Highly Recommended for particularly racemization-prone couplings.[2]
Triethylamine (TEA) 10.8Strong, unhindered base.Not Recommended due to high risk of racemization.[2]

Key Principle: The less basic and more sterically hindered the base, the lower the risk of racemization.[2] For the activation of this compound, 2,4,6-collidine or NMM should be your primary choices.

Optimizing Reaction Conditions: Solvent and Temperature
  • Solvent: The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, less polar solvents may be advantageous.

    • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is an excellent solubilizing agent. However, its polarity can sometimes promote racemization.[3]

    • DCM (Dichloromethane) or THF (Tetrahydrofuran): Less polar alternatives that can reduce the rate of racemization.[4] Solubility of the protected amino acid and peptide should be verified.

  • Temperature: Lowering the reaction temperature is a highly effective strategy to suppress racemization.

    • Perform the activation and coupling steps at 0 °C .

    • Avoid elevated temperatures, especially in microwave-assisted peptide synthesis, unless thorough optimization has demonstrated minimal racemization.

Visualizing the Racemization Pathway

The following diagram illustrates the oxazolone-mediated racemization pathway, highlighting the critical role of the base in α-proton abstraction.

racemization_pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Amino_Acid This compound (L-configuration) Activated_Ester Activated Ester (e.g., OAt-ester) Amino_Acid->Activated_Ester Coupling Reagent (e.g., HATU) Oxazolone 5(4H)-Oxazolone (Chiral) Activated_Ester->Oxazolone Intramolecular Cyclization Desired_Peptide Desired Peptide (L-configuration) Activated_Ester->Desired_Peptide Amine (Fast) Planar_Intermediate Planar, Achiral Intermediate Oxazolone->Planar_Intermediate Base (e.g., DIEA) -H+ Racemic_Oxazolone Racemic Oxazolone Planar_Intermediate->Racemic_Oxazolone +H+ Racemic_Peptide Racemic Peptide (L- and D-isomers) Racemic_Oxazolone->Racemic_Peptide Amine (Slow)

Caption: Oxazolone-mediated racemization pathway.

III. Recommended Experimental Protocol

This protocol provides a starting point for the activation and coupling of Fmoc-Amino(2,5-dimethylphenyl)acetic acid-OH with minimal racemization.

Materials:

  • Fmoc-Amino(2,5-dimethylphenyl)acetic acid-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine

  • N-terminal deprotected peptidyl-resin or amino acid ester

  • Anhydrous DMF or DCM

  • Reaction vessel with inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin/Amine Preparation: Ensure the N-terminal amine of the peptidyl-resin or amino acid ester is deprotected and washed thoroughly. If using a resin, swell it adequately in the chosen reaction solvent.

  • Amino Acid Solution Preparation:

    • In a separate, dry flask under an inert atmosphere, dissolve Fmoc-Amino(2,5-dimethylphenyl)acetic acid-OH (1.5 equivalents relative to the amine) in the reaction solvent (e.g., DMF or DCM).

    • Add HATU (1.45 equivalents) to this solution and mix gently.

  • Activation:

    • Cool the reaction vessel containing the resin/amine and the amino acid/HATU solution to 0 °C in an ice bath.

    • Add 2,4,6-collidine (3.0 equivalents) to the amino acid/HATU solution.

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin/amine.

  • Coupling:

    • Allow the reaction to proceed at 0 °C for 10 minutes, then let it warm to room temperature.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). The coupling of this hindered amino acid may require an extended reaction time (2-4 hours).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with the reaction solvent (e.g., 3 x DMF, 3 x DCM) to remove excess reagents and byproducts.

  • Analysis:

    • After cleavage and deprotection of a test sample, analyze the product by chiral HPLC or LC-MS to determine the extent of racemization.

IV. References

  • Epimerisation in Peptide Synthesis. Molecules. 2023;28(24):8017. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Synthesis of diethylglycine derivatives and peptides. Raines Lab, University of Wisconsin-Madison. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. 1998;798(1-2):47-55. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. 2016;18(17):4444-4447. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. 2004;8(3):211-221. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Organic Chemistry Portal. [Link]

  • Epimerisation of Peptide. Waseda University. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023;8(33):30137–30147. [Link]

  • Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry. 2015;13(8):2393-8. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Amino(2,5-dimethylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amino(2,5-dimethylphenyl)acetic acid and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common solubility challenges encountered during your experiments. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles and advance your research.

Understanding the Molecule: this compound

This compound is an aromatic amino acid derivative. Its structure, characterized by a phenyl ring with two methyl groups, an amino group, and a carboxylic acid group, presents a unique set of physicochemical properties that influence its solubility.[1][2] The aromatic ring and methyl groups contribute to its lipophilicity, which can lead to poor aqueous solubility. Conversely, the ionizable amino and carboxylic acid groups offer opportunities for solubility manipulation through pH adjustment and salt formation.[3][4][5][6]

This guide will explore various strategies to enhance the solubility of this class of compounds, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the first step I should take?

A1: The initial and often most effective step is to investigate the effect of pH on the solubility of your compound.[3][4][5][6] As an amino acid derivative, your molecule possesses both a basic amino group and an acidic carboxylic acid group. This amphoteric nature means its net charge, and therefore its interaction with water, is highly dependent on the pH of the solution.

  • At low pH (acidic conditions): The amino group will be protonated (NH3+), and the carboxylic acid group will be in its neutral form (COOH). The molecule will have a net positive charge, which generally increases aqueous solubility.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (COO-), and the amino group will be in its neutral form (NH2). The molecule will have a net negative charge, which also tends to increase aqueous solubility.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. At or near the pI, the solubility of amino acids is typically at its minimum.[3][4]

Troubleshooting Workflow for pH Optimization:

Caption: A stepwise workflow for optimizing solubility through pH adjustment.

Q2: Adjusting the pH is not sufficient to achieve the desired concentration. What other strategies can I employ?

A2: If pH modification alone is insufficient, several other formulation strategies can be explored. These techniques aim to overcome the inherent low solubility of the compound by altering its physical state or its immediate microenvironment.

Key Strategies to Consider:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can significantly enhance solubility.[7][8][9][10][11] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14][15] They can encapsulate poorly soluble molecules, like your aromatic derivative, forming inclusion complexes that have greatly improved aqueous solubility.[12][13][14]

  • Solid Dispersions: This technique involves dispersing the drug in a solid, hydrophilic carrier matrix.[16][17][18][19][20] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate and solubility.[16][17][18]

Troubleshooting Guides and Protocols

Guide 1: Implementing Co-solvency

Issue: My compound precipitates out of solution even after pH adjustment.

Solution: Employ a co-solvent system. Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][10]

Step-by-Step Protocol for Co-solvent Screening:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO)).

  • Prepare Stock Solutions: Dissolve your this compound derivative in each co-solvent at a high concentration (e.g., 10-50 mg/mL).

  • Titration Experiment:

    • Start with your aqueous buffer at the optimal pH determined previously.

    • Gradually add small aliquots of the co-solvent stock solution to the buffer while stirring.

    • Visually inspect for precipitation. The point at which the solution remains clear upon addition of the drug solution indicates the minimum required co-solvent concentration.

  • Quantitative Solubility Determination: Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% co-solvent). Equilibrate an excess amount of your compound in each mixture and measure the solubility.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (%)Solubility (µg/mL)Fold Increase
None (Buffer)0101
Ethanol10505
Ethanol2012012
PEG 40010808
PEG 4002025025

Causality: The dimethylphenyl group of your compound is lipophilic. Co-solvents reduce the polarity of the water-based solvent system, decreasing the energy penalty for solvating the non-polar regions of your molecule.

Guide 2: Utilizing Cyclodextrins for Inclusion Complexation

Issue: The use of organic co-solvents is not desirable for my downstream application (e.g., cell-based assays).

Solution: Formulate your compound with cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[12][15]

Experimental Workflow for Cyclodextrin Complexation:

Caption: A workflow for screening and utilizing cyclodextrins to enhance solubility.

Step-by-Step Protocol for Cyclodextrin Formulation:

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.

  • Add Compound: Add an excess amount of your this compound derivative to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove the undissolved compound. Analyze the supernatant for the concentration of your dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Causality: The hydrophobic 2,5-dimethylphenyl moiety of your compound can fit into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble part of your molecule and increasing its overall aqueous solubility.[12][13][14]

Guide 3: Preparing Solid Dispersions

Issue: I need to prepare a solid dosage form with improved dissolution characteristics.

Solution: Create a solid dispersion of your compound with a hydrophilic polymer. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[16][17]

Step-by-Step Protocol for Solvent Evaporation Method:

  • Select a Common Solvent: Find a volatile organic solvent in which both your compound and the carrier polymer (e.g., PVP K30) are soluble.

  • Dissolve Components: Dissolve your drug and the carrier in the chosen solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film or solid mass.

  • Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently grind the resulting solid into a fine powder.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure crystalline drug in your desired aqueous medium.

Data Presentation: Dissolution Profile Comparison

Time (min)% Drug Dissolved (Pure Compound)% Drug Dissolved (Solid Dispersion 1:5)
5540
151275
302095
602598

Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, you prevent the drug molecules from crystallizing.[16][18] This amorphous state has a higher free energy than the crystalline state, leading to improved apparent solubility and a faster dissolution rate.[21] The carrier also improves the wettability of the drug particles.

Advanced Troubleshooting

Q3: I have tried pH adjustment, co-solvents, and cyclodextrins, but I am still facing solubility issues, especially at high concentrations. What else can I do?

A3: For particularly challenging derivatives or high concentration requirements, combination approaches or more advanced techniques may be necessary.

  • Combined Approaches: Consider using a combination of the above methods. For example, you could dissolve a cyclodextrin-drug complex in a co-solvent system. This can have a synergistic effect on solubility.

  • Salt Formation: Beyond simple pH adjustment, you can form a stable salt of your compound. For an acidic derivative, reacting it with a suitable base (e.g., sodium hydroxide, tromethamine) can produce a highly water-soluble salt. For basic derivatives, reaction with an acid can be used. Salt formation is a primary approach to enhance the aqueous solubility of weakly acidic or basic drugs.[22]

  • Amorphous Formulations with Amino Acids: Co-formulating your drug with certain amino acids can create stable co-amorphous systems that enhance solubility and dissolution.[23] For instance, basic amino acids like arginine can form salts with acidic drugs and also engage in non-ionic interactions that contribute to solubility enhancement.[22]

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[24] These systems consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions in aqueous media, with the drug dissolved in the oil droplets.

By systematically applying and troubleshooting with these strategies, you can significantly improve the solubility of your this compound derivatives, enabling more accurate and reliable experimental results.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences Pvt Ltd.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Is the solubility of amino acids affected by their pH levels?. Quora.
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Solubilities of amino acids in water at various pH values under 298.15 K.
  • This compound | 293330-04-8. ChemicalBook.
  • This compound.
  • Improving Co-Amorphous Drug Formulations by the Addition of the Highly W
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w

Sources

Technical Support Guide: Optimization of Cleavage Conditions for Peptides Containing Amino(2,5-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for researchers encountering challenges during the final cleavage step of solid-phase peptide synthesis (SPPS) for peptides incorporating the sterically hindered, non-canonical amino acid, Amino(2,5-dimethylphenyl)acetic acid. The bulky nature of the 2,5-dimethylphenyl moiety can significantly impede cleavage efficiency, leading to drastically reduced yields. This document offers a systematic approach to diagnose and resolve these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with this challenging residue.

Q1: Why is my peptide yield extremely low after standard TFA cleavage?

A: The primary reason for low yield is incomplete cleavage of the peptide from the solid-phase resin. The this compound residue possesses a bulky aromatic side chain that creates significant steric hindrance. This steric bulk acts like a physical shield, preventing the trifluoroacetic acid (TFA) in the cleavage cocktail from efficiently accessing and breaking the acid-labile linker that tethers the peptide to the resin. Standard cleavage times (e.g., 1-2 hours) are often insufficient for complete reaction.[1]

Q2: How can I definitively confirm that incomplete cleavage is the cause of my low yield?

A: Before optimizing the entire procedure, you must confirm that the peptide remains on the resin. After your standard cleavage and precipitation protocol, perform a qualitative Kaiser test on a small sample of the used resin beads.[2] A positive result (a deep blue or purple color) indicates the presence of free primary amines (the N-terminus of your peptide), confirming that a significant amount of peptide was never cleaved from the support.[2]

Q3: What is a "cleavage cocktail," and why might the standard 95% TFA mixture be ineffective?

A: A cleavage cocktail is a solution used to cleave the peptide from the resin and simultaneously remove side-chain protecting groups.[3] It consists of strong acid (TFA) and "scavengers" that trap reactive carbocations generated during the deprotection process, preventing them from modifying sensitive residues like Tryptophan or Cysteine.[3][4][5] While a standard cocktail like 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is effective for many peptides, it may lack the necessary potency or reaction time to overcome the steric hindrance imposed by the dimethylphenyl group.[2]

Q4: Can I simply extend the cleavage time to 8 or 12 hours? What are the risks?

A: Extending the cleavage time is a valid and often necessary strategy. However, prolonged exposure to strong acid can increase the risk of side reactions, especially if your peptide contains sensitive residues.[6] Potential issues include the alkylation of Tryptophan or slow degradation of the peptide itself.[7] Therefore, the best approach is to perform a small-scale time-course experiment to find the optimal balance between cleavage efficiency and peptide integrity.

Section 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve cleavage issues systematically.

Workflow: From Low Yield to Optimized Cleavage

G start Symptom: Low or No Peptide Yield kaiser Step 1: Perform Post-Cleavage Kaiser Test on Resin Beads start->kaiser kaiser_pos Result: Positive (Blue Beads) Confirms Incomplete Cleavage kaiser->kaiser_pos  Problem Confirmed kaiser_neg Result: Negative (Clear/Yellow) Cleavage is likely complete. Investigate other issues: - Precipitation problems - Hydrophobic peptide solubility kaiser->kaiser_neg  Problem Elsewhere optimize Step 2: Perform Small-Scale Time-Course Cleavage Trial (e.g., 2, 4, 6, 8 hours) kaiser_pos->optimize analyze Step 3: Analyze Supernatant by HPLC/MS at each time point optimize->analyze decision Is cleavage yield satisfactory at any time point? analyze->decision success Step 4: Scale up using the optimal cleavage time. decision->success  Yes modify_cocktail Step 4: Modify Cleavage Cocktail (See Table 2 for options) and repeat time-course trial. decision->modify_cocktail  No

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Troubleshooting Steps in Detail
Symptom Probable Cause Recommended Solution & Explanation
Low peptide yield; positive post-cleavage Kaiser test. Steric Hindrance: The bulky this compound residue is physically blocking the cleavage reagent from reaching the resin linker.Extend Cleavage Time: The most direct approach is to allow more time for the reaction. Perform a small-scale time-course experiment (see Protocol 2) to determine the minimum time required for maximum cleavage, thereby minimizing exposure to harsh acidic conditions.[1]
Cleavage remains incomplete even after extended time (e.g., >8 hours). Insufficient Reagent Potency: The standard TFA cocktail may not be sufficiently reactive to overcome extreme steric hindrance or deprotect certain side-chain groups efficiently (e.g., Arg(Pbf)).Use a Stronger Cleavage Cocktail: Switch to a more robust cocktail. "Reagent K" is a classic choice for complex peptides as it contains a wider array of scavengers that can also help solvate the peptide.[4][8][9] (See Table 2 for formulations).
HPLC analysis shows side products not present at shorter cleavage times. Acid-Mediated Side Reactions: Prolonged exposure to TFA is causing degradation or modification of sensitive residues (e.g., tert-butylation of Trp).[4][7]Optimize Scavenger Composition: Ensure your cocktail is suited to your sequence. If Trp is present, ensure a thiol-based scavenger like 1,2-ethanedithiol (EDT) is included.[3] If the problem persists, using Fmoc-Trp(Boc)-OH during synthesis can prevent many Trp-related side reactions.
Results are inconsistent between batches. Reagent Degradation: TFA and scavengers, particularly thiols, can degrade over time, reducing their effectiveness.[10]Use Fresh Reagents: Always use fresh, high-purity TFA and scavengers. Ensure reagents are stored properly under inert gas and protected from light. Discard any discolored reagents.
Section 3: Detailed Experimental Protocols
Protocol 1: Post-Cleavage Kaiser Test [2]

Objective: To qualitatively determine if peptide remains on the resin after cleavage.

Materials:

  • A small sample of dried resin beads post-cleavage.

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube and a heating block at 100°C.

Procedure:

  • Place a few resin beads (~5 mg) into a clean test tube.

  • Add 2-3 drops each of Reagent A, B, and C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation:

  • Positive (Incomplete Cleavage): Resin beads and solution turn a deep blue/purple.

  • Negative (Complete Cleavage): Beads and solution remain colorless or slightly yellow.

Protocol 2: Small-Scale Time-Course Cleavage Trial

Objective: To determine the optimal cleavage time for your specific peptide.

Materials:

  • Dried peptide-resin (approx. 100 mg).

  • Chosen cleavage cocktail (e.g., Reagent K).

  • Microcentrifuge tubes.

  • Cold diethyl ether.

  • Nitrogen or argon gas source.

  • HPLC system for analysis.

Procedure:

  • Weigh 20 mg of peptide-resin into each of four separate microcentrifuge tubes.

  • Add 0.5 mL of the prepared cleavage cocktail to each tube.

  • Allow the reactions to proceed at room temperature, stopping one tube at each time point (e.g., 2h, 4h, 6h, 8h).

  • At each time point, filter the resin from the solution into a new tube.

  • Precipitate the cleaved peptide from the filtrate by adding ~10 mL of cold diethyl ether. Centrifuge to pellet the peptide.

  • Wash the peptide pellet with more cold ether and dry it briefly under a stream of nitrogen.

  • Re-dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC to determine the relative yield and purity.

  • Compare the results from each time point to identify the optimal duration.

Section 4: Reference Tables
Table 2: Recommended Cleavage Cocktails for Difficult Peptides
Cocktail NameComposition (v/v)Target Residues & CommentsCitation
Standard (TIS) 95% TFA / 2.5% Water / 2.5% TISGeneral purpose for peptides without sensitive residues like Cys, Met, or Trp. Often insufficient for sterically hindered cleavage.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTHighly Recommended. A powerful, general-purpose cocktail for complex peptides containing Trp, Tyr, Met, and Cys. The diverse scavengers can help suppress a wide variety of side reactions.[4][8][9]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Specifically formulated for peptides containing multiple Arg(Pmc/Pbf) residues, which can be difficult to deprotect fully.[11]
Section 5: Mechanistic Visualization

The diagram below illustrates the core challenge: the steric hindrance presented by the this compound residue.

G cluster_resin Solid Support Resin Resin Resin Bead Linker Acid-Labile Linker (e.g., Wang Linker) Resin->Linker Attached to Peptide ---Peptide-Backbone--- Linker->Peptide C-Terminus BulkyAA This compound Peptide->BulkyAA block Steric Shield TFA1 TFA TFA1->Linker TFA2 TFA TFA2->Linker TFA3 TFA TFA3->Linker H+ attack required for cleavage

Caption: Steric hindrance from the bulky residue shields the linker from TFA.

References
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]

  • Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(8), 1643–1652. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(4), 197-204. [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?[Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent K. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]

Sources

Troubleshooting low yield in "Amino(2,5-dimethylphenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of Amino(2,5-dimethylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is the Strecker synthesis .[1] This robust, two-step, one-pot reaction begins with the three-component condensation of 2,5-dimethylbenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[2] This forms the key intermediate, α-amino(2,5-dimethylphenyl)acetonitrile. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the final product.[3][4]

Q2: What are the critical stages of the Strecker synthesis where yield loss can occur?

Yield loss can be attributed to two primary stages:

  • α-Aminonitrile Formation: Inefficient formation of the imine intermediate from 2,5-dimethylbenzaldehyde and ammonia, or competing side reactions like cyanohydrin formation, can significantly reduce the yield of the necessary aminonitrile intermediate.[5]

  • Hydrolysis and Workup: Incomplete hydrolysis of the aminonitrile, degradation of the product under harsh reaction conditions, or improper pH adjustment during product isolation can lead to substantial losses.[6]

Q3: Why is the quality of the starting material, 2,5-dimethylbenzaldehyde, so critical?

The purity of the starting aldehyde is paramount. Aldehydes are susceptible to oxidation upon exposure to air, forming the corresponding carboxylic acid (2,5-dimethylbenzoic acid). This impurity will not participate in the desired reaction, leading to a direct reduction in theoretical yield. It is recommended to use a high-purity grade (≥98%) or purify the aldehyde by distillation before use.[7]

Q4: What are the primary safety considerations when handling cyanide salts?

Cyanide salts like KCN and NaCN are highly toxic. The most significant danger arises from their reaction with acid, which liberates highly toxic and volatile hydrogen cyanide (HCN) gas.[8]

  • ALWAYS conduct the reaction in a well-ventilated fume hood.

  • NEVER add acid directly to a concentrated solution or solid cyanide salt. The Strecker reaction is often designed so that the cyanide salt is added to a buffered or mildly acidic solution containing the other reactants, controlling the in-situ generation of HCN.[9]

  • Have a cyanide poisoning antidote kit and trained personnel available.

  • Quench all residual cyanide in reaction vessels and waste with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Q5: Acidic vs. Alkaline Hydrolysis: Which is preferable for converting the aminonitrile to the amino acid?

Both methods are effective, but they have different implications for the workup procedure.

  • Acidic Hydrolysis: Typically performed by refluxing with strong acids like HCl or H₂SO₄. This directly produces the amino acid hydrochloride salt.[6][10] The advantage is that the ammonium byproduct remains in solution as NH₄⁺. The free amino acid is then isolated by neutralizing the solution.

  • Alkaline Hydrolysis: Performed by refluxing with a strong base like NaOH. This initially forms the sodium salt of the amino acid.[10] A key difference is that ammonia gas is liberated during the reaction, which can be a useful indicator of reaction progress but must be handled in a fume hood.[6] To isolate the product, the solution must be carefully acidified to the isoelectric point of the amino acid to induce precipitation.[6][10]

The choice often depends on the stability of the target molecule and the desired purification strategy. For many standard amino acids, acidic hydrolysis is more direct.

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems that can lead to low yields during the synthesis of this compound.

Workflow: The Strecker Synthesis of this compound

cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 2,5-Dimethylbenzaldehyde D α-Amino(2,5-dimethylphenyl)acetonitrile A->D One-pot reaction B NH4Cl (Ammonia Source) B->D One-pot reaction C KCN (Cyanide Source) C->D One-pot reaction F This compound D->F Reflux E Strong Acid (e.g., HCl) or Base (e.g., NaOH)

Caption: Overall two-step synthesis workflow.

Q: My overall yield is extremely low. How do I determine which step is failing?

A: The most effective strategy is to analyze the reaction mixture after each key stage.

  • Monitor Step 1 (Aminonitrile Formation): After the recommended reaction time for the first step (typically several hours), take an aliquot of the reaction mixture. Perform a simple workup (e.g., dilute with water, extract with ethyl acetate) and analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS.

    • Expected Result: You should see a new major spot corresponding to the α-aminonitrile and the disappearance of the starting 2,5-dimethylbenzaldehyde.

    • Troubleshooting: If you still see a large amount of starting aldehyde, the aminonitrile formation is the problem. Proceed to the questions below related to Step 1.

  • Monitor Step 2 (Hydrolysis): If Step 1 appears successful, proceed with the hydrolysis. Monitor the reaction progress by TLC. The aminonitrile spot should gradually be replaced by a new, more polar spot for the amino acid (which may stay at the baseline depending on the solvent system).

    • Troubleshooting: If the aminonitrile spot remains after prolonged reflux, the hydrolysis is incomplete. If new, unexpected spots appear, side reactions may be occurring. Proceed to the questions below related to Step 2.

Problem Area 1: Inefficient α-Aminonitrile Formation

Q: TLC analysis shows a large amount of unreacted 2,5-dimethylbenzaldehyde after Step 1. What are the likely causes and solutions?

A: This indicates a failure in the initial condensation and/or cyanation. The primary causes are related to reagent quality, reaction equilibrium, and competing pathways.

Reaction Mechanism & Competing Pathways

aldehyde 2,5-Dimethyl- benzaldehyde imine Imine Intermediate aldehyde->imine - H2O cyanohydrin Cyanohydrin (Side Product) aldehyde->cyanohydrin Nucleophilic Attack (Competing Pathway) ammonia + NH3 iminium Iminium Ion (Protonated Imine) imine->iminium + H+ aminonitrile α-Aminonitrile (Desired Product) iminium->aminonitrile Nucleophilic Attack (Desired Pathway) cyanide + CN- cyanide2 + CN-

Caption: Desired imine pathway vs. competing cyanohydrin formation.

Troubleshooting Table: Step 1
Potential Cause Explanation & Validation Recommended Solution
1. Poor Aldehyde Quality The starting aldehyde may have oxidized to 2,5-dimethylbenzoic acid. Validate by taking a melting point or running an NMR/IR spectrum.Use freshly opened, high-purity aldehyde (≥98%).[7] If purity is suspect, purify by vacuum distillation.
2. Unfavorable Reaction Equilibrium The formation of the imine from the aldehyde and ammonia is a reversible equilibrium.[5] If conditions are not optimal, the concentration of the reactive iminium ion will be too low for the cyanide to attack.Ensure you are using an appropriate source of ammonia and a mild acid catalyst. A common and effective system is using ammonium chloride (NH₄Cl), which provides both NH₃ and the slightly acidic NH₄⁺ ion to catalyze imine formation.[4]
3. Competing Cyanohydrin Formation The cyanide ion (CN⁻) is a potent nucleophile and can attack the aldehyde carbonyl directly, forming a cyanohydrin. This is a common side reaction that consumes both aldehyde and cyanide.[5]This is often a kinetic issue. One strategy is to allow the aldehyde and ammonium chloride to stir together for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows the imine equilibrium to establish, favoring the desired reaction pathway.[5]
4. Ineffective Cyanide Source/Addition Using solid KCN or NaCN requires an in-situ proton source to generate HCN, the reactive species that adds to the imine.[8] If the medium is too basic, the concentration of HCN will be low. If it's too acidic, the concentration of free NH₃ needed for imine formation decreases.The NH₄Cl/KCN system is generally well-balanced.[4] Ensure reagents are added in the correct order (aldehyde and NH₄Cl first, then KCN solution). Using trimethylsilyl cyanide (TMSCN) is an alternative but is more expensive and requires anhydrous conditions.[11]
Problem Area 2: Incomplete Hydrolysis or Poor Isolation

Q: The aminonitrile appears to form correctly, but the final yield of the amino acid is low after hydrolysis and workup. What's going wrong?

A: This points to issues with the hydrolysis conditions or the final product isolation, which is highly dependent on the amphoteric nature of the amino acid.

Troubleshooting Decision Tree: Step 2

start Low Yield After Step 2 check_hydrolysis Is Hydrolysis Complete? (Check TLC for aminonitrile) start->check_hydrolysis check_workup Is Product Lost During Workup? check_hydrolysis->check_workup Yes incomplete Incomplete Hydrolysis check_hydrolysis->incomplete No degradation Product Degradation check_workup->degradation Possible isolation_fail Poor Isolation/ Precipitation check_workup->isolation_fail Yes solution_hydrolysis Increase reflux time/temp. Increase acid/base concentration. incomplete->solution_hydrolysis solution_degradation Use milder conditions. Consider enzymatic hydrolysis. degradation->solution_degradation solution_isolation Carefully adjust pH to pI. Use appropriate anti-solvent. Test different crystallization conditions. isolation_fail->solution_isolation

Caption: Decision tree for troubleshooting Step 2 issues.

Detailed Solutions
  • Incomplete Hydrolysis:

    • Explanation: Nitrile hydrolysis is a slow reaction that requires vigorous conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated if conditions are too mild.[12]

    • Solution: Ensure you are using a sufficiently concentrated acid (e.g., 6M HCl or concentrated HCl) or base (e.g., >25% NaOH) and are heating the mixture to a vigorous reflux for an extended period (often 12-24 hours).[10][13] The disappearance of the aminonitrile and amide intermediates should be confirmed by TLC or LC-MS before proceeding to workup.

  • Product Degradation:

    • Explanation: While harsh conditions are necessary, prolonged exposure to very strong acid or base at high temperatures can sometimes lead to decomposition of the desired product.

    • Solution: If you suspect degradation (e.g., the reaction mixture darkens significantly, and many new spots appear on TLC), try moderately less harsh conditions for a longer time. For example, use 6M HCl instead of 12M HCl and reflux for 36 hours.

  • Poor Isolation and Purification:

    • Explanation: This is the most common source of yield loss for amino acids. Amino acids are zwitterionic and often highly soluble in water but insoluble in most organic solvents. Isolation relies on precipitating the solid by adjusting the pH of the aqueous solution to the isoelectric point (pI) , where the molecule has a net-zero charge and minimum solubility.

    • Solution Protocol: i. After Acid Hydrolysis: Cool the reaction mixture. Slowly and carefully add a base (e.g., 6M NaOH, NH₄OH) while monitoring the pH with a calibrated meter. ii. After Alkaline Hydrolysis: Cool the reaction mixture. Slowly add a strong acid (e.g., 6M HCl) to neutralize the excess base and then continue adding dropwise.[10] iii. Find the pI: The pI for a simple amino acid is the average of the pKa of the carboxylic acid group (~2-3) and the amino group (~9-10). For this compound, the pI is expected to be in the range of pH 5.5 - 6.5 . As you slowly approach this pH, you should see the product begin to precipitate or crystallize out of solution. iv. Maximize Precipitation: Add the acid/base dropwise near the pI. Once precipitation is maximal, cool the mixture in an ice bath for at least an hour to ensure complete crystallization. v. Purification: Collect the solid by filtration. Wash with cold water, followed by a non-polar solvent like cold acetone or ether to remove organic impurities and aid drying. Recrystallization can be performed from a water/ethanol or water/isopropanol mixture.

Experimental Protocols

Protocol 1: Synthesis of α-Amino(2,5-dimethylphenyl)acetonitrile (Step 1)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethylbenzaldehyde (13.4 g, 0.1 mol) and ammonium chloride (5.9 g, 0.11 mol) in 50 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate beaker, dissolve potassium cyanide (7.15 g, 0.11 mol) in 25 mL of deionized water. CAUTION: HIGHLY TOXIC.

  • Cool the aldehyde/ammonium chloride mixture in an ice bath. Slowly add the aqueous KCN solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the aldehyde spot has disappeared.

  • The resulting slurry or solution containing the aminonitrile can often be taken directly to the hydrolysis step without isolation.

Protocol 2: Acidic Hydrolysis to this compound (Step 2)
  • Transfer the crude aminonitrile mixture from Step 1 to a 500 mL round-bottom flask suitable for reflux.

  • Carefully and slowly add 100 mL of concentrated hydrochloric acid (~12 M) in a fume hood. CAUTION: Exothermic reaction, HCN gas may evolve.

  • Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle.

  • Maintain reflux for 12-24 hours. The reaction is complete when TLC analysis of a neutralized aliquot shows the absence of the starting aminonitrile.

  • Cool the reaction mixture to room temperature, then further in an ice bath.

  • Workup: Place the cooled solution in a large beaker in the fume hood. While stirring vigorously, slowly add concentrated ammonium hydroxide or 6M NaOH to adjust the pH. Monitor the pH closely.

  • As the pH approaches ~6, a white precipitate of the amino acid will begin to form. Continue adding base dropwise until precipitation is maximized (typically pH 5.5-6.5).

  • Cool the slurry in an ice bath for 1-2 hours to complete crystallization.

  • Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water, followed by one portion of cold acetone.

  • Dry the purified this compound in a vacuum oven.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Bloomtechz. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Retrieved from [Link]

  • Neish, C. D., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Leman, L., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link]

  • Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters. Retrieved from [Link]

  • Nsambu, E., & Tastan, O. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. Retrieved from [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction.... Science of Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Amino(2,5-dimethylphenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for incorporating Amino(2,5-dimethylphenyl)acetic acid into your peptide synthesis workflows. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the unique challenges posed by this sterically hindered amino acid. Our goal is to empower you with the expertise to anticipate and resolve potential side reactions, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this compound. Each answer provides a mechanistic explanation and actionable solutions.

Q1: Why am I observing low coupling efficiency or failed synthesis when using this compound?

A1: Incomplete Coupling due to Steric Hindrance

The primary challenge with this compound is the significant steric bulk originating from the dimethylphenyl group. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain (or vice-versa), drastically slowing down the rate of peptide bond formation. Standard coupling conditions are often insufficient to drive this reaction to completion.[1]

Causality:

  • Slow Kinetics: The activation energy for the coupling reaction is significantly higher due to steric repulsion.

  • Ineffective Reagents: Milder coupling reagents like carbodiimides (e.g., DIC) alone may not be potent enough to form the activated species required for such a demanding coupling.[2]

Troubleshooting & Solutions:

  • Utilize High-Potency Coupling Reagents: Switch to stronger, more reactive coupling reagents. Uronium/aminium salts like HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are designed to overcome steric hindrance.[3][4][5] HATU is often preferred as it is highly reactive and can maintain low levels of racemization.[3]

  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).

    • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). Monitor the reaction progress using a qualitative test like the Kaiser test.[6]

    • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. This is a highly effective strategy for difficult couplings.[7]

  • Elevated Temperature: In some cases, performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as it can also increase the rate of side reactions like racemization.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentTypeKey AdvantagesConsiderations
HATU Uronium SaltHighly reactive, effective for steric hindrance, low racemization tendency.[3]Higher cost.
HBTU/TBTU Uronium SaltVery popular, good reactivity, water-soluble byproducts.[5]Can be slightly less effective than HATU for extreme cases.
PyBOP Phosphonium SaltStrong coupling reagent, non-carcinogenic byproducts (unlike older BOP).[3]Can be less stable than uronium salts.
DIC/Oxyma Carbodiimide + AdditiveOxyma additive is comparable to HOAt in performance and safer than HOBt-based additives.[2]May be less efficient than HATU or PyBOP for this specific residue.
Q2: My analysis shows a significant byproduct corresponding to the peptide chain truncated before the intended this compound position. What is causing this?

A2: Diketopiperazine (DKP) Formation

This is a classic side reaction in solid-phase peptide synthesis (SPPS), resulting in the cleavage of the N-terminal dipeptide from the resin.[8][9] The free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine) and terminating the chain.[9] While common with Proline as the second residue, the difficult and slow coupling of a bulky third residue like this compound can allow more time for this intramolecular side reaction to occur.[10][11]

Causality:

  • Intramolecular vs. Intermolecular Reaction: DKP formation is an intramolecular cyclization. When the subsequent intermolecular coupling of the third amino acid is slow, the intramolecular reaction becomes kinetically favorable.

  • Fmoc-Deprotection: The side reaction is initiated after the Fmoc group is removed from the second amino acid, exposing its free amine.

Troubleshooting & Solutions:

  • Immediate Coupling of the Third Residue: Minimize the time the dipeptide-resin spends with a free N-terminus. Couple the third amino acid (the this compound) immediately after Fmoc deprotection of the second residue.

  • Use Pre-activated Amino Acid: Prepare the activated solution of this compound while the Fmoc deprotection of the preceding residue is underway. This ensures it can be added to the reaction vessel the moment the deprotection and washing steps are complete.

  • Change Protecting Group Strategy for the First Amino Acid: If the problem persists, attaching the first amino acid to the resin using a dipeptide, where the C-terminal residue is protected with a group that is not removed during standard synthesis (e.g., a pseudoproline dipeptide if the sequence allows), can circumvent this issue. However, this is a sequence-dependent strategy.[4]

Mandatory Visualization: Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_Resin Dipeptide on Solid Support cluster_Products Products Resin Resin-Linker-AA1(C=O) AA2 H2N-AA2- Resin->AA2 Peptide Bond CleavedResin Resin-Linker-OH (Truncated Chain) Resin->CleavedResin 2. Cleavage AA2->Resin 1. Nucleophilic Attack DKP Diketopiperazine (Cyclic Dipeptide) AA2->DKP 3. Cyclization Attack N-terminal amine of AA2 attacks ester linkage of AA1

Caption: The oxazolone pathway is a primary cause of racemization during coupling.

Experimental Protocols
Protocol: Optimized Coupling for this compound

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Perform during final resin washes):

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color.

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Recoupling (Double Coupling):

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to washing.

    • If the test is positive (beads are blue/purple): The coupling is incomplete. Drain the reaction vessel and repeat steps 2 and 3 for a "double coupling". [7]

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

References
  • Vertex AI Search, "Commonly Used Coupling Reagents in Peptide Synthesis," accessed Jan 17, 2026.
  • Vertex AI Search, "Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives," accessed Jan 17, 2026.
  • ACS Publications, "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation | Journal of the American Society for Mass Spectrometry," accessed Jan 17, 2026.
  • PubMed, "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • Vertex AI Search, "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis," accessed Jan 17, 2026.
  • NIH, "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • Sigma-Aldrich, "Overcoming Aggregation in Solid-phase Peptide Synthesis," accessed Jan 17, 2026.
  • ResearchGate, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF," accessed Jan 17, 2026.
  • NIH, "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group," accessed Jan 17, 2026.
  • Biotage, "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis," accessed Jan 17, 2026.
  • PubMed, "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group," accessed Jan 17, 2026.
  • ResearchGate, "Peptide Racemiz
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives," accessed Jan 17, 2026.
  • AAPPTEC, "Guide to Solid Phase Peptide Synthesis," accessed Jan 17, 2026.
  • NIH, "Epimerisation in Peptide Synthesis - PMC," accessed Jan 17, 2026.
  • ResearchGate, "(PDF) Procedures to Improve Difficult Couplings," accessed Jan 17, 2026.

Sources

Technical Support Center: Purification Strategies for Peptides Containing Amino(2,5-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, Amino(2,5-dimethylphenyl)acetic acid. The unique properties of this bulky, hydrophobic residue can present significant challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of peptides containing this compound.

Q1: Why is my peptide showing poor solubility in standard aqueous buffers?

A1: The 2,5-dimethylphenyl group is highly hydrophobic, which significantly reduces the overall solubility of the peptide in aqueous solutions.[1][2] Peptides with a high content of non-polar amino acids are better dissolved in organic solvents.[2] It is crucial to assess the entire peptide sequence to determine its overall charge and hydrophobicity.[2]

  • Expert Insight: Before attempting to dissolve the entire batch, test the solubility of a small aliquot in various solvents. For highly hydrophobic peptides, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with your aqueous buffer, is often effective.[2] However, be mindful of the compatibility of these organic solvents with your downstream applications.[1]

Q2: I'm observing significant peak tailing and poor resolution during Reverse-Phase HPLC (RP-HPLC). What's causing this?

A2: The bulky nature of the this compound residue can lead to secondary hydrophobic interactions with the stationary phase, causing peak tailing. Furthermore, the increased hydrophobicity can lead to longer retention times and co-elution with other hydrophobic impurities.[3][4]

  • Troubleshooting Steps:

    • Optimize the Organic Modifier: Experiment with different organic modifiers like acetonitrile (ACN) or methanol. ACN is generally a stronger eluting solvent for hydrophobic peptides.

    • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting species.[5]

    • Modify the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but for particularly stubborn separations, consider using a more hydrophobic agent like heptafluorobutyric acid (HFBA).[6] This can improve peak shape by enhancing the interaction with the stationary phase in a more controlled manner.[6]

Q3: My peptide recovery after purification is consistently low. What are the potential reasons?

A3: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, aggregation, or precipitation during the purification process.[7]

  • Expert Insight: The high hydrophobicity of your peptide makes it prone to aggregation, especially at high concentrations.[1][8]

    • Solubility Enhancement: Consider adding organic solvents or chaotropic agents to your loading buffer to maintain solubility.

    • Column Choice: Using a column with a different stationary phase, such as C4 or C8 instead of the more common C18, can sometimes reduce irreversible binding of very hydrophobic peptides.[9]

    • Loading Conditions: Ensure the peptide is fully dissolved before loading it onto the column. Any precipitate will be lost.

Q4: Can I use Ion-Exchange Chromatography (IEX) for my peptide containing this hydrophobic residue?

A4: Yes, and in many cases, it is a highly recommended orthogonal purification step.[3][10][11] IEX separates molecules based on their net charge, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.[3][12][13]

  • Strategic Advantage: Using IEX as an initial capture step can remove many process-related impurities, reducing the burden on the subsequent high-resolution RP-HPLC step and potentially improving the lifetime of your expensive RP column.[10][11] A combined IEX-RP approach has been shown to be a cost-effective strategy for achieving high purity.[14]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common purification challenges.

Guide 1: Optimizing Reverse-Phase HPLC for Hydrophobic Peptides

Problem: Poor peak shape, co-eluting impurities, and low recovery during RP-HPLC purification.

Causality: The dominant hydrophobic character of this compound leads to strong interactions with the C18 stationary phase, often resulting in broad peaks and poor separation from other hydrophobic synthesis-related impurities like deletion or truncated sequences.[4][15]

Workflow for Optimization:

Caption: RP-HPLC Optimization Workflow

Detailed Protocol:

  • Mobile Phase Optimization:

    • Ion-Pairing Agent: While 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B) is standard, consider the impact of the ion-pairing reagent.[4] For peptides with basic residues, a more hydrophobic ion-pairing agent can increase retention in a predictable manner, potentially resolving co-eluting impurities.[6]

    • pH Adjustment: Small changes in the mobile phase pH can alter the charge state of your peptide and impurities, leading to changes in retention and improved selectivity.[16]

  • Gradient Adjustment:

    • Initial Scouting: Run a steep gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution point of your peptide.

    • Shallow Gradient: Based on the scouting run, design a shallow gradient around the elution point (e.g., a 1% per minute increase in Solvent B). This will provide better resolution between your target peptide and closely related impurities.[5]

  • Stationary Phase Selection:

    • Standard C18: This is the workhorse for peptide purification.[3] However, for highly hydrophobic peptides, it can lead to excessive retention.

    • Alternative Phases: Consider a C8 or C4 column, which are less hydrophobic and may provide better peak shape and recovery for your peptide.[9] Phenyl-based stationary phases can also offer alternative selectivity.[3]

  • Orthogonal Purification:

    • If optimization of RP-HPLC alone is insufficient, an orthogonal method like ion-exchange chromatography should be employed.[17]

Guide 2: Implementing an Orthogonal Ion-Exchange Chromatography Step

Problem: Crude peptide mixture is complex, leading to column fouling and poor resolution in a single RP-HPLC step.

Causality: Solid-phase peptide synthesis (SPPS) can generate a variety of impurities, including truncated and deletion sequences, as well as by-products from protecting groups.[4] A highly complex crude mixture can overload the capacity of an RP-HPLC column.

Workflow for Orthogonal Purification:

Caption: Orthogonal Purification Workflow

Detailed Protocol:

  • Determine Peptide Charge:

    • Calculate the theoretical isoelectric point (pI) and net charge of your peptide at different pH values. This will determine whether to use cation-exchange (for positively charged peptides) or anion-exchange (for negatively charged peptides) chromatography.

  • Select the Appropriate IEX Resin:

    • Strong vs. Weak Exchangers: For initial capture, a strong ion-exchanger (e.g., strong cation exchange, SCX) is often a good choice as its charge is maintained over a wide pH range.

  • Develop the IEX Method:

    • Binding Buffer: Choose a buffer with a low ionic strength and a pH that ensures your peptide is charged and will bind to the column. For cation exchange, this is typically a pH below the peptide's pI.[13]

    • Elution: Elute the bound peptide using a salt gradient (e.g., increasing NaCl or KCl concentration) or a pH gradient.[3][13]

    • Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC to identify those containing your target peptide.

  • Proceed to RP-HPLC Polishing:

    • Pool the IEX fractions containing your peptide. Depending on the salt concentration, you may need to desalt the sample before loading it onto the RP-HPLC column.

    • Perform the final purification using the optimized RP-HPLC method developed in Guide 1.

Part 3: Data Presentation

Table 1: Recommended Starting Conditions for RP-HPLC Method Development

ParameterRecommendation 1 (Standard)Recommendation 2 (For Hydrophobic Peptides)Rationale
Column C18, 3-5 µm, 100-120 ÅC8 or C4, 3-5 µm, 300 ÅLess hydrophobic stationary phase can improve peak shape and recovery. Wider pores are beneficial for larger peptides.[9][18]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard acidic modifier.
Mobile Phase B 0.1% TFA in Acetonitrile0.085% TFA in 90% Acetonitrile/10% WaterACN is a strong solvent for hydrophobic peptides.
Gradient 5-65% B over 30 min30-80% B over 50 min (or shallower)A shallower gradient improves resolution of closely eluting species.[5]
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)Standard analytical to semi-preparative flow rate.
Detection 210-220 nm210-220 nm & 280 nm (if Trp/Tyr present)Peptide bonds absorb strongly at 210-220 nm.[4][5]

References

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved January 18, 2026, from [Link]

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. (2020, September 23). Downstream Column. Retrieved January 18, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved January 18, 2026, from [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Retrieved January 18, 2026, from [Link]

  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. (n.d.). Springer Nature. Retrieved January 18, 2026, from [Link]

  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. (2007). Nature Protocols. Retrieved January 18, 2026, from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals. Retrieved January 18, 2026, from [Link]

  • Peptide Separations by Cation Exchange Chromatography using Luna SCX. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Retrieved January 18, 2026, from [Link]

  • How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • WORKING WITH PEPTIDES. (n.d.). ProImmune. Retrieved January 18, 2026, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved January 18, 2026, from [Link]

  • Purification of peptides by cation exchange chromatography. (n.d.). Bio-Works. Retrieved January 18, 2026, from [Link]

  • Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates. (2023, February 21). Nature. Retrieved January 18, 2026, from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, October 19). MDPI. Retrieved January 18, 2026, from [Link]

  • Orthogonal ligation strategies for peptide and protein. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • How to improve process efficiency and economy in peptide production. (2023, July 17). Bio-Works. Retrieved January 18, 2026, from [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chromatographic separation of glycated peptide isomers derived from glucose and fructose. (2022, August 3). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Navigating Aggregation in SPPS of Peptides with Bulky, Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS) involving sterically demanding residues, specifically focusing on structures like "Amino(2,5-dimethylphenyl)acetic acid." The incorporation of such bulky, non-natural amino acids can significantly increase the propensity for on-resin peptide aggregation, leading to a cascade of synthetic failures. This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these critical issues.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Aggregation

This section addresses the foundational concepts of peptide aggregation in the context of SPPS.

Q1: What exactly is on-resin peptide aggregation during SPPS?

A1: On-resin aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which cause the peptide chains to fold into stable secondary structures, most commonly β-sheets.[1] When these structures form, the N-terminus of the growing chain can become buried and inaccessible to reagents, leading to failed or incomplete coupling and deprotection steps.[1][2]

Q2: Why does a bulky residue like this compound promote aggregation?

A2: While classical aggregation is driven by hydrogen bonding in sequences rich in residues like Val, Ile, and Gln, bulky and highly hydrophobic non-natural amino acids introduce additional complicating factors.[1] The large, rigid side chain of this compound can:

  • Induce Steric Hindrance: The sheer size of the side chain can physically block access to the reactive N-terminus, slowing down coupling and deprotection kinetics independent of secondary structure formation.

  • Promote Hydrophobic Collapse: The aromatic and alkyl-substituted phenyl ring significantly increases the local hydrophobicity, encouraging peptide chains to associate with each other to minimize contact with the polar synthesis solvent (typically DMF), thereby exacerbating aggregation.

  • Restrict Conformational Freedom: The rigid nature of the side chain can limit the peptide backbone's flexibility, potentially predisposing it to adopt aggregation-prone conformations.

Q3: What are the common signs that my peptide synthesis is failing due to aggregation?

A3: Several key indicators can signal on-resin aggregation:

  • Poor Resin Swelling: A visible shrinking of the resin bed is a primary sign that the peptide chains are collapsing onto themselves rather than being fully solvated.[1][2][3]

  • Slow or Incomplete Reactions: Consistently positive Kaiser or TNBS tests after coupling indicate unreacted free amines.[1] Similarly, incomplete Fmoc-deprotection can occur, often detectable in automated synthesizers by a flattened and broadened UV deprotection profile.[2]

  • "Difficult Sequence" Profile: Problems often begin to appear after the fifth or sixth residue is added and can become severe for peptides longer than 10-15 residues.[1][4]

  • Analytical Failure: Upon cleavage, HPLC/MS analysis often reveals a complex mixture of products, including significant deletion sequences (n-1, n-2 products) resulting from failed coupling steps.[1]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a problem-oriented approach to resolving aggregation-related synthesis failures.

Issue 1: Incomplete Coupling of this compound or Subsequent Residues
  • Symptoms: Positive Kaiser test after a prolonged coupling time; mass spectrometry of a test cleavage shows a major peak corresponding to the (n-1) deletion sequence.

  • Causality Analysis: This is a classic symptom of either severe steric hindrance from the bulky side chain, on-resin aggregation burying the reactive amine, or a combination of both. The goal is to disrupt secondary structures and provide enough kinetic energy to overcome the activation barrier for the sterically hindered coupling.

  • Recommended Solutions:

    • Elevate the Temperature: Increasing the reaction temperature is one of the most effective ways to disrupt hydrogen bonds and provide the energy needed for difficult couplings.[5] Performing coupling steps at 50-86°C can dramatically improve outcomes.[6][7][8] This can be achieved with a heated reaction vessel or a dedicated microwave peptide synthesizer.[1]

    • Switch to a Stronger Coupling Reagent: For hindered amino acids, standard carbodiimide activators may be insufficient.[9] Uronium/aminium-based reagents like HATU, HCTU, or PyBOP are more potent and can significantly improve coupling efficiency.[1] HATU is particularly effective as its HOAt leaving group can provide anchimeric assistance during the reaction.

    • Optimize the Solvent System: Standard DMF may not be sufficient to solvate the aggregating peptide-resin complex. Switching to or incorporating more polar, hydrogen-bond-disrupting solvents is critical.

      • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and is an excellent first choice.[4][10]

      • Dimethyl Sulfoxide (DMSO): Adding up to 25% DMSO to DMF or NMP can further help break up secondary structures.[4][10]

      • "Magic Mixture": A cocktail of DCM/DMF/NMP (1:1:1) has been shown to be effective for highly hydrophobic sequences.[1][10]

    • Perform a Double Coupling: If a single, extended coupling fails, a second coupling with a fresh solution of activated amino acid can help drive the reaction to completion.[1]

Issue 2: Synthesis Fails Several Residues After the Bulky Amino Acid
  • Symptoms: Couplings for the first few residues proceed smoothly. After incorporating this compound and 3-5 subsequent residues, the synthesis abruptly fails (e.g., permanently positive Kaiser test, resin clumping).

  • Causality Analysis: This is a textbook case of delayed aggregation. The bulky, hydrophobic residue acts as a nucleation point. Once the peptide chain reaches a critical length, it rapidly collapses into an intractable, aggregated state. The solution is not to force the failed coupling, but to have prevented the aggregation from starting.

  • Recommended Solutions (Proactive Strategies):

    • Incorporate Structure-Disrupting Moieties: The most robust strategy is to introduce "kink-inducing" elements into the peptide backbone before the anticipated aggregation point.

      • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue within 5-6 positions of the bulky group, substitute it with a corresponding pseudoproline dipeptide.[11][12] This introduces a temporary oxazolidine ring that acts like a proline, disrupting β-sheet formation. The native Ser/Thr is regenerated during the final TFA cleavage.[11]

      • Dmb/Hmb Backbone Protection: For sequences containing Gly, using an Fmoc-Xaa-(Dmb)Gly-OH dipeptide can be highly effective.[13] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks hydrogen bond formation.[4] This protection is also removed by TFA.

    • Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.4 M) or KSCN to the coupling and/or washing solutions can disrupt the hydrogen bonding network that underpins aggregation.[14][15]

    • Choose a Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1][16] PEG-based resins (e.g., TentaGel) also offer improved swelling and solvation properties for difficult sequences.[1]

Part 3: Data Summaries & Advanced Protocols

Table 1: Comparison of Coupling Reagents for Hindered Couplings
ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC/HOBt CarbodiimideStandardCost-effective, simple.Often insufficient for sterically hindered or aggregation-prone sequences.[9]
HBTU/HCTU Aminium SaltHighFaster reaction rates than DIC/HOBt. HCTU is often superior for difficult sequences.[17]Can cause guanidinylation of the N-terminus as a side reaction.[18]
HATU Aminium SaltVery HighGenerates highly reactive OAt esters; pyridine nitrogen provides assistance, making it one of the most effective reagents for hindered couplings.[19]Higher cost.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation side reactions.Can be less potent than HATU for the most extreme cases.
Diagram 1: Troubleshooting Workflow for SPPS Aggregation

This diagram outlines a logical decision-making process when encountering a failed synthesis.

Aggregation_Troubleshooting start Synthesis Fails (e.g., Positive Kaiser Test) check_swelling Assess Resin Swelling start->check_swelling swelling_ok Swelling is Normal check_swelling->swelling_ok If swelling_poor Poor Swelling / Clumping check_swelling->swelling_poor If diagnosis_steric Primary Issue: Steric Hindrance swelling_ok->diagnosis_steric diagnosis_agg Primary Issue: Aggregation swelling_poor->diagnosis_agg solution_steric_1 Use Stronger Reagent (e.g., HATU) diagnosis_steric->solution_steric_1 solution_steric_2 Increase Temperature (50-80°C) diagnosis_steric->solution_steric_2 solution_agg_1 Change Solvent (NMP, DMSO) diagnosis_agg->solution_agg_1 solution_agg_2 Re-synthesize with 'Kink' Moieties (Pseudoproline, Dmb) diagnosis_agg->solution_agg_2 solution_agg_3 Use Low-Load Resin / Chaotropic Salts diagnosis_agg->solution_agg_3

Sources

Compatibility of "Amino(2,5-dimethylphenyl)acetic acid" with different resins in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Compatibility and Troubleshooting for Amino(2,5-dimethylphenyl)acetic acid in SPPS

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides expert insights and practical solutions for incorporating the sterically hindered amino acid, this compound, into your solid-phase peptide synthesis workflows. The unique structural properties of this compound demand careful consideration of resin choice and coupling strategy to ensure high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in SPPS?

The core challenge stems from significant steric hindrance. The two methyl groups on the phenyl ring physically obstruct the carboxylic acid group, which can dramatically slow down the rate of peptide bond formation.[1] This can lead to incomplete reactions, low loading efficiencies on the resin, and the formation of deletion sequences in the final peptide product. Standard coupling protocols are often insufficient to overcome this steric barrier.[1]

Q2: Which type of resin is recommended for the initial loading of this hindered amino acid?

For the initial attachment of a sterically hindered amino acid, a highly reactive resin is paramount. The 2-Chlorotrityl chloride (2-CTC) resin is the preferred choice.[2] Its high reactivity allows for the esterification of the C-terminal residue under mild conditions, which crucially minimizes the risk of racemization—a common issue with other resins when forcing conditions are applied.[3] While Wang or Rink Amide resins can be used, they often require more aggressive coupling strategies and extended reaction times to achieve acceptable loading levels.[3][4]

Q3: What are the most effective coupling reagents for this compound?

Standard carbodiimides like DIC alone are often not potent enough.[1] To effectively overcome the steric hindrance, powerful in-situ activating reagents are necessary. The most effective choices include:

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form reactive esters that can overcome the steric barrier.[1][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[1][5]

  • Carbodiimides with Additives: If using a carbodiimide like DIC, it must be paired with a nucleophilic additive such as Oxyma Pure or HOBt to enhance the reaction rate and suppress side reactions.[3][5]

For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective, albeit more complex, strategy.[1][5]

Troubleshooting Guide

Issue 1: Low Initial Loading Efficiency on 2-Chlorotrityl Chloride (2-CTC) Resin

Symptoms:

  • Low substitution level determined by gravimetric analysis or spectrophotometric Fmoc-release quantification.[6]

  • Failure of subsequent peptide elongation steps, indicating poor initial attachment.

Root Causes & Solutions:

Root Cause Explanation & Solution
Moisture Contamination 2-CTC resin is extremely sensitive to moisture, which hydrolyzes the reactive chlorotrityl groups into inactive hydroxyls, drastically reducing loading capacity.[7] Solution: Ensure all solvents (especially DCM and DMF), glassware, and the amino acid itself are anhydrous.[7] Perform the loading reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base or Incorrect Base Choice A sterically hindered, non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the reaction. Solution: Use N,N-Diisopropylethylamine (DIPEA) at 2-4 equivalents relative to the amino acid.[6][7] Insufficient base will result in incomplete deprotonation and poor nucleophilic attack on the resin.
Inadequate Reaction Time Even with a highly reactive resin, the steric hindrance of this compound can slow the reaction. Solution: While some protocols suggest 30-60 minutes[6], for a hindered residue, extending the reaction time to 2-4 hours is advisable. Monitor the reaction if possible, but err on the side of a longer reaction time.
Failure to Cap Unreacted Sites Unreacted chlorotrityl groups can interfere with subsequent synthesis steps. Solution: After the loading reaction, "cap" the remaining active sites by adding a small nucleophile like methanol (0.8 mL per gram of resin) and allowing it to react for 15-30 minutes.[2][6][8] This converts the remaining chlorotrityl groups into inert methyl ethers.
  • Swell 1.0 g of 2-CTC resin in anhydrous Dichloromethane (DCM) (10 mL/g) for at least 30 minutes in a sealed reaction vessel under an inert atmosphere.

  • In a separate flask, dissolve 1.5-2.0 equivalents of Fmoc-Amino(2,5-dimethylphenyl)acetic acid (relative to the resin's theoretical substitution) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.[6]

  • Drain the DCM from the swollen resin.

  • Add the amino acid solution to the resin.

  • Add 4.0 equivalents of DIPEA (relative to the amino acid) to the resin slurry.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Add 0.8 mL of HPLC-grade methanol per gram of resin to the vessel and agitate for an additional 30 minutes to cap unreacted sites.[6][8]

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under high vacuum.

  • Determine the final loading capacity via the spectrophotometric quantification of the Fmoc group cleavage from a small, accurately weighed sample of the dried resin.[6]

Loading_2CTC_Resin Workflow for Loading this compound onto 2-CTC Resin A Swell Resin (Anhydrous DCM, 30 min) C Combine Resin, AA, and DIPEA A->C B Dissolve Amino Acid (Anhydrous DCM/DMF) B->C D React (2-4 hours, RT) C->D E Cap Unreacted Sites (Methanol, 30 min) D->E F Wash Resin (DCM, DMF) E->F G Dry and Quantify Loading F->G

Caption: A robust workflow for attaching sterically hindered amino acids to 2-CTC resin.

Issue 2: Incomplete Coupling During Peptide Elongation (on Wang, Rink Amide, or loaded 2-CTC Resin)

Symptoms:

  • A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a coupling step, indicating unreacted free amines.

  • Mass spectrometry of the final cleaved peptide shows significant deletion sequences (missing the hindered residue).

Root Causes & Solutions:

Root Cause Explanation & Solution
Insufficient Reagent Potency The combination of a growing, potentially aggregating peptide chain and a hindered incoming amino acid requires a highly potent activation method. Solution: Use a powerful uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) based activator.[1][5] For a standard protocol, use 4 equivalents of amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA.
Inadequate Reaction Time A standard 45-60 minute coupling time may be insufficient. Steric hindrance slows the reaction kinetics significantly.[1] Solution: Extend the coupling time to 2-4 hours. For particularly difficult couplings, an overnight reaction may be necessary.[1] Alternatively, perform a "double coupling," where after the first coupling, the resin is washed and the coupling procedure is repeated with a fresh batch of activated amino acid.[1]
Poor Resin Swelling / Peptide Aggregation As the peptide chain elongates, it can fold and aggregate on the resin, blocking access to the N-terminal amine.[9] This is exacerbated by hydrophobic sequences. Solution: Ensure proper resin swelling by using a good solvent. N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties to DMF for difficult sequences.[1] Using a solvent mixture like DCM/DMF/NMP (1:1:1) can also be beneficial.
Sub-optimal Temperature Room temperature may not provide enough energy to overcome the high activation barrier of the reaction. Solution: Gentle heating (35-40°C) can increase the reaction rate. However, use this with caution as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings to completion quickly.[1][4]
  • Perform N-terminal Fmoc-deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate 4 equivalents of Fmoc-Amino(2,5-dimethylphenyl)acetic acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 1-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat step 3, preparing and adding a fresh solution of activated amino acid.

    • Agitate the reaction for another 2 hours.

  • Perform a qualitative test (e.g., Kaiser test) on a small resin sample. If the test is negative (no free amines), proceed. If it is still positive, consider an extended coupling time or a switch to a more potent solvent/reagent combination.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next Fmoc-deprotection step.

Double_Coupling_Workflow Workflow for Double Coupling of a Hindered Amino Acid A Fmoc Deprotection & Wash B 1st Coupling (HATU, 2 hours) A->B C Wash (DMF) B->C D 2nd Coupling (Fresh Reagents, 2 hours) C->D E Kaiser Test D->E F Wash & Proceed to Next Cycle E->F Negative G Troubleshoot: Extend Time / Change Reagents E->G Positive

Caption: A decision-based workflow for ensuring complete coupling of hindered residues.

Resin Compatibility Summary

Resin TypePrimary UseCompatibility with this compoundKey Considerations & Recommendations
2-Chlorotrityl chloride (2-CTC) C-terminal acids, protected fragmentsHighly Recommended for initial loadingExtremely moisture-sensitive.[7] Esterification is less prone to racemization. Requires capping of unreacted sites.[6][8]
Wang Resin C-terminal acidsChallenging but Feasible Prone to racemization during initial loading, especially with hindered residues.[3][10] Requires strong activation (e.g., DIC/HOBt/DMAP) and may need extended reaction times.[4]
Rink Amide Resin C-terminal amidesChallenging but Feasible Loading the first amino acid follows standard coupling protocols but faces the same steric challenges as Wang resin.[11][12] Ensure complete coupling to the amine linker.

References

  • Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. AAPPTec. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. Speciality Polystyrene Resins. Retrieved from [Link]

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters. Retrieved from [Link]

  • AnaSpec. (n.d.). Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. AnaSpec. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Applied Polytech. Retrieved from [Link]

  • Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin. Biotage. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Times for Coupling "Amino(2,5-dimethylphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids, with a specific focus on Amino(2,5-dimethylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when forming amide bonds with sterically demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve higher yields and faster reaction times.

Introduction: The Challenge of Steric Hindrance

This compound presents a significant synthetic challenge due to the steric bulk imposed by the two methyl groups ortho and meta to the amino group on the phenyl ring. This steric hindrance can dramatically slow down the rate of amide bond formation, leading to low yields, incomplete reactions, and the formation of unwanted side products when using standard coupling protocols. Overcoming this hurdle requires a carefully considered approach to the choice of coupling reagents, reaction conditions, and solvents. This guide will walk you through the causality behind these experimental choices to empower you to optimize your specific coupling reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My coupling reaction is extremely slow or has stalled completely, resulting in a very low yield. What is the primary cause and how can I fix it?

A1: A stalled reaction is the most common issue when coupling sterically hindered amino acids like this compound. The primary cause is an insufficient activation of the carboxylic acid, meaning the activated intermediate is not reactive enough to overcome the high energy barrier created by steric hindrance.

Immediate Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not powerful enough for such demanding couplings.[1][2] You should switch to a more potent in-situ activating reagent.

    • Aminium/Uronium Salts: Reagents like HATU , HBTU , or HCTU are significantly more effective because they form highly reactive OAt or OBt esters that can overcome the steric barrier.[1][3][4] HATU is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[4]

    • Phosphonium Salts: Reagents like PyBOP or PyAOP are also excellent choices.[1][4][5] A key advantage of phosphonium salts is that they do not react with free amino groups to form guanidine by-products, which can be an issue with aminium/uronium reagents if used in excess.[4][6]

  • Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate.[1]

    • Time: Extend the reaction time significantly, for example, from a standard 1-2 hours to overnight.[1]

    • Temperature: Gentle heating (e.g., to 40-50 °C) can help overcome the activation energy. However, this must be done cautiously as excessive heat can increase the risk of racemization, especially when using reagents that require a tertiary base.[1]

Q2: I'm observing significant side product formation. What are these by-products and how can I minimize them?

A2: Side product formation is often linked to the choice of coupling reagent and the reaction conditions.

Common Side Reactions and Solutions:

  • N-Acylurea Formation (with Carbodiimides): If you are using DCC or DIC, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea.

    • Solution: The addition of nucleophilic additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure can trap the intermediate, forming a more stable active ester and suppressing this side reaction.[7] However, for this specific substrate, switching to a more powerful uronium or phosphonium reagent is the recommended primary solution.

  • Guanidinylation (with Aminium/Uronium Reagents): When using reagents like HATU or HBTU in excess, they can react with the free amine component to form a guanidinium by-product.[6]

    • Solution: Use a slight excess of the carboxylic acid in relation to the coupling reagent.[6] Also, a short pre-activation period (mixing the carboxylic acid, coupling reagent, and base for 1-5 minutes before adding the amine) can help consume the coupling reagent before it has a chance to react with your amine.[1][6]

Q3: The reaction works, but the yield is inconsistent between batches. What factors should I control more carefully?

A3: Inconsistent yields often point to issues with reagent quality, solvent properties, or procedural variations.

Key Factors for Reproducibility:

  • Solvent Choice and Quality: The solvent must effectively solvate the reactants to allow the reaction to proceed efficiently.

    • Superior Solvents: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially in solid-phase synthesis.[1] For particularly difficult solution-phase couplings, a mixture of solvents like DCM/DMF/NMP might be beneficial.[1]

    • Anhydrous Conditions: Ensure you are using dry solvents. Water can hydrolyze the activated ester intermediate, reducing the yield.

  • Base Selection and Purity: The base activates the coupling reagent and neutralizes any acid salts.

    • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[6]

    • Racemization Risk: For substrates prone to racemization, a weaker base like sym-collidine may be a better choice, although this could slow down the reaction rate.[6] Ensure your base is pure and not degraded.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting difficult coupling reactions.

G start Low Yield / Slow Reaction reagent Using Carbodiimide (DCC, DIC)? start->reagent switch_reagent Switch to HATU, HBTU, or PyBOP reagent->switch_reagent Yes extend_time Increase Reaction Time (e.g., overnight) reagent->extend_time No switch_reagent->extend_time end Reaction Optimized switch_reagent->end increase_temp Gently Increase Temperature (40-50°C) extend_time->increase_temp extend_time->end check_solvent Optimize Solvent (NMP > DMF) increase_temp->check_solvent increase_temp->end acyl_fluoride For extreme cases: Convert to Acyl Fluoride check_solvent->acyl_fluoride acyl_fluoride->end G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling RCOOH R-COOH (this compound) ActiveEster Highly Reactive OAt-Ester Intermediate RCOOH->ActiveEster + HATU HATU HATU + Base (e.g., DIPEA) R2NH2 R'-NH2 (Amine Component) ActiveEster->R2NH2 Nucleophilic Attack Amide R-CO-NH-R' (Desired Amide) R2NH2->Amide

Caption: General mechanism of amide formation via an activated OAt-ester.

Experimental Protocols

Protocol 1: Optimized Coupling using HATU

This protocol is designed to maximize the yield for the coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous NMP or DMF

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous NMP (to a concentration of approx. 0.1 M).

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 3-5 minutes. This is the pre-activation step.

  • In a separate vial, dissolve the amine coupling partner (1.1 equiv) in a minimal amount of anhydrous NMP.

  • Add the amine solution to the activated acid mixture dropwise.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • If the reaction is slow, allow it to stir overnight. If still incomplete, consider gentle heating to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Resistant Couplings

This protocol should be used when Protocol 1 fails to provide a satisfactory yield.

Materials:

  • This compound (1.0 equiv)

  • Cyanuric fluoride (0.5 equiv)

  • Pyridine (1.5 equiv)

  • Amine coupling partner (1.2 equiv)

  • Anhydrous DCM

Procedure:

  • To an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 equiv), followed by the dropwise addition of cyanuric fluoride (0.5 equiv).

  • Allow the mixture to stir at 0 °C for 1 hour to form the acyl fluoride.

  • Add the amine coupling partner (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Workup and Purification: Follow steps 9 and 10 from Protocol 1.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Chem-Space. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Shangguan, N., et al. (2018). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 83(23), 14465–14474. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. (This is the foundational paper for DCC/HOBt, relevant to the N-acylurea discussion).
  • ResearchGate. (n.d.). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

  • Linder, D., & Svejstrup, T. D. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(41), 8140-8144. [Link]

Sources

Validation & Comparative

A Comparative Guide to Amino(2,5-dimethylphenyl)acetic Acid and Phenylglycine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Peptide Therapeutics

Peptides offer a compelling paradigm in drug discovery due to their high specificity and potency. However, their therapeutic application is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to diminished activity and off-target effects[1]. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these limitations[1]. A key approach in peptidomimetic design is the incorporation of non-natural amino acids to enforce specific conformational constraints and enhance resistance to proteolytic degradation[1][2].

This guide provides an in-depth comparison of two such non-natural amino acids: the well-established phenylglycine (Phg) and the more sterically demanding amino(2,5-dimethylphenyl)acetic acid. We will explore their distinct structural and physicochemical properties and evaluate their impact on peptide conformation, proteolytic stability, and, ultimately, their potential in the design of next-generation therapeutics.

Phenylglycine: The Archetypal Conformational Constraint

Phenylglycine, an amino acid with a phenyl group directly attached to the α-carbon, has been extensively utilized in peptidomimetic design[3]. Its direct α-substitution significantly restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone, favoring specific secondary structures like β-turns and helical motifs[4][5]. This conformational rigidity can pre-organize the peptidomimetic into a bioactive conformation, enhancing receptor binding affinity and selectivity.

Furthermore, the non-natural structure of phenylglycine renders adjacent peptide bonds less susceptible to cleavage by proteases, thereby extending the in-vivo half-life of the resulting therapeutic[6]. The phenyl ring can also serve as a pharmacophoric element, mimicking the side chains of natural aromatic amino acids like phenylalanine and tyrosine[4].

However, the synthesis of phenylglycine-containing peptides is not without its challenges. The α-proton of phenylglycine is relatively acidic, making it prone to racemization during peptide synthesis, which can lead to a mixture of diastereomers that are often difficult to separate and may exhibit different biological activities[7].

This compound: Engineering Enhanced Steric Hindrance

This compound, a derivative of phenylglycine, introduces additional steric bulk through the two methyl groups on the phenyl ring. While specific literature on this particular derivative is sparse, we can extrapolate its properties based on the principles of steric hindrance in Cα,α-disubstituted amino acids[8][9]. The presence of the ortho- and meta-methyl groups is expected to impose even greater conformational restrictions on the peptide backbone compared to unsubstituted phenylglycine.

This increased steric hindrance can be advantageous in several ways:

  • Enhanced Conformational Rigidity: The dimethyl substitution will further limit the accessible φ and ψ angles, potentially leading to more well-defined and stable secondary structures. This can be particularly useful in locking a peptide into a highly specific bioactive conformation.

  • Increased Proteolytic Stability: The bulky side chain can effectively shield the peptide backbone from the active sites of proteolytic enzymes, leading to a significant increase in metabolic stability[10][11].

  • Modulation of Pharmacokinetics: The increased lipophilicity due to the methyl groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptidomimetic, potentially improving cell permeability and oral bioavailability.

The synthesis of peptides containing such sterically hindered amino acids can be challenging, often requiring specialized coupling reagents and longer reaction times to overcome the steric hindrance at the N-terminus of the growing peptide chain[8][9].

Head-to-Head Comparison: Structural and Functional Implications

FeaturePhenylglycineThis compoundRationale & Supporting Evidence
Conformational Constraint Moderate to HighHigh to Very HighThe direct α-phenyl substitution in Phg restricts backbone rotation. The additional ortho and meta methyl groups in the dimethyl derivative create significantly more steric clash, further limiting conformational freedom.[4][5][12]
Induced Secondary Structures β-turns, helicesPotentially more defined β-turns and helicesThe increased steric bulk is expected to more strongly favor specific folded conformations to minimize steric strain.[12]
Proteolytic Stability GoodExcellent (Predicted)Cα-substitution is a known strategy to enhance proteolytic stability. The increased steric shielding of the peptide backbone by the dimethylphenyl group is predicted to offer superior protection against enzymatic degradation.[6][10][11]
Synthetic Accessibility Readily available building blocks, but racemization is a concern.[7]More complex synthesis of the monomer, and peptide coupling can be challenging due to steric hindrance.[8][9]The synthesis of Cα,α-disubstituted amino acids often requires multi-step procedures. Coupling of these bulky residues into a peptide chain necessitates optimized conditions.[8][9]
Pharmacophore Potential Can mimic Phe or Tyr.Can mimic Phe or Tyr with altered electronic and steric properties.The phenyl ring serves as a bioisostere for natural aromatic side chains. The methyl groups can influence binding pocket interactions.
Solubility/Lipophilicity Moderately lipophilic.More lipophilic.The addition of two methyl groups increases the overall hydrophobicity of the amino acid side chain.

Experimental Design & Protocols

To empirically validate the predicted advantages of this compound, a series of comparative experiments should be conducted. Below are representative protocols for the synthesis of a model dipeptide and a protease stability assay.

Workflow for Comparative Analysis

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 Data Interpretation A Synthesis of Fmoc-AA-OH (Phg and Dimethyl-Phg) B Solid-Phase Peptide Synthesis (e.g., Fmoc-Ala-AA-Resin) A->B C Cleavage and Purification (HPLC) B->C D Mass Spectrometry (Verification) C->D E NMR Spectroscopy (Conformational Analysis) C->E F Protease Stability Assay C->F G Receptor Binding Assay C->G H Compare Conformational Preferences E->H I Compare Half-lives (t1/2) F->I J Compare Binding Affinities (Kd/IC50) G->J G cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation & Interpretation A 1D 1H NMR B 2D TOCSY A->B D Temperature Titration A->D G 3JHNα Coupling Constants (φ torsion) A->G C 2D NOESY/ROESY B->C E Resonance Assignment B->E F NOE-based Distance Restraints C->F H Amide Proton Temperature Coefficients (H-bonding) D->H I Molecular Dynamics Simulations F->I G->I H->I J Ensemble of Low-Energy Structures I->J K Characterize Dominant Conformations (β-turn, helix, etc.) J->K

Sources

A Comparative Guide to the Biological Activity of Peptides: The Impact of Incorporating Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of peptides with and without the incorporation of the non-canonical amino acid, Amino(2,5-dimethylphenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to modulate peptide properties for enhanced therapeutic potential. We will delve into the mechanistic rationale for utilizing such modifications and provide detailed experimental protocols to validate their effects.

Introduction: Beyond the Canonical 20 Amino Acids

Peptides represent a privileged class of therapeutic agents, occupying a unique space between small molecules and large biologics.[1][2] However, their clinical utility is often hampered by inherent liabilities, including poor metabolic stability, low cell permeability, and rapid clearance.[3][4] A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs).[1][2][3][5] UAAs are building blocks not found in the standard genetic code, offering a vast expansion of chemical diversity to fine-tune the pharmacological profile of a peptide.[5][6]

This guide focuses on a specific UAA, This compound (herein referred to as AdpA ). AdpA is characterized by a bulky, hydrophobic dimethylphenyl side chain. Its incorporation into a peptide backbone is hypothesized to induce significant changes in conformation, stability, and receptor interactions. We will explore these changes through a comparative analysis, supported by established experimental methodologies.

The Rationale for UAA Incorporation: Enhancing "Drug-Likeness"

The decision to incorporate a UAA like AdpA is driven by the goal of improving a peptide's therapeutic properties. The primary objectives include:

  • Increased Proteolytic Stability: Native peptides are rapidly degraded by proteases in plasma and tissues. Introducing non-natural residues can disrupt recognition sites for these enzymes.[7]

  • Conformational Constraint: The bulky side chain of AdpA can restrict the rotational freedom of the peptide backbone, locking it into a specific, biologically active conformation. This can lead to enhanced receptor affinity and specificity.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the dimethylphenyl group can increase lipophilicity, potentially improving membrane permeability and altering pharmacokinetic profiles.[3][8]

The following workflow provides a high-level overview of the comparative evaluation process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Peptide_X Native Peptide (Peptide X) Peptide_AdpA Modified Peptide (Peptide X-AdpA) Stability Proteolytic Stability Assay Peptide_X->Stability Binding Receptor Binding Assay Peptide_X->Binding Peptide_AdpA->Stability Peptide_AdpA->Binding PK Pharmacokinetic Study Stability->PK Functional Cell-Based Functional Assay Binding->Functional Efficacy In Vivo Efficacy Model Functional->Efficacy PK->Efficacy

Caption: Workflow for comparing native and AdpA-modified peptides.

Comparative Analysis: Peptide X vs. Peptide X-AdpA

To illustrate the impact of AdpA, let us consider a hypothetical 10-amino acid peptide agonist, "Peptide X," and its analogue, "Peptide X-AdpA," where a central glycine residue has been replaced by AdpA.

Enhanced Proteolytic Resistance

The primary advantage conferred by bulky UAAs is resistance to enzymatic degradation.[7][9] The dimethylphenyl group of AdpA creates steric hindrance, physically blocking the approach of protease active sites to the adjacent peptide bonds.

G cluster_0 Native Peptide (Peptide X) cluster_1 AdpA-Modified Peptide P_Native ---Ala-Gly-Leu--- P_AdpA ---Ala-AdpA-Leu--- Protease Protease Protease->P_Native Cleavage Shield Protease->Shield Steric Hindrance AdpA_node AdpA G cluster_0 GPCR Signaling Cascade Peptide Peptide Agonist (Peptide X or X-AdpA) Receptor GPCR Peptide->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: A typical GPCR signaling pathway measured in a functional assay.

Conclusion and Future Perspectives

The strategic incorporation of this compound serves as a powerful tool in peptide drug design. As demonstrated, this modification can profoundly enhance proteolytic stability and modulate receptor affinity, directly addressing the key challenges of peptide therapeutics. The improved potency and extended half-life observed in our hypothetical "Peptide X-AdpA" highlight the potential for creating more effective and convenient dosing regimens.

The experimental protocols provided herein represent a robust framework for validating the biological impact of this and other non-canonical amino acids. Future work should focus on systematic structure-activity relationship (SAR) studies, exploring different substitution positions and related UAA analogues to further optimize the therapeutic profile. By combining rational design with rigorous empirical testing, the full potential of UAA-modified peptides can be realized.

References

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. These residues act as powerful conformational constraints, directing the peptide backbone into well-defined secondary structures such as β-turns and helices.[1][2] Among these, Cα-tetrasubstituted α-amino acids, like Amino(2,5-dimethylphenyl)acetic acid (Adm), are particularly effective due to the severe restriction of dihedral angle space imposed by the bulky side chain.[1][2] This guide provides a comparative analysis of the primary experimental and computational techniques used to elucidate the three-dimensional structures of Adm-containing peptides, offering insights into the causality behind experimental choices and the synergistic value of an integrated approach.

The Structural Impact of this compound (Adm)

The defining feature of Adm and similar Cα,α-disubstituted glycines is the replacement of the α-hydrogen with a second substituent, in this case, a 2,5-dimethylphenyl group. This substitution fundamentally alters the conformational landscape available to the peptide backbone. The steric bulk of the dimethylphenyl group restricts the rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) bonds, forcing the Adm residue into a limited region of the Ramachandran plot, typically the helical or β-turn regions.[3][4] This localized constraint can propagate along the peptide, inducing a stable, predictable secondary structure that is often more resistant to enzymatic degradation and may possess enhanced biological activity.[2]

Comparative Analysis of Characterization Techniques

A comprehensive understanding of an Adm-containing peptide's conformation requires a multi-faceted approach. No single technique provides a complete picture; instead, the strengths of solution-state, solid-state, and in-silico methods must be leveraged in concert.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of peptides in solution, which often mimics the physiological environment.[5] For conformationally constrained peptides, NMR provides key distance and angular restraints that define the folded structure.[5][6]

Core Principles & Rationale: The primary NMR experiments for conformational analysis are 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space (< 5 Å), regardless of their separation in the primary sequence. The intensity of a NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing a set of distance restraints that are used to calculate a 3D structure. Additionally, three-bond coupling constants (³J) between adjacent nuclei, such as ³JHN,Hα, can be related to dihedral angles via the Karplus equation, offering crucial angular restraints.[6][7]

Comparative Data Interpretation: The pattern of NOEs is a hallmark of specific secondary structures. For instance, a series of strong dNN(i, i+1) NOEs is indicative of a helical conformation, while a strong dαN(i, i+1) NOE suggests a more extended or β-strand structure. In Adm-containing peptides, the expected outcome is the appearance of NOEs consistent with tight turns or helices, which would be absent in a flexible, non-constrained analogue.

Structural Element Key NOE Connectivity Typical ³JHN,Hα (Hz) Interpretation for Adm Peptides
β-Turn (Type I/II) Strong dαN(i, i+2), dNN(i+1, i+2)Varies by positionThe Adm residue often nucleates a β-turn, showing key cross-strand NOEs.
310-Helix Sequential dNN(i, i+1), Medium dαN(i, i+3)< 6 HzA common conformation for short, constrained peptides.[3]
α-Helix Sequential dNN(i, i+1), Medium dαN(i, i+3), dαβ(i, i+3)< 6 HzMore prevalent in longer sequences where the Adm residue initiates helicity.[8]
Extended/Random Coil Strong sequential dαN(i, i+1)> 7 HzUnlikely for Adm-containing regions but may be observed in flanking flexible domains.

Experimental Protocol: 2D ROESY Workflow

  • Sample Preparation: Dissolve the purified peptide (typically 0.5-1.0 mM) in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like CD₃OH for solubility). Add a chemical shift reference standard (e.g., DSS or TSP).[6]

  • Spectrometer Setup: Tune and shim the NMR spectrometer. Acquire a standard 1D ¹H spectrum to identify optimal spectral width and acquisition parameters.

  • ROESY Acquisition: Set up a 2D ROESY experiment. A typical mixing time for peptides is 150-300 ms. This choice is critical: too short, and cross-peaks are weak; too long, and spin diffusion can lead to erroneous correlations.

  • Data Processing: Process the acquired data using software like TopSpin, NMRPipe, or Mnova. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment & Integration: Assign all proton resonances using a combination of TOCSY and ROESY spectra. Integrate the volume of ROESY cross-peaks.

  • Structure Calculation: Convert peak volumes into distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å). Use these restraints in a structure calculation program like CYANA, CNS, or Xplor-NIH.[9]

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in a crystalline state.[10][11] It is considered the "gold standard" for structural determination, offering unambiguous placement of atoms and detailed information on bond lengths, angles, and intermolecular interactions.

Core Principles & Rationale: This technique relies on the ability of a molecule to form a well-ordered crystal lattice. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is used to calculate an electron density map, into which a molecular model of the peptide is built and refined.[11][12] For peptides containing novel residues like Adm, crystallography provides definitive proof of the induced conformation and allows for precise measurement of dihedral angles.[3][4]

Comparative Data Interpretation: The primary output is a set of atomic coordinates (a .pdb file) that defines the structure. From this, key conformational parameters can be directly compared. A peptide containing Adm would be expected to show Φ/Ψ angles in the helical region of the Ramachandran plot, whereas a glycine-containing analogue could populate a much wider conformational space.

Parameter Adm-Peptide (Expected) Glycine-Peptide (Alternative) Rationale
Φ Angle (Adm) -90° to -50° or +50° to +90°-180° to +180°Steric hindrance from the Cα-substituents restricts rotation.[13]
Ψ Angle (Adm) -60° to -30° or +120° to +180°-180° to +180°Steric hindrance from the Cα-substituents restricts rotation.[13]
H-Bonding Intramolecular 1←4 (β-turn) or 1←5 (helix)Often intermolecular or absentThe constrained turn forces backbone carbonyls and amides into proximity.[3]
Crystal Packing Ordered, may form helical columnsCan be variable, sheet-like or disorderedPre-organized conformation facilitates more regular packing.

Experimental Protocol: Peptide Crystallization Workflow

  • Peptide Synthesis & Purification: High purity (>98%) is essential for successful crystallization.

  • Crystallization Screening: Use commercially available screens (e.g., Hampton Research, Qiagen) to test hundreds of conditions (precipitants, buffers, salts, additives) in a high-throughput manner using sitting-drop or hanging-drop vapor diffusion.

  • Optimization: Once initial microcrystals ("hits") are identified, optimize conditions by systematically varying the concentration of the precipitant, peptide, and pH to grow larger, single, diffraction-quality crystals.

  • Crystal Harvesting & Cryo-protection: Carefully mount a single crystal in a nylon loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required.

  • X-ray Diffraction: Collect diffraction data at a synchrotron source for highest quality data.

  • Structure Solution & Refinement: Process the diffraction data, solve the phase problem (often using direct methods for small molecules like peptides), build the molecular model into the electron density map, and refine it to achieve the best fit with the experimental data.[11]

Computational Modeling: The Dynamic Landscape

Molecular Dynamics (MD) simulations and conformational energy calculations provide a dynamic view of the peptide, exploring the conformational space it samples over time.[14] This method is invaluable for understanding flexibility, solvent interactions, and the relative stability of different conformations suggested by NMR or crystallography.[15][16]

Core Principles & Rationale: MD simulations solve Newton's equations of motion for the atoms of the peptide and a surrounding solvent box.[17] By calculating the forces on each atom at femtosecond intervals, a trajectory is generated that shows how the peptide's conformation evolves. This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformational ensembles.[14] For Adm-containing peptides, simulations can validate experimental findings and predict the dominant solution-state structures.[14][18]

Comparative Data Interpretation: MD simulations generate vast amounts of data. Analysis focuses on tracking structural parameters over time, such as Root Mean Square Deviation (RMSD) to assess stability, dihedral angles to monitor conformational changes, and hydrogen bond analysis. The results can be compared to experimental data to validate the simulation's accuracy.

Metric Adm-Peptide Simulation Flexible Analogue Simulation Interpretation
Backbone RMSD Low, stable fluctuation around a single valueHigh, large fluctuations, jumps between statesThe Adm residue locks the peptide into a stable fold.
Ramachandran Plot Tightly clustered points in the helical regionWidely scattered pointsConfirms the conformational restriction imposed by Adm.
Conformational Clustering One or two dominant clustersMultiple, sparsely populated clustersThe peptide spends most of its time in a well-defined structure.

Experimental Protocol: MD Simulation Workflow

  • System Setup: Build the initial peptide structure (e.g., from X-ray data or as an extended chain). Place it in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Parameterization: Ensure the force field (e.g., CHARMM, AMBER) has accurate parameters for the non-natural Adm residue. This may require quantum mechanical calculations to derive partial charges and bond/angle parameters.[15]

  • Minimization & Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.

  • Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) without restraints to sample the conformational space thoroughly.[17]

  • Trajectory Analysis: Analyze the resulting trajectory using tools like GROMACS or VMD to calculate RMSD, dihedral angles, hydrogen bonds, and to visualize the peptide's motion.

Visualization of Workflows and Concepts

G NMR NMR MD MD NMR->MD Provide initial restraints Final Final NMR->Final MD->NMR Validate solution ensemble XRAY XRAY MD->XRAY Explain crystal packing effects MD->Final XRAY->MD Provide starting structure XRAY->Final

Fig 1. Integrated Conformational Analysis Workflow.

G cluster_gly Glycine Residue cluster_adm Adm Residue G_Phi Φ Angle G_Rama Broad Ramachandran Space G_Phi->G_Rama Full Rotation G_Psi Ψ Angle G_Psi->G_Rama Full Rotation A_Phi Φ Angle A_Rama Restricted Helical Space A_Phi->A_Rama Steric Clash Limits Rotation A_Psi Ψ Angle A_Psi->A_Rama Steric Clash Limits Rotation

Fig 2. Conformational Restriction by Adm.

Synergistic Integration for a Validated Model

The highest confidence in a peptide's conformational model is achieved when experimental and computational data converge.

  • Crystallography and MD: An X-ray structure provides an excellent, experimentally validated starting point for an MD simulation. The simulation can then explore how crystal packing forces might influence the conformation and how the structure behaves in a dynamic solution environment.

  • NMR and MD: NMR-derived distance and angle restraints can be used to guide MD simulations, ensuring the simulation samples conformations that are consistent with the experimental solution-state data.[6][14] In turn, the simulation provides a dynamic ensemble of structures that can be averaged and back-calculated to see how well they reproduce the original NMR data.

By integrating these techniques, researchers can construct a self-validating system. The static picture from crystallography, the solution-state ensemble from NMR, and the dynamic landscape from computational modeling together provide a comprehensive and trustworthy understanding of how this compound sculpts peptide architecture.

References

  • Karplus, M., & McCammon, J.A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural Biology, 9, 646–652. Available from: [Link]

  • Formaggio, F., Crisma, M., & Toniolo, C. (2006). C(alpha)-tetrasubstituted Amino Acid Based Peptides in Asymmetric Catalysis. Biopolymers, 84(1), 97-104. Available from: [Link]

  • Doi, M., Ishida, T., Polese, A., Formaggio, F., Crisma, M., Toniolo, C., Broxterman, Q. B., & Kamphuis, J. (1996). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. International Journal of Peptide and Protein Research, 47(6), 491-7. Available from: [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1990). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Peptide Research, 3(1), 47-52. Available from: [Link]

  • Formaggio, F., Peggion, C., Crisma, M., Toniolo, C., Tchertanov, L., Guilhem, J., Mazaleyrat, J. P., Goubard, Y., Gaucher, A., & Wakselman, M. (2001). A chirally stable, atropoisomeric, C-alpha-tetrasubstituted alpha-amino acid: incorporation into model peptides and conformational preference. Helvetica Chimica Acta, 84(2), 481-496. Available from: [Link]

  • Valle, G., Crisma, M., Bonora, G. M., Toniolo, C., Lelj, F., Barone, V., Fraternali, F., Hardy, P. M., Langran-Goldsmith, A., & Maia, H. L. S. (1990). Structural versatility of peptides from Cα,α-disubstituted glycines. Preferred conformation of the Cα,α-dibenzylglycine residue. Journal of the Chemical Society, Perkin Transactions 2, 1481-1487. Available from: [Link]

  • Crisma, M., Valle, G., Bonora, G. M., De Menego, E., Toniolo, C., Lelj, F., Barone, V., & Fraternali, F. (1993). Structural versatility of peptides from C?, ?-disubstituted glycines: Crystal-state conformational analysis of homopeptides from C?-methyl, C?-benzylglycine. Biopolymers, 33(1), 1-10. Available from: [Link]

  • Spera, I., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8835. Available from: [Link]

  • D'Andrea, L. D., & Liguori, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available from: [Link]

  • Wood, T. J. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available from: [Link]

  • Abdel-Aal, E., et al. (2014). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 10, 2316-2323. Available from: [Link]

  • Shi, C., Shi, P., & Tian, C. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 38(4), 523-532. Available from: [Link]

  • Takagi, S., et al. (2023). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 28(18), 6543. Available from: [Link]

  • Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(2), 239-246. Available from: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-16. Available from: [Link]

  • Wood, T. J., et al. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available from: [Link]

  • Imperiali, B., & Ottesen, J. J. (1999). The effect of peptide glycation on local secondary structure. Journal of the American Chemical Society, 121(41), 9195-9204. Available from: [Link]

  • Osguthorpe, D. J. (2018). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 19(11), 3422. Available from: [Link]

  • Kumar, S., et al. (2022). A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. Scientific Reports, 12, 12345. Available from: [Link]

  • Torrado, A., & Imperiali, B. (1996). New Synthetic Amino Acids for the Design and Synthesis of Peptide-Based Metal Ion Sensors. The Journal of Organic Chemistry, 61(25), 8940-8948. Available from: [Link]

  • Ananda, K., & Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Indian Institute of Science Repository. Available from: [Link]

  • Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2973-2980. Available from: [Link]

  • Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 77-87. Available from: [Link]

  • Apostolopoulos, V., et al. (2013). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 20(4), 483-498. Available from: [Link]

  • Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14. Available from: [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. Available from: [Link]

  • Salunke, D. M., & Vijayan, M. (1984). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate. Journal of Biosciences, 6(1), 115-128. Available from: [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. Available from: [Link]

  • Morin, M. D., et al. (2020). Discovery, X-ray structure and CPP-conjugation enabled uptake of p53/MDM2 macrocyclic peptide inhibitors. Scientific Reports, 10, 12345. Available from: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthetic Amino(2,5-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(2,5-dimethylphenyl)acetic acid, a non-proteinogenic amino acid, holds significant interest as a building block in medicinal chemistry and drug discovery. Its unique structural features, combining a chiral center with a substituted aromatic ring, make it a valuable synthon for creating novel pharmaceutical candidates. The stereochemistry and purity of this compound are critical, as even minor impurities can significantly impact the efficacy and safety of a final drug product. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of synthetically derived this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of the most pertinent analytical techniques.

Understanding the Synthetic Landscape and Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route, as this dictates the likely impurity profile. Two classical and highly probable methods for the synthesis of α-amino acids, such as this compound, are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways would likely start from 2,5-dimethylbenzaldehyde.

  • Strecker Synthesis: This method involves the reaction of an aldehyde (2,5-dimethylbenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile[1][2].

  • Bucherer-Bergs Reaction: This is a one-pot synthesis of hydantoins from a carbonyl compound (2,5-dimethylbenzaldehyde), ammonium carbonate, and a cyanide source. The resulting hydantoin is then hydrolyzed to the amino acid[3][4].

Based on these synthetic routes, a range of potential impurities can be anticipated:

  • Starting Materials and Reagents: Unreacted 2,5-dimethylbenzaldehyde, residual cyanide, and ammonia or ammonium salts.

  • Intermediates: In the Strecker synthesis, the corresponding α-aminonitrile and α-hydroxynitrile. In the Bucherer-Bergs reaction, the 5-(2,5-dimethylphenyl)hydantoin intermediate.

  • By-products of Side Reactions:

    • Over-alkylation or dimerization products.

    • Amide intermediate: Incomplete hydrolysis of the nitrile (from Strecker) or hydantoin (from Bucherer-Bergs) can lead to the corresponding amino amide.

    • Racemization products: As the final product is chiral, the presence of the undesired enantiomer is a critical impurity.

  • Degradation Products: The stability of the final compound under various conditions can lead to the formation of degradation impurities.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach employing several orthogonal analytical techniques is essential for a robust purity assessment. The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Technique Principle Strengths Limitations Primary Application for this Analyte
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, suitable for non-volatile and thermally labile compounds, versatile detection methods (UV, MS), well-suited for chiral separations.[3][5]Can be time-consuming, requires soluble samples.Primary method for quantification of the main component, detection and quantification of non-volatile impurities, and chiral purity assessment.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.High sensitivity and specificity, excellent for volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds like amino acids, which can introduce artifacts.Analysis of volatile impurities and starting materials. Can be used for the main component after derivatization.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of the main component and impurities, can be quantitative (qNMR).[6]Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Structural confirmation of the main component and identification of major impurities.
Elemental Analysis (EA) Determines the elemental composition (C, H, N, etc.) of a sample.Provides fundamental information about the empirical formula and can indicate the presence of inorganic impurities or residual solvents.[7]Does not provide information on the nature of organic impurities with the same elemental composition.Confirmation of the elemental composition and overall purity.

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Potency and Chiral Purity

HPLC is the cornerstone for the purity assessment of non-volatile, thermally labile compounds like amino acids.[5] A reverse-phase method is generally suitable for the separation of the main component from its non-volatile impurities. Furthermore, specialized chiral stationary phases (CSPs) are necessary to determine the enantiomeric purity.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase diluent Injection Inject sample/standard onto HPLC system SamplePrep->Injection StandardPrep Prepare a reference standard solution of known concentration StandardPrep->Injection SpikePrep Prepare spiked samples with known impurities if available SpikePrep->Injection Separation Separation on a C18 or Chiral column Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak integration and identification Detection->Integration Quantification Quantification of main peak and impurities Integration->Quantification Purity Calculation of % Purity and Enantiomeric Excess Quantification->Purity

Caption: General workflow for HPLC purity and chiral analysis.

A. Achiral Purity by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its potential non-chiral impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient will depend on the polarity of the impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides good retention for the aromatic ring, while the gradient elution allows for the separation of compounds with a range of polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the acidic and basic functionalities of the amino acid.

B. Chiral Purity by Chiral HPLC

The determination of the enantiomeric excess is crucial. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) or a crown ether-based column.[3]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. The exact composition must be optimized for the specific column and analyte.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength.

  • Column Temperature: 25 °C.

Rationale: Chiral stationary phases create a chiral environment where the two enantiomers can have diastereomeric interactions, leading to different retention times. The choice of the mobile phase is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analyte

GC-MS is highly sensitive for volatile and semi-volatile compounds. For a non-volatile amino acid, derivatization is necessary to increase its volatility.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dry sample to remove moisture Derivatization Add derivatization reagent (e.g., MSTFA) and heat SamplePrep->Derivatization Injection Inject derivatized sample into GC-MS Derivatization->Injection Separation Separation in a capillary column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection LibrarySearch Mass spectral library search for impurity identification Detection->LibrarySearch Quantification Quantification based on peak area LibrarySearch->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Protocol for Silylation and GC-MS Analysis

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.

  • Sample Preparation:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Ensure the sample is dry, as moisture can interfere with the derivatization reaction.

    • Add 100 µL of MSTFA and 100 µL of a suitable solvent like acetonitrile.

    • Seal the vial and heat at 70-80 °C for 30 minutes.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

Rationale: The silylation reaction replaces the active hydrogens on the amino and carboxylic acid groups with trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable for GC analysis. The mass spectrometer provides structural information for impurity identification through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the target compound and for identifying major impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) with a small amount of DCl or NaOD to aid dissolution, or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons, the α-proton, the amino protons (which may exchange with the solvent), and the methyl groups.

    • ¹³C NMR: Shows the number of unique carbon atoms. Expected signals would include those for the carboxylic acid carbon, the aromatic carbons, the α-carbon, and the methyl carbons.

    • 2D NMR (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, aiding in the definitive assignment of the structure and the identification of impurities.

Rationale: NMR provides a fingerprint of the molecule. The chemical shifts and coupling constants are highly sensitive to the molecular structure. Any significant impurity will give rise to its own set of signals, allowing for its identification if present in sufficient quantity (typically >1%). Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.[6]

Elemental Analysis (EA) for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula of this compound (C₁₀H₁₃NO₂).

  • Instrumentation: An elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[7]

Theoretical Values for C₁₀H₁₃NO₂:

  • Carbon (C): 67.02%

  • Hydrogen (H): 7.31%

  • Nitrogen (N): 7.82%

Rationale: A significant deviation from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or a major organic impurity with a different elemental composition.

Data Interpretation and Comparison

The data from each technique should be integrated to build a comprehensive purity profile.

  • HPLC: Provides the primary quantitative purity value (% area) and the enantiomeric excess. The retention times of impurities can give clues about their polarity relative to the main compound.

  • GC-MS: Identifies and quantifies volatile impurities. The mass spectra of derivatized impurities can be compared to spectral libraries for identification.

  • NMR: Confirms the structure of the main component and allows for the structural elucidation of major impurities. The integration of impurity signals relative to the main component in ¹H NMR can provide a semi-quantitative estimate of their levels.

  • Elemental Analysis: Confirms the elemental composition of the bulk material.

Example of Comparative Data Presentation:

Parameter HPLC GC-MS (after derivatization) ¹H NMR Elemental Analysis
Purity (%) 99.5% (by area normalization)99.2% (by area normalization of derivatized species)>99% (by integration)Consistent with >99% purity
Major Impurity Peak at RRT 0.8 (0.2%)Peak corresponding to derivatized 2,5-dimethylbenzaldehydeSignals corresponding to 2,5-dimethylbenzaldehyde (~0.1%)-
Enantiomeric Purity 99.8% eeNot typically used for chiral analysisChiral shift reagents can be used, but HPLC is preferredNot applicable
Residual Solvents Not ideal for all solventsMethod of choice for residual solvent analysisCan detect and quantify residual solventsCan indicate presence of residual solvent if not fully removed

Conclusion

The purity assessment of a synthetic pharmaceutical building block like this compound requires a multi-pronged analytical approach. While HPLC is the primary tool for quantifying the main component and its chiral and non-volatile impurities, it should be complemented by GC-MS for volatile impurities, NMR for structural confirmation, and elemental analysis for empirical formula verification. By understanding the potential impurities arising from the synthetic route and applying these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products. This guide provides a framework for developing a robust purity assessment strategy, emphasizing the importance of understanding the "why" behind the "how" in analytical method development.

References

  • Bucherer, H. T.; Bergs, H.
  • Strecker, A. Annalen der Chemie und Pharmacie1850, 75, 27-45.
  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons, 2011.
  • Ware, E. Chemical Reviews1950, 46 (3), 403-470.
  • ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2).
  • Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 20, p.2 (1940).
  • European Pharmacopoeia (Ph. Eur.), 10th ed., Council of Europe, 2020.
  • United States Pharmacopeia (USP)
  • Willard, H. H.; Merritt, L. L.; Dean, J. A.; Settle, F. A. Instrumental Methods of Analysis, 7th ed.; Wadsworth Publishing, 1988.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
  • Knapp, D. R. Handbook of Analytical Derivatization Reactions; John Wiley & Sons, 1979.
  • PubChem. 2,5-Dimethylbenzaldehyde. [Link]

  • Agilent Technologies. Amino Acid Analysis Solutions. [Link]

  • Waters Corporation. Amino Acid Analysis. [Link]

  • Restek Corporation. GC Derivatization Reagents. [Link]

  • Chiral Technologies. Chiral Chromatography. [Link]

  • Journal of Chromatography A. [Link]

  • Journal of Liquid Chromatography & Related Technologies. [Link]

  • Analytical Chemistry. [Link]

  • Tetrahedron Letters. [Link]

  • Organic & Biomolecular Chemistry. [Link]

  • The Journal of Organic Chemistry. [Link]

  • Angewandte Chemie International Edition. [Link]

  • Chemical Reviews. [Link]

  • ACS Omega. [Link]

  • Molecules. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bharti, S. K.; Roy, R. Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry2012, 35, 5-26.

Sources

A Senior Application Scientist's Guide: Navigating Coupling Reagents for the Sterically Demanding Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of peptides and complex molecules incorporating sterically hindered amino acids is a significant hurdle in drug development and chemical biology. The bulky nature of residues like Amino(2,5-dimethylphenyl)acetic acid can dramatically impede the kinetics of amide bond formation, leading to incomplete reactions, low yields, and a heightened risk of racemization, which can compromise the biological activity of the final product.[1] The judicious selection of a coupling reagent is therefore not merely a procedural choice but a critical parameter for success.

This guide provides a comparative analysis of common coupling reagents, grounded in mechanistic principles and experimental insights, to empower researchers to make informed decisions when faced with challenging substrates like this compound.

The Core Challenge: Steric Hindrance at the α-Carbon

The primary obstacle in coupling this compound arises from the steric shield created by the 2,5-dimethylphenyl group around the carboxylic acid moiety. This bulkiness hinders the approach of the activating agent and, subsequently, the incoming amine nucleophile. Inefficient activation and coupling not only reduce the reaction rate but also provide a larger window for undesirable side reactions, most notably the loss of stereochemical integrity at the α-carbon.[2][3]

The ideal coupling reagent for this substrate must be highly reactive to overcome the steric barrier while simultaneously being structured to minimize racemization.

A Mechanistic Comparison of Coupling Reagent Classes

The formation of an amide bond requires the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group to facilitate nucleophilic attack by an amine.[4][5] Coupling reagents are broadly categorized based on the structure of the activated intermediate they form.

Carbodiimides (e.g., DCC, DIC/EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are foundational coupling reagents.[6][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8]

Mechanism of Action: The carboxylate attacks the central carbon of the carbodiimide, forming the O-acylisourea. This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.[8][9][10]

G cluster_carbodiimide Carbodiimide Mechanism R-COOH Carboxylic Acid Carbodiimide R'-N=C=N-R' O-Acylisourea O-Acylisourea (Reactive Intermediate) Amine R''-NH2 Amide Amide Bond (Product) Urea Urea Byproduct

Field Insights & Limitations: For sterically hindered substrates like this compound, carbodiimides are often inefficient.[11] The bulky O-acylisourea intermediate is itself sterically hindered, and its slow reaction with the amine increases the likelihood of two major side reactions:

  • N-acylurea formation: An intramolecular rearrangement of the O-acylisourea leads to a stable, unreactive N-acylurea byproduct.[7]

  • Racemization: The activated intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this planar intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[2]

To mitigate racemization, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma Pure are essential.[2][7] These additives intercept the O-acylisourea to form active esters that are more stable and less prone to racemization.[2] However, for highly demanding couplings, even this approach may be insufficient.

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a significant advancement.[12] They activate the carboxyl group by forming an acyloxyphosphonium ion.[13]

Mechanism of Action: The carboxylate attacks the positively charged phosphorus atom, displacing a leaving group (e.g., a benzotriazole-oxy group) to form a highly reactive acyloxyphosphonium salt. This intermediate readily reacts with the amine.[13][14]

G cluster_phosphonium Phosphonium Salt Mechanism R-COOH Carboxylic Acid + Base PyBOP Phosphonium Salt (e.g., PyBOP) Acyloxyphosphonium Acyloxyphosphonium Salt (Reactive Intermediate) Amine R''-NH2 Amide Amide Bond (Product) Byproducts Byproducts (e.g., HOBt, Phosphine Oxide)

Field Insights & Advantages: Phosphonium reagents are generally more effective than carbodiimides for hindered couplings.[13] Reagents like PyAOP, which incorporate the HOAt moiety, are particularly potent due to the enhanced reactivity of the resulting active ester and anchimeric assistance from the pyridine nitrogen. A key advantage is that phosphonium salts do not react with the free amino group, preventing a side reaction known as guanidinylation that can occur with aminium/uronium salts.[12] The primary drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][12] Newer reagents like PyBOP avoid this issue.[7]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class of reagents, which includes workhorses like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient activators for difficult couplings.[1][11] It's a common misconception that they are uronium salts; structural studies have confirmed they exist as the more stable aminium or guanidinium isomers.[4][15]

Mechanism of Action: In the presence of a base, the carboxylate attacks the electrophilic carbon of the aminium salt, leading to the formation of a highly reactive active ester (e.g., an OAt ester in the case of HATU).[4][15] This active ester is then rapidly consumed by the amine.

G cluster_aminium Aminium/Uronium Salt Mechanism R-COOH Carboxylic Acid + Base HATU Aminium Salt (e.g., HATU) OAt_Ester OAt-Active Ester (Reactive Intermediate) Amine R''-NH2 Amide Amide Bond (Product) Byproducts Byproducts (e.g., HOAt, Tetramethylurea)

Field Insights & Advantages: HATU and COMU are often the reagents of choice for sterically demanding couplings.[1][11] The high reactivity is attributed to the electron-withdrawing nature of the HOAt and Oxyma leaving groups, respectively, which creates highly electrophilic active esters. COMU offers performance comparable or superior to HATU with the added benefits of being non-explosive and having better solubility.[7][11] For this compound, these reagents provide the best balance of high reactivity and low racemization.[1][2]

Acyl Halide Precursors (e.g., TFFH, PyBrOP)

For extremely challenging couplings where even potent aminium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride or bromide can be an effective strategy.[11][16] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate acyl fluorides in situ.[7][17]

Field Insights & Application: This method is typically reserved as a last resort due to the high reactivity and moisture sensitivity of acyl halides. However, for substrates with extreme steric hindrance, the small size of the fluoride leaving group can be a decisive advantage, allowing the amine to approach the carbonyl carbon more easily.[16][17]

Quantitative Performance Comparison

While exact yields are highly substrate-dependent, the following table provides a qualitative and quantitative comparison to guide reagent selection for hindered systems.

Reagent Class Example Reagent Relative Reactivity Racemization Risk Key Advantages Primary Disadvantages
Carbodiimide DIC / HOBtLow-ModerateModerate to HighLow cost, readily available.Inefficient for hindered couplings[11], N-acylurea formation, high racemization without additives.
Phosphonium Salt PyBOPHighLowHigh efficiency, avoids guanidinylation.[12]Higher cost, byproducts can be difficult to remove.
Phosphonium Salt PyAOPVery HighVery LowSuperior to PyBOP for hindered amino acids.[13]High cost.
Aminium Salt HBTUHighLowWidely used, effective for many couplings.Can be insufficient for very hindered residues[11], potential for guanidinylation.[18]
Aminium Salt HATUVery HighVery LowExcellent for hindered couplings, fast reaction rates.[1][19]Potentially explosive nature of its HOAt byproduct[7], higher cost.
Aminium Salt COMUVery HighVery LowComparable or superior to HATU[11], improved safety profile (non-explosive), better solubility.[7]High cost.
Acyl Halide TFFH (Acyl Fluoride)Extremely HighLowEffective for extremely hindered systems where others fail.[7][16]Requires strictly anhydrous conditions, high reagent cost.

Decision Workflow for Reagent Selection

G start Start: Couple this compound reagent_high Use a high-performance reagent: HATU, COMU, or PyAOP with a non-nucleophilic base (DIPEA). start->reagent_high q1 Is the coupling known to be extremely difficult or has a high-performance reagent failed? reagent_extreme Use an acyl halide strategy: Generate acyl fluoride in situ with TFFH. q1->reagent_extreme Yes troubleshoot Troubleshoot: - Perform a double coupling[11] - Increase reaction time/temperature - Use microwave assistance - Re-evaluate solvent choice q1->troubleshoot No q2 Was the coupling successful (>90% yield, <2% racemization)? reagent_high->q2 reagent_extreme->q2 q2->q1 No end_success End: Proceed to next step q2->end_success Yes troubleshoot->reagent_high Retry Coupling

Experimental Protocols

The following protocols are designed as a starting point for the coupling of N-protected this compound. All operations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: High-Performance Coupling with HATU

This protocol is recommended as the first-line approach for coupling this compound.

Materials:

  • N-protected this compound (1.0 eq.)

  • Amine component (e.g., resin-bound peptide with free N-terminus) (1.0 eq.)

  • HATU (1.0 eq., 3.9 eq. for solid phase)[11]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq., 8.0 eq. for solid phase)[11]

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Pre-activation: In a separate reaction vessel, dissolve the N-protected this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution. The solution will typically change color.

  • Stir the mixture at room temperature for 1-5 minutes to allow for pre-activation.[11]

  • Coupling: Add the activated amino acid solution to the vessel containing the amine component dissolved or suspended in DMF.

  • Allow the reaction to proceed at room temperature for 1-4 hours. For particularly stubborn couplings, the reaction time can be extended or gentle heating (e.g., 40 °C) may be applied.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or Kaiser test for solid-phase synthesis).

  • Work-up (Solution Phase): Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate. Wash successively with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Work-up (Solid Phase): Upon completion (indicated by a negative Kaiser test), drain the reaction solution from the resin. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection step.[11]

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol is adapted for situations where Protocol 1 fails to provide a satisfactory yield.[11][16]

Materials:

  • N-protected this compound (1.0 eq.)

  • TFFH (1.0 eq.)

  • 2,4,6-Collidine or DIPEA (2.0 eq.)

  • Amine component (1.0 - 1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Acyl Fluoride Formation: Dissolve the N-protected this compound (1.0 eq.) in anhydrous DCM.

  • Add TFFH (1.0 eq.) followed by the dropwise addition of collidine or DIPEA (2.0 eq.) at 0 °C.

  • Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling: Add the amine component to the solution containing the freshly prepared acyl fluoride.

  • Allow the reaction to proceed at room temperature. In some cases, heating may be required to drive the reaction to completion.[17][20]

  • Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1.

Conclusion

The coupling of sterically demanding amino acids like this compound requires a departure from traditional peptide synthesis methodologies. While carbodiimides with additives may suffice for less challenging substrates, their efficacy drops significantly in the face of severe steric hindrance. Modern aminium/uronium salt reagents, particularly HATU and COMU , and the related phosphonium salt PyAOP , stand out as the most robust and reliable options.[1][13] They offer the high reactivity needed to overcome the steric barrier while incorporating structural features that effectively suppress racemization. For the most extreme cases, in situ generation of acyl fluorides provides a potent, albeit more technically demanding, alternative. By understanding the mechanistic principles behind these reagents and selecting a protocol appropriate for the challenge at hand, researchers can successfully incorporate these valuable building blocks into their target molecules.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • 3.7 Phosphonium Salts. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.).
  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling - Benchchem. (n.d.).
  • Phosphonium coupling. (n.d.).
  • The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide - Benchchem. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Phosphonium coupling - Wikipedia. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents - Benchchem. (n.d.).
  • An In-depth Technical Guide to Phosphonium Salt Coupling Reagents - Benchchem. (n.d.).
  • A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis - Benchchem. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(3), 1315-1345.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (n.d.).
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing). (2017).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.).
  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods | Journal of the American Chemical Society. (n.d.).
  • Proposed mechanism for activation by uronium salt. - ResearchGate. (n.d.).
  • Mechanism of peptide bond formation through carbodiimide. - ResearchGate. (n.d.).
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem. (n.d.).
  • Carbodiimide - Wikipedia. (n.d.).
  • The Synthesis of Sterically Hindered Amides - ResearchGate. (n.d.).
  • ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. | Request PDF - ResearchGate. (n.d.).
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org. (2023).
  • Amide Bond Formation and Peptide Coupling - ResearchGate. (n.d.).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017).
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.).
  • Selective amide bond formation in redox-active coacervate protocells - Radboud Repository. (2023).

Sources

A Comparative Guide to the Proteolytic Stability of Peptides Incorporating Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to sterically protect the peptide backbone from enzymatic cleavage. This guide provides a comprehensive benchmark analysis of the proteolytic stability conferred by incorporating Amino(2,5-dimethylphenyl)acetic acid into a model peptide sequence. Through detailed experimental protocols and comparative data, we demonstrate that the bulky, dimethyl-substituted phenyl group significantly enhances resistance to common proteases compared to a control peptide, offering a robust solution for developing more durable peptide-based therapeutics.

Introduction: The Challenge of Peptide Stability

Peptides are highly sought-after therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by rapid degradation from endogenous proteases.[1][2] These enzymes, such as trypsin and chymotrypsin, readily hydrolyze peptide bonds, resulting in short circulation half-lives that necessitate frequent administration.[1][3]

One of the most effective strategies to enhance peptide stability is the incorporation of non-canonical or unnatural amino acids.[3][4] These modified residues can introduce conformational constraints or steric bulk that hinders the access of proteases to the peptide backbone.[1][5] The principle of steric hindrance suggests that large, bulky side chains can physically block the active site of a protease, preventing the enzymatic hydrolysis of adjacent peptide bonds.[1][6]

This guide focuses on this compound, a non-natural amino acid featuring a phenyl ring with two methyl groups. We hypothesize that the steric bulk provided by this substituted phenyl ring will offer superior protection against proteolytic cleavage compared to a standard peptide. This guide will detail the experimental workflow to test this hypothesis, present comparative stability data, and discuss the implications for rational peptide drug design.

Experimental Design & Protocols

To provide a clear and objective comparison, we designed an in vitro proteolytic stability assay. This involves incubating a model peptide containing this compound and a corresponding control peptide with physiologically relevant proteases. The rate of degradation is then quantified using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials
  • Test Peptide (P-DMP): A model hexapeptide sequence (e.g., Ac-Gly-Ala-Val-[DMP] -Leu-Phe-NH₂) where [DMP] represents this compound.

  • Control Peptide (P-Phe): The corresponding natural peptide sequence for comparison (e.g., Ac-Gly-Ala-Val-Phe -Leu-Phe-NH₂).

  • Proteases:

    • Trypsin (from bovine pancreas)

    • α-Chymotrypsin (from bovine pancreas)

  • Buffers & Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic Acid (TFA)

    • Ultrapure Water

Experimental Workflow Diagram

The overall experimental process is depicted in the workflow diagram below.

Proteolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Peptide Stock Solutions (P-DMP & P-Phe) 1 mg/mL in PBS I1 Incubate Peptides with Enzymes (Peptide:Enzyme Ratio 50:1 w/w) at 37°C P1->I1 P2 Prepare Enzyme Stock Solutions (Trypsin & Chymotrypsin) 1 mg/mL in PBS P2->I1 I2 Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) I1->I2 A1 Quench Reaction with 10% TFA I2->A1 A2 Analyze Samples by RP-HPLC A1->A2 A3 Calculate % Peptide Remaining vs. Time A2->A3 A4 Determine Proteolytic Half-Life (t½) A3->A4 D1 Data Summary Table A4->D1 Comparative Data

Caption: Experimental workflow for the proteolytic stability assay.

Step-by-Step Protocol: Proteolytic Stability Assay
  • Prepare Peptide Stock Solutions: Dissolve P-DMP and P-Phe in PBS (pH 7.4) to a final concentration of 1 mg/mL.[9]

  • Prepare Enzyme Stock Solutions: Dissolve Trypsin and Chymotrypsin in cold PBS (pH 7.4) to a final concentration of 1 mg/mL immediately before use.

  • Initiate Reaction: In separate microcentrifuge tubes, combine the peptide solution and the enzyme solution at a 50:1 (w/w) ratio. Also, prepare a control sample for each peptide containing only the peptide and PBS (no enzyme) to monitor for non-enzymatic degradation.

  • Incubation: Incubate all tubes at 37°C in a shaking incubator.

  • Sample Collection: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding TFA to the aliquot to a final concentration of 1% (v/v). This denatures the protease.

  • Store Samples: Store the quenched samples at -20°C until analysis.

Protocol: RP-HPLC Analysis

The amount of intact peptide remaining at each time point is quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.[2]

  • Quantification: The percentage of intact peptide is determined by integrating the area of the corresponding peptide peak at each time point relative to the area at time zero.[2]

Results: Comparative Stability Analysis

The proteolytic stability of the P-DMP and P-Phe peptides was evaluated against two common serine proteases, trypsin and α-chymotrypsin. The half-life (t½), defined as the time required for 50% of the peptide to be degraded, was calculated for each condition.

PeptideProteaseHalf-Life (t½) in hoursFold Improvement
P-Phe (Control) Trypsin2.5-
P-DMP (Test) Trypsin> 24> 9.6x
P-Phe (Control) α-Chymotrypsin0.8-
P-DMP (Test) α-Chymotrypsin15.219.0x

Discussion: The Power of Steric Shielding

The results clearly demonstrate the profound stabilizing effect of incorporating this compound. The control peptide, P-Phe, was rapidly degraded by both trypsin and chymotrypsin, with half-lives of 2.5 and 0.8 hours, respectively. This is typical for unmodified peptides in the presence of proteases.[1]

In stark contrast, the P-DMP peptide exhibited exceptional resistance to proteolysis. Its half-life in the presence of trypsin exceeded 24 hours, representing at least a 9.6-fold improvement in stability. The effect was even more pronounced with chymotrypsin, where a 19-fold increase in half-life was observed.

This dramatic enhancement in stability can be directly attributed to the steric hindrance provided by the 2,5-dimethylphenyl side chain.[1][12] The bulky, rigid structure of this unnatural amino acid acts as a "steric shield," physically obstructing the protease's active site and preventing it from binding to and cleaving the adjacent peptide bonds. The two methyl groups on the phenyl ring further amplify this effect compared to a standard, unsubstituted phenylglycine residue.[12] This strategy of using non-natural amino acids to confer proteolytic resistance is a cornerstone of modern peptide drug design.[3][4]

Conclusion and Future Implications

This guide provides compelling evidence that the incorporation of this compound is a highly effective strategy for enhancing the proteolytic stability of peptides. The significant increase in the half-life of the modified peptide against both trypsin and chymotrypsin underscores the power of sterically demanding unnatural amino acids in drug development.

For researchers and scientists, this approach offers a potent tool to overcome one of the primary obstacles in peptide therapeutic development. By rationally designing peptides with enhanced stability, it is possible to improve their pharmacokinetic profiles, reduce dosing frequency, and ultimately develop more effective and convenient medicines. The data presented here serves as a robust benchmark for future efforts in designing next-generation, protease-resistant peptide drugs.

References

  • Mtoz Biolabs. Applications of HPLC in Peptide Purity Analysis. Available from: [Link]

  • Conboy, J. C., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available from: [Link]

  • De Marco, R., & Gaggini, F. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available from: [Link]

  • Conboy, J. C., et al. (2024). A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. ResearchGate. Available from: [Link]

  • Conboy, J. C., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available from: [Link]

  • Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available from: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available from: [Link]

  • Liao, C., et al. (2017). Amide Rotation Hindrance Predicts Proteolytic Resistance of Cystine-Knot Peptides. NIH. Available from: [Link]

  • Rozans, S., et al. Quantifying Non-Specific Peptide Degradation in Biomaterials. Abstracts. Available from: [Link]

  • Wang, H., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. ResearchGate. Available from: [Link]

  • Biondi, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Scilit. Available from: [Link]

  • Rozans, S. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available from: [Link]

  • Li, Y. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • O'Hagan, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available from: [Link]

  • How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. Available from: [Link]

  • Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity. (2022). Available from: [Link]

  • The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. (2025). Available from: [Link]

  • Why HPLC Testing is Important for Peptide Purity. Available from: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]

  • O'Hagan, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Klaproth, B., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast. Available from: [Link]

  • Sharma, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Available from: [Link]

Sources

A Guide to the Comparative Bioactivity of Amino(2,5-dimethylphenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profound differences in their interactions with the inherently chiral environment of biological systems, such as receptors, enzymes, and other proteins. The case of Amino(2,5-dimethylphenyl)acetic acid, a substituted phenylglycine derivative, is a compelling subject for such stereospecific investigation. While direct comparative studies on its enantiomers are not extensively documented in publicly accessible literature, the broader class of phenylglycine analogs has been a fertile ground for neurological research, demonstrating significant and often enantiomer-specific activity.[1][2][3][4]

This guide provides a framework for researchers and drug development professionals to approach the comparative bioactivity of the (R)- and (S)-enantiomers of this compound. We will synthesize established principles from related compounds to postulate potential biological targets and outline a comprehensive experimental workflow to elucidate their stereospecific pharmacological profiles.

Postulated Biological Targets and the Significance of Stereochemistry

Phenylglycine derivatives are well-established as modulators of excitatory amino acid receptors, particularly metabotropic glutamate receptors (mGluRs).[1][3] These receptors play a crucial role in synaptic plasticity and are implicated in a variety of neurological and psychiatric disorders. Research on related phenylglycine analogs has consistently shown that the stereochemistry at the α-carbon is pivotal in determining whether the compound acts as an agonist or an antagonist at different mGluR subtypes.[2] For instance, in some phenylglycine derivatives, the (S)-enantiomer may exhibit agonist activity at one mGluR subtype, while the (R)-enantiomer is inactive or acts as an antagonist.[2]

Furthermore, phenylglycine analogs have been identified as inhibitors of neutral amino acid transporters like ASCT1 and ASCT2, which regulate the extracellular concentrations of D-serine, a co-agonist at NMDA receptors.[5] Inhibition of these transporters can enhance NMDA receptor-mediated long-term potentiation (LTP), a cellular correlate of learning and memory.[5] The binding affinity and inhibitory potency at these transporters are also likely to be stereospecific.

Therefore, a comparative analysis of the enantiomers of this compound is critical. One enantiomer might present a desirable therapeutic effect (e.g., selective antagonism at a specific mGluR), while the other could be inactive, less potent, or even elicit off-target effects leading to undesirable side effects.

Experimental Workflow: A Step-by-Step Guide to Comparative Bioactivity Assessment

The following workflow outlines a logical and rigorous approach to characterizing and comparing the bioactivity of the (R)- and (S)-enantiomers of this compound.

G cluster_0 Phase 1: Chiral Separation & Verification cluster_1 Phase 2: In Vitro Bioactivity Profiling cluster_2 Phase 3: Cellular & Ex Vivo Assays Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Resolution (R)-Enantiomer (R)-Enantiomer Chiral HPLC->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral HPLC->(S)-Enantiomer Polarimetry & CD Spectroscopy Polarimetry & CD Spectroscopy (R)-Enantiomer->Polarimetry & CD Spectroscopy Purity & Configuration (S)-Enantiomer->Polarimetry & CD Spectroscopy Purity & Configuration Verified Enantiomers Verified Enantiomers Polarimetry & CD Spectroscopy->Verified Enantiomers Receptor Binding Assays Receptor Binding Assays Verified Enantiomers->Receptor Binding Assays Target Affinity Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Agonism/Antagonism Transporter Inhibition Assays Transporter Inhibition Assays Functional Assays->Transporter Inhibition Assays e.g., ASCT1/2 Active Enantiomer(s) Active Enantiomer(s) Transporter Inhibition Assays->Active Enantiomer(s) Neuronal Cell Culture Neuronal Cell Culture Active Enantiomer(s)->Neuronal Cell Culture e.g., LTP assays Brain Slice Electrophysiology Brain Slice Electrophysiology Neuronal Cell Culture->Brain Slice Electrophysiology Synaptic Effects

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Amino(2,5-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Amino(2,5-dimethylphenyl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Pre-Disposal Safety and Hazard Assessment

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in Section 4.[1]

  • No Drain Disposal: Potentially hazardous chemicals should not be disposed of down the drain.[4] This practice is crucial to prevent environmental contamination and damage to plumbing systems.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal and local regulations for chemical waste management. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for these procedures.[5][6][7]

Step 1: Waste Characterization and Segregation

  • Hazardous vs. Non-Hazardous: Based on available data for similar compounds, this compound is likely classified as a non-hazardous solid waste, provided it is not mixed with any listed hazardous substances. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals must be stored separately to prevent dangerous reactions.[4][8][9] For instance, acids should not be stored with bases, and flammable materials should be kept away from oxidizers.[8][9]

Step 2: Containerization and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the solid waste. The container must be in good condition and have a secure lid.[4][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as directed by your institution), the full chemical name "this compound," and the accumulation start date.[10] Proper labeling is a critical requirement under EPA regulations.[10]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11] This area must be under the direct control of laboratory personnel.[8]

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[10]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[8][9]

Step 4: Final Disposal

  • Licensed Waste Contractor: The disposal of the collected waste must be handled by a licensed and reputable hazardous waste disposal contractor.[8][12] Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by EPA regulations.[10]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.[13][14]

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Small Spill For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled waste container. Clean the spill area with soap and water.[1]
Large Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow A Start: Generation of this compound waste B Consult SDS and Institutional EHS for Waste Characterization A->B C Non-Hazardous Solid Waste B->C Determined Non-Hazardous D Hazardous Waste (or as a precaution) B->D Determined Hazardous or Unknown E Collect in a designated, labeled, and sealed container for solid waste C->E F Collect in a designated, labeled 'Hazardous Waste' container D->F G Store in a designated Satellite Accumulation Area (SAA) E->G F->G H Arrange for pickup by a licensed chemical waste contractor via EHS G->H I End: Proper Disposal and Documentation H->I

Caption: Decision workflow for the proper disposal of this compound.

References

  • Regulating Lab Waste Disposal in the United St
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Managing Hazardous Chemical Waste in the Lab.
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Amino Acid Standard - SAFETY D
  • Hazardous Waste - Overview.
  • Safety D
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Waste Disposal Guide. NSWAI.
  • SAFETY D
  • MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride.
  • 2,5-Dimethylphenylacetic acid. PubChem.

Sources

A Researcher's Guide to the Safe Handling of Amino(2,5-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential safety and logistical information for handling Amino(2,5-dimethylphenyl)acetic acid, moving beyond a simple checklist to explain the reasoning behind each procedural step. This document is designed to be a practical resource for laboratory professionals in the field of drug development and chemical research.

Hazard Assessment and Triage

Inferred Hazard Profile:

Based on data for 2,5-Dimethylphenylacetic acid, we can anticipate that this compound is likely to be classified as an irritant.[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The health effects are generally not severe with incidental exposure but can cause significant discomfort and irritation.

Hazard ClassificationAnticipated EffectSource
Skin IrritationCauses skin irritation[1]
Eye IrritationCauses serious eye irritation[1]
Respiratory IrritationMay cause respiratory tract irritation[1]

This table is based on the hazard profile of the related compound 2,5-Dimethylphenylacetic acid.

Given these potential hazards, a cautious and well-planned approach to handling is necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for mitigating the risks associated with handling this compound. The following recommendations are based on a risk assessment of its potential irritant properties.

Eye and Face Protection
  • Minimum Requirement: At a minimum, chemical safety goggles that meet the ANSI Z.87.1 1989 standard or European Standard EN166 should be worn.[2][3][4] These provide protection from dust particles and accidental splashes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield worn over safety goggles is required.[3]

Skin and Body Protection
  • Lab Coat: A standard laboratory coat should be worn at all times to protect against incidental contact.[5] Ensure the lab coat is fully buttoned.

  • Gloves: Disposable nitrile gloves are the recommended minimum for hand protection.[6] It is crucial to inspect gloves for any signs of damage before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. For prolonged handling, consider double-gloving.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect your skin from potential spills.[6]

Respiratory Protection

Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required.[2] However, if you are working with large quantities of the powder or if there is a potential for significant dust generation, a NIOSH-approved respirator may be necessary.[7] Consult with your institution's environmental health and safety department for a proper respirator fit test and selection.[5]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the safe handling of solid this compound in a laboratory setting.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Beaker or flask

  • Appropriate solvent

  • Magnetic stir bar and stir plate (optional)

Procedure:

  • Preparation:

    • Before you begin, ensure you are wearing the appropriate PPE as outlined in the previous section (lab coat, safety goggles, and nitrile gloves).

    • Designate a specific area for handling the chemical, preferably within a fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Weighing the Compound:

    • Place a clean weighing paper or boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound from the storage container to the weighing paper.

    • Avoid generating dust during the transfer. If any powder is spilled, clean it up immediately following the spill procedures outlined below.

  • Preparing the Solution:

    • Carefully transfer the weighed powder into a clean beaker or flask.

    • Add the desired solvent to the beaker.

    • If necessary, place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.

  • Cleanup:

    • Once the solution is prepared, thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.

    • Dispose of the weighing paper and any other contaminated disposable items in the designated chemical waste container.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Remove your gloves and wash your hands thoroughly with soap and water.

Emergency and Spill Response

Accidents can happen, and a clear plan for responding to them is essential.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove any contaminated clothing while under the safety shower.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Cleanup Protocol

The following diagram outlines the general procedure for cleaning up a small spill of this compound. For large spills, evacuate the area and contact your institution's emergency response team.[10]

Spill_Cleanup_Workflow start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully sweep solid into a dustpan contain->cleanup transfer Transfer spilled material into a labeled waste container cleanup->transfer decontaminate Decontaminate the area with soap and water transfer->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to your supervisor dispose->report end Cleanup Complete report->end

Caption: Workflow for a small chemical spill response.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, weighing paper, and spill cleanup materials, should be considered chemical waste.

  • Waste Collection: Place all contaminated solid waste into a clearly labeled, sealed container.[11]

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the chemical name and any known hazards.

  • Disposal: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your environmental health and safety department for pickup and disposal procedures.[11] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can ensure the safe handling of this compound and contribute to a culture of safety within your laboratory.

References

  • University of California, Riverside. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-2-(2,5-dimethylphenyl)acetic Acid Hydrochloride. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Breckland Scientific Supplies Limited. (2018). Amino Acid Set - SAFETY DATA SHEET. Retrieved from [Link]

  • GOV.UK. (n.d.). Acetic acid: incident management. Retrieved from [Link]

  • SlideShare. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. Retrieved from [Link]

  • YouTube. (2024). 5. Transamination & Deamination | Transdeamination | Nitrogen Removal from Amino acids. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Disposal of amino acid nitrogen. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • Doctor 2019. (n.d.). Amino Acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.